3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Description
Propriétés
IUPAC Name |
3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLXJPGBEIWMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629430 | |
| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356572-08-2 | |
| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a significant metabolite of the Alzheimer's drug, Memantine. The synthesis of this complex adamantane derivative requires a multi-step approach, beginning with the formation of the adamantane core and proceeding through strategic functionalization to introduce the desired amino and hydroxyl groups. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows to aid in comprehension and reproducibility.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the construction of the dimethyladamantane scaffold. This is followed by a selective oxidation to introduce hydroxyl groups at the bridgehead positions. A crucial step involves the selective amination of the resulting diol, followed by the final conversion to the hydrochloride salt. The overall synthetic pathway is depicted below.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyladamantane
The synthesis of the adamantane core begins with the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst.
Reaction Scheme:
Perhydroacenaphthene → 1,3-Dimethyladamantane
Experimental Protocol:
-
To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.
-
Heat the mixture to a temperature of 80-100 °C.
-
Continuously add a small amount of water dropwise to initiate and sustain the rearrangement reaction.
-
Maintain the reaction at 80-100 °C for 10-15 hours.
-
After the reaction is complete, cool the mixture and quench by slowly adding it to ice-water.
-
Separate the organic layer, wash with a sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
The crude product is then purified by vacuum distillation to yield 1,3-dimethyladamantane.
| Parameter | Value |
| Reactants | Perhydroacenaphthene, Anhydrous Aluminum Chloride, Water |
| Temperature | 80-100 °C |
| Reaction Time | 10-15 hours |
| Purification | Vacuum Distillation |
Step 2: Synthesis of 5,7-Dimethyladamantane-1,3-diol
The bridgehead positions of 1,3-dimethyladamantane are oxidized to introduce hydroxyl groups, yielding the key intermediate 5,7-dimethyladamantane-1,3-diol.[1]
Reaction Scheme:
1,3-Dimethyladamantane → 5,7-Dimethyladamantane-1,3-diol
Experimental Protocol:
-
In a suitable solvent, dissolve 1,3-dimethyladamantane.
-
Add N-hydroxyphthalimide (NHPI) and a cobalt salt (e.g., Co(OAc)₂ or Co(acac)₂) as catalysts.
-
Bubble molecular oxygen through the reaction mixture.
-
Heat the reaction to an appropriate temperature and maintain for several hours until the starting material is consumed (as monitored by GC or TLC).
-
After completion, cool the reaction mixture and work up by washing with aqueous solutions to remove the catalyst and NHPI.
-
The organic layer is dried and the solvent evaporated to give the crude product.
-
Purification by column chromatography or recrystallization yields 5,7-dimethyladamantane-1,3-diol.
| Parameter | Value |
| Reactants | 1,3-Dimethyladamantane, O₂, N-hydroxyphthalimide, Cobalt salt |
| Catalyst | N-hydroxyphthalimide (NHPI), Cobalt(II) or Cobalt(III) salt |
| Solvent | Acetonitrile or other suitable organic solvent |
| Purification | Column Chromatography or Recrystallization |
Step 3: Selective Mono-amination of 5,7-Dimethyladamantane-1,3-diol
This crucial step involves the selective conversion of one of the hydroxyl groups of the diol to an amino group via a Ritter reaction, followed by hydrolysis.
Reaction Scheme:
5,7-Dimethyladamantane-1,3-diol → 3-Acetamido-5,7-dimethyladamantan-1-ol → 3-Amino-5,7-dimethyladamantan-1-ol
Experimental Protocol (Ritter Reaction and Hydrolysis):
-
Ritter Reaction:
-
Dissolve 5,7-dimethyladamantane-1,3-diol in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-acetamido-5,7-dimethyladamantan-1-ol.
-
-
Hydrolysis:
-
Dissolve the crude 3-acetamido-5,7-dimethyladamantan-1-ol in a suitable solvent such as a mixture of water and ethylene glycol.
-
Add a strong base, such as potassium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to yield 3-amino-5,7-dimethyladamantan-1-ol.
-
| Parameter | Value |
| Reagents (Ritter) | Acetonitrile, Concentrated Sulfuric Acid |
| Reagents (Hydrolysis) | Potassium Hydroxide |
| Solvent (Hydrolysis) | Water-Ethylene Glycol mixture |
| Purification | Extraction and solvent removal |
Step 4: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.
Reaction Scheme:
3-Amino-5,7-dimethyladamantan-1-ol → this compound
Experimental Protocol:
-
Dissolve the purified 3-amino-5,7-dimethyladamantan-1-ol in a suitable organic solvent, such as diethyl ether or a mixture of ethanol and ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in ether or aqueous HCl) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Stir the mixture for a short period in the cold.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
| Parameter | Value |
| Reagent | Hydrochloric Acid (in a suitable solvent) |
| Solvent | Diethyl ether or Ethanol/Ethyl acetate mixture |
| Product Isolation | Precipitation and Filtration |
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental stages.
Caption: Experimental workflow for the synthesis of 1,3-Dimethyladamantane.
Caption: Experimental workflow for the Ritter Reaction and subsequent hydrolysis.
Conclusion
The synthesis of this compound is a challenging yet feasible process for skilled organic chemists. The proposed pathway, starting from the readily available perhydroacenaphthene, offers a logical sequence of reactions to construct this complex molecule. The key steps involve a Lewis acid-catalyzed isomerization, a selective oxidation, and a Ritter reaction for the introduction of the amino functionality. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important memantine metabolite for further pharmacological studies. Careful optimization of each step will be crucial for achieving high overall yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug utilized in the management of moderate-to-severe Alzheimer's disease. As a primary derivative formed during in vivo metabolism, understanding the physicochemical characteristics of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for the development of analytical methods for its detection and quantification. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, including its chemical structure, molecular formula, and other identifying characteristics. Furthermore, this document outlines the biological context of this metabolite, particularly its relationship to the parent drug, Memantine, and summarizes available information regarding its biological activity. While extensive experimental data on its physicochemical properties are limited, this guide compiles the available information to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.
Introduction
This compound is a hydroxylated derivative of Memantine, an adamantane compound that functions as a non-competitive antagonist of the NMDA receptor. The metabolism of Memantine in the human body is limited, with a significant portion of the drug excreted unchanged. However, the formation of metabolites such as 3-Amino-5,7-dimethyladamantan-1-ol is a key aspect of its pharmacokinetic profile. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and analysis in a laboratory setting. A thorough understanding of its properties is essential for impurity profiling in the manufacturing of Memantine and for studying the overall metabolic fate of the drug.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions and information provided by chemical suppliers, with experimentally determined values being less common in publicly accessible literature.
| Property | Value | Source |
| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | PubChem |
| Synonyms | 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | Multiple Sources |
| CAS Number | 356572-08-2 | Guidechem |
| Molecular Formula | C₁₂H₂₂ClNO | American Elements |
| Molecular Weight | 231.76 g/mol | American Elements |
| Appearance | White Solid | Guidechem |
| Melting Point | Not available (experimentally determined) | American Elements |
| Boiling Point | 305.2 °C at 760 mmHg (Predicted) | American Elements |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
| pKa | 15.11 ± 0.70 (Predicted, for the alcohol group of the free base) | PubChem |
| Storage Temperature | -20°C Freezer | Guidechem |
Biological Context and Activity
3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine. The metabolism of Memantine is not extensive, with the majority of the drug being excreted unchanged. The liver is a primary site of this metabolic conversion.
According to the FDA-approved labeling for Memantine (Namenda®), the metabolites, including the N-gludantan conjugate, 6-hydroxy memantine (likely 3-Amino-5,7-dimethyladamantan-1-ol), and 1-nitroso-deaminated memantine, possess minimal NMDA receptor antagonist activity.[1] This suggests that this compound does not significantly contribute to the therapeutic effects of the parent drug. Research on the pharmacokinetics of Memantine indicates that its metabolites are considered inactive.[2]
The following diagram illustrates the metabolic relationship between Memantine and 3-Amino-5,7-dimethyladamantan-1-ol.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, standard methodologies for such characterizations would include:
-
Melting Point Determination: Using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC) to determine the temperature at which the solid-to-liquid phase transition occurs.
-
Solubility Assessment: The equilibrium solubility method would be employed, where an excess of the compound is stirred in various solvents (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.
-
pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the UV-Vis spectrum of the compound changes with pH.
-
X-ray Crystallography: To determine the precise three-dimensional atomic structure of the molecule in its crystalline state, single-crystal X-ray diffraction would be performed. This would provide definitive information on bond lengths, bond angles, and crystal packing.
The following diagram outlines a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.
Conclusion
This compound is a relevant molecule in the context of the clinical use of Memantine. While it is considered to be a biologically inactive metabolite, its physicochemical properties are of significant interest for analytical chemists and pharmaceutical scientists involved in the development, manufacturing, and analysis of Memantine. The data presented in this guide, although largely based on predictions, provides a foundational understanding of this compound. Further experimental investigations are warranted to definitively establish its physicochemical profile, which would be invaluable for refining analytical methods and enhancing the understanding of Memantine's metabolic fate.
References
An In-depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2), a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While extensive research has been conducted on its parent compound, Memantine, which is utilized in the management of moderate to severe Alzheimer's disease, data specifically on this metabolite is limited. This document consolidates the available information on its chemical properties, its context within the metabolic pathway of Memantine, and its reported biological activity. Furthermore, this guide presents representative experimental protocols for the synthesis and analysis of the parent compound, Memantine, to provide insight into the adamantane chemical class.
Introduction
This compound, also known as 7-Hydroxy Memantine Hydrochloride, is a recognized metabolite of Memantine.[1][2] Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, which plays a crucial role in the glutamatergic system and is implicated in the pathophysiology of Alzheimer's disease.[3] Understanding the metabolic fate of Memantine is essential for a complete pharmacological profile. This guide focuses on this compound, providing a detailed summary of its known characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its free base form are presented below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | [4] |
| Synonyms | 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | [5] |
| CAS Number | 356572-08-2 | [6] |
| Molecular Formula | C₁₂H₂₂ClNO | [6] |
| Molecular Weight | 231.76 g/mol | [4] |
| Appearance | White Solid | [5] |
| Storage Temperature | -20°C Freezer | [5] |
Properties of the Free Base (3-Amino-5,7-dimethyladamantan-1-ol, CAS 63971-25-5)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO | [7] |
| Molecular Weight | 195.31 g/mol | [7] |
Role as a Metabolite of Memantine
Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[8] The metabolism of Memantine primarily yields three polar metabolites: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[8] 3-Amino-5,7-dimethyladamantan-1-ol is also recognized as a metabolite.[9] The hepatic cytochrome P450 (CYP450) enzyme system does not play a significant role in the metabolism of Memantine.[8]
Pharmacological Context
Mechanism of Action of Memantine
Memantine exerts its therapeutic effects by acting as a non-competitive antagonist at NMDA receptors. In pathological conditions such as Alzheimer's disease, excessive glutamate levels can lead to continuous activation of NMDA receptors, resulting in an influx of Ca²⁺ ions and subsequent neuronal damage. Memantine blocks the NMDA receptor channel, thereby mitigating the excitotoxic effects of glutamate.[10]
Biological Activity of this compound
Experimental Protocols (Representative for Adamantane Amines)
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the scientific literature. However, to provide a practical context for researchers working with this class of compounds, representative protocols for the parent drug, Memantine hydrochloride, are presented below.
Representative Synthesis of Memantine Hydrochloride
The following is a representative two-step synthesis of Memantine hydrochloride from 1-bromo-3,5-dimethyladamantane.
Step 1: Amination of 1-bromo-3,5-dimethyladamantane A mixture of 1-bromo-3,5-dimethyladamantane and urea is heated in a suitable solvent such as diphenyl ether. The reaction mixture is heated to a high temperature (e.g., 220-230°C) for several hours. Upon cooling, the reaction mixture is treated with a strong base, such as sodium hydroxide, to liberate the memantine free base. The product is then extracted with an organic solvent like toluene.[11]
Step 2: Formation of Memantine Hydrochloride The organic extract containing the memantine free base is treated with a solution of hydrochloric acid (e.g., 18% aqueous HCl or HCl in an organic solvent) to precipitate Memantine hydrochloride. The resulting solid is filtered, washed with a suitable solvent (e.g., dichloromethane), and dried to yield the final product. The product can be further purified by recrystallization from a mixture of solvents like ethanol and ethyl acetate.[11]
Representative Analytical Method: HPLC-UV for Memantine
The following is a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Memantine, which often requires a derivatization step due to the lack of a strong chromophore in the molecule.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene - FDNB or 9-fluorenylmethyl chloroformate - FMOC-Cl)
-
Borate buffer
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 360 nm for FDNB derivatives).[12]
-
Injection Volume: 20-50 µL.
Sample Preparation (Derivatization):
-
An aqueous solution of Memantine hydrochloride is prepared.
-
Aliquots of the standard or sample solutions are mixed with a borate buffer to adjust the pH.
-
The derivatizing agent solution (in a suitable solvent like acetonitrile) is added.
-
The mixture is incubated at a specific temperature for a set time to allow the reaction to complete.
-
The reaction is quenched, often by the addition of an acid.
-
The final solution is diluted to a known volume with the mobile phase or a suitable solvent before injection into the HPLC system.[12]
Conclusion
This compound is a key metabolite of the clinically important drug, Memantine. While it is commercially available for research purposes, detailed pharmacological and toxicological data for this specific metabolite are scarce in the public domain. The available information strongly suggests that it has minimal activity as an NMDA receptor antagonist, with the pharmacological effects of Memantine treatment being primarily driven by the parent compound. The representative protocols for the synthesis and analysis of Memantine provided in this guide offer a foundational understanding of the chemical and analytical methodologies relevant to this class of adamantane derivatives. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its potential contribution to the overall effects of Memantine.
References
- 1. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 4. 3-Amino-5,7-dimethyltricyclo(3.3.1.1~3,7~)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO | CID 22994596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. US20110282100A1 - Process for preparing memantine - Google Patents [patents.google.com]
- 11. jmpm.vn [jmpm.vn]
- 12. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a principal metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While direct pharmacological studies on this metabolite are limited, its mechanism of action is critically discussed in the context of its parent compound. This document synthesizes the current understanding of Memantine's role in modulating glutamatergic neurotransmission and mitigating excitotoxicity, a pathway central to the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. Due to the nascent stage of research on this compound, this guide also proposes a hypothetical experimental workflow to elucidate its specific pharmacological profile. This paper serves as a foundational resource for researchers investigating the complete therapeutic and metabolic landscape of Memantine and its derivatives.
Introduction
This compound is a primary metabolite of Memantine, a well-established, clinically utilized uncompetitive antagonist of the NMDA receptor. Memantine is indicated for the management of moderate-to-severe dementia of the Alzheimer's type. The study of drug metabolites is fundamental to understanding the overall pharmacokinetics, pharmacodynamics, and safety profile of a therapeutic agent. Metabolites may possess their own biological activity, contributing to the parent drug's therapeutic effects or potential side effects. While current research indicates that the metabolites of Memantine, including this compound, exhibit minimal NMDA receptor antagonist activity compared to the parent compound, a thorough investigation into their pharmacological properties is essential for a comprehensive understanding of Memantine's clinical effects.
The Glutamatergic System and Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is a ligand-gated ion channel with a critical role in excitatory neurotransmission.
Under pathological conditions, such as those observed in Alzheimer's disease, excessive or prolonged stimulation of NMDA receptors by glutamate can lead to a phenomenon known as excitotoxicity. This process is characterized by a sustained influx of calcium ions (Ca²⁺) into the neuron, which in turn activates a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death.
Inferred Mechanism of Action: The Role of the Parent Compound, Memantine
The primary mechanism of action of Memantine is its role as a low-to-moderate affinity, uncompetitive, voltage-dependent NMDA receptor antagonist. This pharmacological profile is key to its therapeutic efficacy and tolerability.
-
Uncompetitive Antagonism: Memantine only binds to the NMDA receptor when it is in an open-channel state, meaning it has been activated by both glutamate and a co-agonist (glycine or D-serine). It binds to a site within the ion channel, physically blocking the influx of Ca²⁺.
-
Voltage-Dependency: The binding of Memantine is voltage-dependent. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). When the neuron is depolarized, Mg²⁺ is displaced, allowing for ion flow. Memantine's action is more pronounced during the prolonged depolarization associated with excitotoxicity.
-
Low-to-Moderate Affinity and Fast Off-Rate: Memantine's relatively low affinity and rapid kinetics of unbinding from the channel are crucial. This allows it to leave the channel quickly, preventing interference with the normal, transient physiological activation of NMDA receptors that is necessary for synaptic plasticity and cognitive function.
Given that this compound is a metabolite of Memantine, it is hypothesized that any biological activity it possesses would likely be through interaction with the glutamatergic system. However, it is generally reported that this and other metabolites of Memantine have significantly less affinity for the NMDA receptor than the parent drug.
Signaling Pathway of Memantine's Action
The following diagram illustrates the signaling pathway associated with glutamate excitotoxicity and the point of intervention for Memantine.
Caption: Glutamate Excitotoxicity Pathway and Memantine's Point of Intervention.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the binding affinities, IC50 values, or other pharmacological parameters of this compound at the NMDA receptor or other potential targets. The prevailing information from studies on Memantine's metabolism suggests that its metabolites have minimal antagonist activity at the NMDA receptor.
For context, the following table summarizes the known quantitative data for the parent compound, Memantine.
| Parameter | Value | Target | Notes |
| IC50 | ~0.5 - 1.0 µM | NMDA Receptor | Uncompetitive antagonism |
| Plasma Protein Binding | ~45% | - | Low binding |
| Elimination Half-life | ~60 - 80 hours | - | Long half-life |
Hypothetical Experimental Protocols
To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below is a proposed experimental workflow.
In Vitro Characterization
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of this compound for the NMDA receptor and its various subunits (e.g., GluN2A, GluN2B).
-
Methodology: Radioligand binding assays using a competitive displacement approach with known NMDA receptor antagonists (e.g., [³H]MK-801) in isolated cell membranes expressing specific NMDA receptor subtypes.
-
-
Electrophysiology Studies:
-
Objective: To characterize the functional effects of the metabolite on NMDA receptor-mediated currents.
-
Methodology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing NMDA receptors. Application of glutamate and the metabolite to measure changes in ion channel conductance, and to determine if the antagonism is competitive, non-competitive, or uncompetitive, as well as its voltage dependency.
-
In Vivo Studies
-
Animal Models of Excitotoxicity:
-
Objective: To assess the neuroprotective effects of this compound in a living organism.
-
Methodology: Administration of the metabolite to animal models (e.g., rodents) subjected to NMDA-induced excitotoxic lesions. Evaluation of neuronal damage through histological and immunohistochemical analysis of brain tissue.
-
-
Pharmacokinetic and Metabolite Profiling:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite itself.
-
Methodology: Administration of this compound to laboratory animals, followed by collection of blood and tissue samples at various time points. Analysis of samples using liquid chromatography-mass spectrometry (LC-MS) to determine its concentration and identify any further metabolites.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.
Caption: Proposed Experimental Workflow for Mechanism of Action Studies.
Conclusion
This compound is a key metabolite of the clinically important NMDA receptor antagonist, Memantine. While direct evidence for its mechanism of action is currently limited, its structural relationship to Memantine strongly suggests that its pharmacological activity, if any, would be centered on the glutamatergic system. The prevailing view is that it possesses minimal activity at the NMDA receptor compared to its parent compound.
For drug development professionals and researchers, a comprehensive understanding of Memantine's pharmacology necessitates further investigation into its metabolites. The proposed experimental workflow in this guide provides a roadmap for elucidating the specific pharmacological profile of this compound. Such studies are crucial to fully characterize the therapeutic window and potential off-target effects of Memantine, and could potentially uncover novel therapeutic properties of its metabolites. This technical guide serves as a summary of the current, inferred knowledge and a call to action for further research in this area.
In-Depth Structural Analysis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS No. 356572-08-2), a significant metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While detailed experimental crystallographic and spectroscopic data are not extensively available in the public domain, this document synthesizes the known chemical and physical properties of the compound. It further outlines standardized experimental protocols and workflows that are essential for its detailed structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the study of adamantane derivatives and their roles in neuropharmacology and drug metabolism.
Introduction
This compound is a hydroxylated derivative of Memantine, a drug widely used in the treatment of moderate to severe dementia of the Alzheimer's type.[1][2] The parent compound, Memantine, exerts its therapeutic effect by acting as an uncompetitive antagonist at NMDA receptors, thereby modulating glutamatergic neurotransmission.[2] The metabolism of Memantine in the human body leads to the formation of several polar metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, which are then primarily excreted.[1][2] Understanding the precise three-dimensional structure and physicochemical properties of these metabolites is crucial for a complete comprehension of the pharmacokinetics, safety profile, and overall therapeutic efficacy of Memantine.
The rigid, cage-like structure of the adamantane core imparts unique pharmacological properties. The addition of amino, hydroxyl, and methyl groups to this scaffold creates specific stereochemical and electronic features that dictate its interaction with biological targets. This guide focuses on the analytical methodologies required to fully characterize the hydrochloride salt of this key Memantine metabolite.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3-Amino-5,7-dimethyladamantan-1-ol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 1-Amino-3-hydroxy-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride | [3][4] |
| CAS Number | 356572-08-2 | [3][5] |
| Molecular Formula | C₁₂H₂₂ClNO | [5] |
| Molecular Weight | 231.76 g/mol | [3][5] |
| Appearance | White to off-white powder/solid | [3] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C Refrigerator | [4] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Structural Analysis
Synthesis and Purification
The synthesis of this compound would likely proceed through the hydroxylation of Memantine or a protected derivative, followed by hydrochloride salt formation. A generalized synthetic workflow is depicted below.
Protocol: A potential synthetic route involves the direct oxidation of the adamantane cage of Memantine. Due to the directing effects of the existing substituents, this can be a challenging transformation, often requiring strong oxidizing agents and carefully controlled reaction conditions. An alternative approach could involve starting from a pre-hydroxylated adamantane precursor. Following the introduction of the hydroxyl group, the amino functionality would be introduced or deprotected. The final step would involve the treatment of the free base with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt. Purification would typically be achieved through recrystallization to yield a product of high purity suitable for analytical characterization.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water, methanol/diethyl ether).
-
Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Expected Data: The output of a successful crystallographic analysis would include precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the adamantane cage, the orientation of the substituents, and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the ammonium and hydroxyl groups and the chloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
Experimental Protocol:
-
Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to aid in the unambiguous assignment of all proton and carbon signals.
Expected Spectral Features:
-
¹H NMR: The spectrum would be expected to show distinct signals for the methyl protons, the protons of the adamantane cage, and potentially exchangeable protons from the amino and hydroxyl groups (depending on the solvent). The chemical shifts and coupling patterns would provide information about the connectivity and stereochemical relationships of the protons.
-
¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the adamantane skeleton, and the carbons bearing the amino and hydroxyl groups. The chemical shifts would be indicative of the local electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Experimental Protocol:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), would be used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Fragmentation Analysis (MS/MS): To obtain further structural information, the molecular ion would be subjected to collision-induced dissociation (CID) to generate fragment ions.
Expected Fragmentation Pattern: The fragmentation of the protonated molecule would likely involve the loss of small neutral molecules such as water (from the hydroxyl group) and ammonia (from the amino group). Cleavage of the adamantane cage could also occur, leading to a characteristic fragmentation pattern.
Signaling Pathways and Logical Relationships
As a metabolite of Memantine, the primary biological relevance of this compound is in the context of NMDA receptor signaling. While it is reported to have minimal NMDA receptor antagonistic activity itself, its formation and clearance are integral to the overall pharmacological profile of Memantine.[1][2]
The logical relationship for the structural analysis itself follows a standard workflow for the characterization of a novel or reference chemical compound.
Conclusion
This compound is a key metabolite in the clinical use of Memantine. While its direct pharmacological activity is reported to be minimal, a thorough understanding of its structure is paramount for comprehensive pharmacokinetic and safety assessments. This technical guide has summarized the available information and outlined the standard, yet essential, experimental procedures required for a complete structural analysis. The successful application of these methodologies will provide the detailed structural data necessary to fully support ongoing research and development in the field of neurodegenerative disease therapeutics. Further research is warranted to generate and publish detailed experimental data for this important adamantane derivative.
References
The Biological Activity of Adamantane Derivatives: An In-depth Technical Guide
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique lipophilic and structurally robust nature allows for the modification of pharmacological properties, including enhanced bioavailability and metabolic stability. Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to the development of clinically significant drugs for a variety of diseases. This technical guide provides a comprehensive overview of the biological activities of adamantane derivatives, focusing on their antiviral, neuroprotective, antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, were among the first synthetic antiviral drugs developed. Their primary mechanism of action is the inhibition of the influenza A virus M2 proton channel, a crucial component in the viral uncoating process.
Mechanism of Action: Influenza A M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a homotetrameric ion channel in the viral envelope.[1] This channel is activated by the low pH of the endosome after the virus enters a host cell. The influx of protons through the M2 channel into the virion is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[2][3] Amantadine and rimantadine bind to the pore of the M2 channel, blocking proton translocation and thereby preventing viral uncoating.[2][4]
Quantitative Antiviral Data
The antiviral efficacy of adamantane derivatives is commonly expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | - | 0.38 | [5] |
| Rimantadine | Influenza A/H3N2 | - | 0.40 | [5] |
| Glycyl-rimantadine | Influenza A/H3N2 | - | 0.11 | [5] |
| Amantadine | Influenza A/H1N1pdm2009 (S31N) | MDCK | >100 | [6] |
| (4S,6R)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 19.8 | [5] |
| (4R,6S)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 11.3 | [5] |
| Enol ester 10 (R) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [5] |
| Enol ester 10 (S) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [5] |
| Amantadine | SARS-CoV-2 | A549-ACE2 | 120-130 | [7] |
| Rimantadine | SARS-CoV-2 | A549-ACE2 | 30-40 | [7] |
| Tromantadine | SARS-CoV-2 | A549-ACE2 | 60-100 | [7] |
Neuroprotective Activity
Memantine, an aminoadamantane derivative, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease. Its neuroprotective effects are primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action: NMDA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by receptors such as the NMDA receptor. In pathological conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of calcium ions (Ca2+). This excitotoxicity triggers downstream signaling cascades that lead to neuronal damage and apoptosis.[8][9][10] Memantine, being a low-affinity, uncompetitive antagonist, blocks the NMDA receptor channel only when it is excessively open, thereby preventing pathological Ca2+ influx without interfering with normal synaptic transmission.[8][9][10]
Quantitative Neuroprotective Data
The potency of adamantane derivatives as NMDA receptor antagonists is quantified by their 50% inhibitory concentration (IC50) or inhibitor constant (Ki).
| Compound | Receptor/Assay | IC50 / Ki | Reference |
| Memantine | NMDA Receptor | IC50: 0.81 µM (MTT assay) | [11] |
| Memantine | NMDA Receptor | IC50: 0.99 µM (LDH assay) | [11] |
| Memantine | NR1/2A NMDA Receptor | IC50: 1.25 µM | [12] |
| Ketamine | NR1/2A NMDA Receptor | IC50: 0.35 µM | [12] |
Antidiabetic Activity
Certain adamantane derivatives, such as saxagliptin and vildagliptin, are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. By inhibiting DPP-4, adamantane-based inhibitors increase the levels of active incretins, leading to improved glycemic control.[13][14][15]
Quantitative Antidiabetic Data
The inhibitory potency of adamantane derivatives against DPP-4 is typically measured as IC50 or Ki values.
| Compound | Enzyme | IC50 / Ki | Reference |
| Saxagliptin | Human DPP-4 | Ki: 1.3 nM | [16][17] |
| 5-hydroxy saxagliptin | Human DPP-4 | Ki: 2.6 nM | [16][17] |
| Vildagliptin | Human DPP-4 | Ki: 13 nM | |
| Sitagliptin | Human DPP-4 | Ki: 14 nM | |
| Alogliptin | Human DPP-4 | IC50: <10 nM | [18] |
| Linagliptin | Human DPP-4 | IC50: 1 nM | [18] |
Anticancer Activity
A growing body of research has highlighted the potential of adamantane derivatives as anticancer agents, with activities observed against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
Mechanism of Action: Induction of Apoptosis
Several adamantane derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[16][19][20] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which execute programmed cell death.
Quantitative Anticancer Data
The in vitro anticancer activity of adamantane derivatives is typically evaluated by measuring their 50% growth inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | 0.1 | [21] |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | 0.01 | [21] |
| 2,2-bis(4-aminophenyl)adamantane | SF-295 (CNS) | 0.059 | [21] |
| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES (Breast) | 0.079 | [21] |
| Adamantane-isothiourea deriv. 2 | PC-3 (Prostate) | < 25 | [22] |
| Adamantane-isothiourea deriv. 2 | HepG-2 (Liver) | < 25 | [22] |
| Adamantane-isothiourea deriv. 2 | HCT-116 (Colon) | 25-50 | [22] |
| Adamantane-isothiourea deriv. 2 | MCF-7 (Breast) | < 25 | [22] |
| Adamantane-isothiourea deriv. 2 | HeLa (Cervical) | < 25 | [22] |
| Adamantyl isothiourea deriv. 5 | HepG-2 (Liver) | 7.70 | [13] |
| Adamantyl isothiourea deriv. 6 | HepG-2 (Liver) | 3.86 | [13] |
Anti-inflammatory and Antimicrobial Activities
Adamantane derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.
Quantitative Anti-inflammatory and Antimicrobial Data
Anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema test, with results expressed as a percentage of edema inhibition. Antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Anti-inflammatory Activity
| Compound | Dose | % Inhibition of Edema (at 4h) | Reference |
| Compound 1 | 200 mg/kg | 96.31 | [1] |
| Compound 2 | 200 mg/kg | 72.08 | [1] |
| Compound 3 | 200 mg/kg | 99.69 | [1] |
| Indomethacin | 10 mg/kg | 57.66 | [1] |
Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | [23] |
| Derivative 19 | Gram-negative bacteria | 125-500 | [23] |
| N-substituted phthalimide 1 | S. aureus | 0.022 | [24] |
| N-substituted phthalimide 2 | S. aureus | 0.05 | [24] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Workflow for Antiviral Plaque Reduction Assay
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates and incubate until a monolayer is formed.[12]
-
Compound Dilution: Prepare serial dilutions of the adamantane test compound in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.[12]
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1 hour.[5]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[11]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Viable cells will be stained, while areas of virus-induced cell death (plaques) will appear as clear zones.[5]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
-
Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
-
Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution.
-
Whole-Cell Configuration: Approach a target cell with the micropipette while applying positive pressure. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[25][26]
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline current, co-apply the agonist solution with various concentrations of the adamantane derivative (e.g., memantine).
-
Data Analysis: Measure the reduction in the peak amplitude of the NMDA-evoked current in the presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[25]
DPP-4 Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and serial dilutions of the adamantane inhibitor (e.g., saxagliptin).[27]
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, mix the DPP-4 enzyme solution with each concentration of the inhibitor and incubate for a short period (e.g., 10 minutes at 37°C).[6]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[6][28]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[27]
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[28]
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[29]
-
Compound Treatment: Treat the cells with various concentrations of the adamantane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[29]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the adamantane test compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).[21][31]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan (typically 1%) into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[21][24][31]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[24][32]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Medium Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth) for the microorganism being tested.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the adamantane derivative in the broth.[17][33][34]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
The adamantane scaffold has proven to be a remarkably versatile platform for the design and development of a wide array of biologically active compounds. From the pioneering antiviral agents amantadine and rimantadine to the neuroprotective drug memantine and the antidiabetic DPP-4 inhibitors, adamantane derivatives have made a significant impact on modern medicine. The ongoing exploration of their anticancer, anti-inflammatory, and antimicrobial potential continues to unveil new therapeutic opportunities. This guide has provided a detailed overview of the quantitative biological data, experimental methodologies, and mechanistic insights that are crucial for researchers and drug development professionals working in this dynamic field. The continued investigation of structure-activity relationships and the elucidation of detailed signaling pathways will undoubtedly pave the way for the next generation of adamantane-based therapeutics.
References
- 1. M2 proton channel - Wikipedia [en.wikipedia.org]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08149A [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
- 28. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. inotiv.com [inotiv.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. benchchem.com [benchchem.com]
Technical Guide: Solubility and Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2). This compound is a known metabolite of Memantine, a drug utilized in the management of neurological disorders.[1] Due to the limited availability of direct experimental solubility data for this specific metabolite, this guide also includes solubility information for the parent compound, Memantine hydrochloride, to provide valuable context for formulation and development studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClNO | [1][2] |
| Molecular Weight | 231.76 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300°C (decomposes) | [1] |
| Storage | -20°C under inert atmosphere | [1] |
Solubility Data
Direct, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. However, qualitative and calculated data have been reported and are summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility | Type | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | [1][3] |
| Methanol | Slightly Soluble | Qualitative | [1][3] |
| Water | 0.566 mg/mL | Calculated | [4] |
Note: The aqueous solubility is a calculated value and should be confirmed by experimental determination.
For comparative purposes and to aid in formulation development, the experimentally determined solubility of the parent drug, Memantine hydrochloride, is provided in the following table.
Table 2: Experimental Solubility of Memantine Hydrochloride
| Solvent | Solubility | pH (if applicable) | Source |
| Water | 1 mg/mL | Not specified | [5] |
| Ethanol | ~20 mg/mL | Not applicable | [6] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not applicable | [6] |
| Dimethylformamide (DMF) | ~2.5 mg/mL | Not applicable | [6] |
| Phosphate-Buffered Saline (PBS) | ~10 mg/mL | 7.2 | [6] |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a general protocol for determining the thermodynamic solubility of an amine hydrochloride salt, such as this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method
-
pH meter (for aqueous solutions)
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase remains after equilibration. Record the approximate amount.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. For aqueous solutions, measure the pH of the saturated solution.
Biological Context: Mechanism of Action of Memantine
As this compound is a metabolite of Memantine, its biological relevance is linked to the pharmacological action of the parent drug. Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.
NMDA Receptor Signaling Pathway and Memantine Inhibition
Caption: Memantine's antagonism of the NMDA receptor ion channel.
Under pathological conditions associated with Alzheimer's disease, excessive glutamate can lead to prolonged activation of the NMDA receptor. This results in a sustained influx of calcium (Ca²⁺) ions, which can trigger downstream pathways leading to neuronal damage and cell death (excitotoxicity). Memantine, by blocking the NMDA receptor's ion channel, modulates this excessive Ca²⁺ influx, thereby exerting a neuroprotective effect. The metabolic fate of Memantine, leading to the formation of this compound, is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.
References
- 1. usbio.net [usbio.net]
- 2. americanelements.com [americanelements.com]
- 3. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [chemicalbook.com]
- 4. 356572-08-2 | 7-Hydroxy Memantine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Identification and Characterization of Memantine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the management of moderate-to-severe Alzheimer's disease. A thorough understanding of its metabolic fate is paramount for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the identification and characterization of memantine's primary metabolites. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate the biotransformation of this important therapeutic agent.
Memantine undergoes minimal metabolism in humans, with a substantial portion of the administered dose (57-82%) being excreted unchanged in the urine.[1][2] The cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism, which contributes to a lower potential for drug-drug interactions.[3] The three primary metabolites that have been identified are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[4][5] These metabolites exhibit minimal to no pharmacological activity at the NMDA receptor.[4][5]
Quantitative Analysis of Memantine and its Metabolites
A comprehensive quantitative understanding of the metabolic profile of memantine is crucial for pharmacokinetic and safety assessments. The following tables summarize the key pharmacokinetic parameters of memantine and the relative abundance of its metabolites.
| Parameter | Value | Reference |
| Bioavailability | ~100% | [3] |
| Protein Binding | 45% | [3] |
| Volume of Distribution | 9-11 L/kg | [2] |
| Elimination Half-life | 60-80 hours | [3] |
| Excretion of Unchanged Drug (Urine) | 57-82% | [2] |
While specific quantitative data for each metabolite in plasma and urine are not extensively available in public literature, it is known that 74% of the administered dose is excreted as the sum of the parent drug and the N-glucuronide conjugate.[4] This suggests that N-glucuronidation is a significant pathway in the limited metabolism of memantine.
Key Metabolites of Memantine
N-Glucuronide Memantine
-
Metabolic Pathway: This metabolite is formed through a Phase II conjugation reaction where glucuronic acid is attached to the primary amine group of memantine.
-
Characterization: The structure of the N-glucuronide conjugate can be confirmed by high-resolution mass spectrometry (HRMS), which will show a characteristic mass shift corresponding to the addition of a glucuronic acid moiety (C6H8O6, 176.0321 Da). Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to observe specific fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy of the isolated or synthesized standard.
6-Hydroxy-Memantine
-
Metabolic Pathway: This Phase I metabolite is formed through the hydroxylation of the adamantane ring structure of memantine.
-
Characterization: Identification of 6-hydroxy-memantine involves detecting a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent drug using HRMS. The exact position of the hydroxyl group can be determined by detailed analysis of MS/MS fragmentation patterns and confirmed by comparison with a synthesized reference standard using chromatographic and spectroscopic techniques like NMR.
1-Nitroso-Deaminated Memantine
-
Metabolic Pathway: The formation of this metabolite involves the deamination of the primary amine group and subsequent nitrosation.
-
Characterization: The characterization of this metabolite would involve HRMS to determine its elemental composition. MS/MS fragmentation would be crucial to identify the structural changes at the site of the original amino group. Due to its potential reactivity, synthesis and isolation of a stable standard for this metabolite may be challenging.
Experimental Protocols
The following are detailed methodologies for the identification and characterization of memantine metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to generate memantine metabolites in a controlled in vitro environment.
Materials:
-
Memantine hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) solution (e.g., a stable isotope-labeled memantine)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, memantine solution (final concentration, e.g., 10 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).
-
Negative Control: Prepare a parallel incubation without the NADPH regenerating system to serve as a negative control.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation for LC-MS Analysis:
-
Vortex the terminated incubation samples to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
LC-MS/MS Method for Metabolite Identification
This method describes the use of liquid chromatography-tandem mass spectrometry for the separation and identification of memantine and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the more polar metabolites from the parent drug (e.g., start with a low percentage of B and ramp up).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial screening and data-dependent MS/MS (dd-MS2) or targeted MS/MS for structural elucidation.
-
Collision Energy: Stepped collision energies to generate comprehensive fragmentation spectra.
-
Data Analysis: Utilize metabolite identification software to search for expected mass shifts and fragmentation patterns.
Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for extracting memantine and its metabolites from plasma prior to LC-MS analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges.
-
Methanol (with and without formic acid).
-
Ammonium hydroxide.
-
Human plasma samples.
Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol) to remove interferences.
-
Elution: Elute the analytes with a suitable solvent (e.g., methanol with formic acid or a basic methanolic solution, depending on the SPE sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualization of Signaling Pathways and Workflows
Memantine Metabolic Pathway
Caption: Metabolic pathways of memantine leading to its three primary metabolites.
Experimental Workflow for Metabolite Identification
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases [ouci.dntb.gov.ua]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and handling protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS RN®: 356572-08-2). Due to the limited availability of specific safety and toxicological data for this compound, this guide draws upon information available for the free amine form (3-Amino-5,7-dimethyladamantan-1-ol) and the structurally related compound, Memantine hydrochloride. Researchers should handle this compound with caution and implement rigorous safety measures as outlined herein.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is essential for the proper handling, storage, and experimental use of the compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 7-Hydroxy Memantine Hydrochloride; Memantine Related Compound F | [1] |
| CAS Number | 356572-08-2 | [1] |
| Molecular Formula | C₁₂H₂₂ClNO | [1] |
| Molecular Weight | 231.76 g/mol | [1] |
| Appearance | White Solid | [1] |
Safety and Hazard Information
Detailed safety and hazard information is crucial for minimizing risk in a laboratory setting. The following sections provide guidance based on available data for structurally similar compounds.
GHS Hazard Classification
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
It is prudent to assume the hydrochloride salt carries similar risks.
Handling and Personal Protective Equipment (PPE)
A standardized workflow for the safe handling of this compound is essential.
Caption: A generalized workflow for the safe handling of chemical compounds.
Storage
Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.
| Storage Condition | Recommendation |
| Temperature | 2-8°C Refrigerator |
| Atmosphere | Inert atmosphere is recommended for long-term storage. |
| Container | Tightly sealed, light-resistant container. |
Toxicological Information
Specific quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the public domain. The primary known hazards are based on the GHS classification of the free amine and relate to irritation of the skin, eyes, and respiratory system.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, methods for the analysis of the related compound, Memantine, can serve as a valuable starting point for researchers.
Analytical Method for Quantification (Adapted from Memantine Analysis)
This section outlines a general approach for the quantification of adamantane derivatives, which may be adapted for this compound.
Objective: To determine the concentration of the analyte in a given sample.
Methodology: High-Performance Liquid Chromatography (HPLC).
General Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio and pH should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is often used for adamantane derivatives as they lack a strong chromophore.
-
-
Analysis: Inject equal volumes of the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Pharmacology and Signaling Pathways
The pharmacological activity of this compound is not well-documented. However, its structural similarity to Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggests it may have similar biological targets.
Postulated Mechanism of Action (Based on Memantine)
Memantine is known to be an uncompetitive antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death. Memantine is thought to exert its neuroprotective effects by blocking the NMDA receptor channel when it is excessively open.
Caption: Postulated signaling pathway of NMDA receptor antagonism.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug widely used in the management of moderate to severe Alzheimer's disease.[1][2] As a hydroxylated derivative of Memantine, this compound is of significant interest in understanding the pharmacokinetics, metabolism, and overall safety profile of its parent drug. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, metabolic pathway, and analytical quantification. While the direct biological activity of this metabolite is reported to be minimal, its study is crucial for a complete understanding of Memantine's disposition in the body.
Chemical and Physical Properties
This compound is a white solid organic compound.[3] Its rigid, cage-like adamantane structure is a defining feature, contributing to its chemical stability. The presence of both an amino and a hydroxyl group makes it a polar molecule.
| Property | Value | Source |
| CAS Number | 356572-08-2 | [3] |
| Molecular Formula | C₁₂H₂₂ClNO | [4] |
| Molecular Weight | 231.76 g/mol | [4] |
| Synonyms | 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | [3] |
| Physical State | White Solid | [3] |
| Storage Temperature | -20°C Freezer | [3] |
Role in Memantine Metabolism
Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[5][6] The remainder is converted into several polar metabolites, with 3-Amino-5,7-dimethyladamantan-1-ol being a notable product of hydroxylation.[5] The hepatic microsomal CYP450 enzyme system does not play a significant role in the metabolism of Memantine.[5]
The metabolites of Memantine, including 3-Amino-5,7-dimethyladamantan-1-ol, are reported to have minimal to no NMDA receptor antagonist activity.[1][5] This suggests that the therapeutic effects of Memantine are primarily attributable to the parent drug itself.
Below is a diagram illustrating the metabolic pathway of Memantine.
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in publicly available literature. The synthesis of adamantane derivatives can be complex, often involving multi-step reactions starting from simpler adamantane precursors.[7] Research and development in this area are ongoing to improve efficiency and yield.[7]
The synthesis of the parent drug, Memantine hydrochloride, is well-documented and typically involves the amination of a brominated or chlorinated dimethyladamantane precursor. Various methods, including the use of formamide or urea as aminating agents, have been described.[8][9] It is plausible that synthetic routes to 3-Amino-5,7-dimethyladamantan-1-ol could be adapted from these procedures, potentially involving a hydroxylation step on a suitable intermediate.
A generalized workflow for the analysis of Memantine and its metabolites in biological samples is outlined below.
Quantitative Data
Pharmacokinetic studies of Memantine provide some context for the levels of its metabolites. After oral administration, Memantine is well-absorbed and exhibits linear pharmacokinetics.[5] A significant portion (approximately 57-82%) is excreted unchanged in the urine.[5] The remaining fraction is converted to polar metabolites.
| Parameter | Memantine | Source |
| Bioavailability | ~100% | [6] |
| Plasma Protein Binding | 45% | [5] |
| Volume of Distribution | 9-11 L/kg | [5] |
| Elimination Half-life | 60-80 hours | [5] |
| Primary Route of Elimination | Renal (largely unchanged) | [5] |
The lack of significant biological activity of this compound means that its plasma and tissue concentrations are primarily of interest for pharmacokinetic modeling and for ensuring that it does not contribute to off-target effects.
Signaling Pathways
Given the minimal NMDA receptor antagonist activity of this compound, there is no evidence to suggest that it independently modulates specific signaling pathways to a significant extent. Its relevance to cellular signaling is indirect, as a marker of the metabolism of the active drug, Memantine.
The therapeutic action of Memantine is based on its uncompetitive antagonism of the NMDA receptor, which is a key player in glutamatergic neurotransmission. Overactivation of this receptor is implicated in the pathophysiology of Alzheimer's disease.
The logical relationship concerning the activity of Memantine and its metabolite is depicted below.
Conclusion
This compound is a primary, yet pharmacologically weak, metabolite of Memantine. While it does not appear to contribute directly to the therapeutic effects of its parent compound, its study is essential for a thorough understanding of Memantine's absorption, distribution, metabolism, and excretion profile. For researchers and drug development professionals, this metabolite serves as an important analyte in pharmacokinetic and safety studies. Future research could focus on developing and publishing standardized, efficient synthetic routes for this compound to facilitate its availability as a reference standard for analytical and metabolic studies. Further investigation into any potential, albeit minor, off-target activities could also contribute to a more complete safety assessment of Memantine.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Changes in Metabolites after Treatment with Memantine in Fibromyalgia. A Double‐Blind Randomized Controlled Trial with Magnetic Resonance Spectroscopy with a 6‐month Follow‐up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. jmpm.vn [jmpm.vn]
- 9. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
The Aminoadamantane Core: A Journey from Serendipitous Discovery to Targeted Drug Design
An In-depth Technical Guide on the Discovery and History of Aminoadamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic hydrocarbon structure of adamantane has provided a unique and enduring scaffold in medicinal chemistry. The introduction of an amino group to this cage-like structure gave rise to the aminoadamantane class of compounds, a family of molecules that have demonstrated a remarkable breadth of therapeutic applications. This technical guide delves into the history of their discovery, from initial serendipitous findings to targeted drug design, and provides an overview of their synthesis, mechanisms of action, and key quantitative data.
The Dawn of Adamantane Chemistry and the First Antiviral
The story of aminoadamantanes begins with the parent hydrocarbon, adamantane. Although its existence was postulated in 1924, it was first isolated from crude oil in 1933 and synthesized in a laboratory setting in 1941.[1][2][3] However, it was the development of a more practical synthesis method by Schleyer in 1957 that made adamantane and its derivatives readily available for broader scientific exploration.[1]
The first major breakthrough for this class of compounds came in 1963 with the discovery of the antiviral properties of 1-aminoadamantane, later known as amantadine.[4][5] Initially investigated for its potential as a prophylactic agent against influenza A, amantadine demonstrated the ability to inhibit viral replication.[4][5] This led to its approval for the prophylaxis of influenza A in 1966.[4] The antiviral mechanism was later elucidated to be the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[4][6]
A Serendipitous Turn: The Anti-Parkinsonian Effects of Amantadine
In a classic example of drug repurposing, the anti-parkinsonian effects of amantadine were discovered by chance in 1968.[4] A patient being treated for influenza A who also had Parkinson's disease reported a significant improvement in her motor symptoms. This observation spurred further investigation, leading to the FDA's approval of amantadine for the treatment of Parkinson's disease in 1973.[4]
The mechanism of action in Parkinson's disease is more complex than its antiviral activity and is not fully understood. It is believed to involve multiple pathways, including the enhancement of dopamine release, inhibition of dopamine reuptake, and antagonism of NMDA receptors.[7][8][9]
The Rise of Memantine: A Targeted Approach to Neurodegeneration
While amantadine's journey into neuroscience was serendipitous, the development of memantine (1-amino-3,5-dimethyladamantane) represents a more targeted approach. Initially synthesized by Eli Lilly in 1963 as a potential anti-diabetic agent, it showed no efficacy in lowering blood sugar.[10] However, its activity in the central nervous system was later recognized, and it was developed by Merz for neurological conditions.[10][11]
The key discovery that propelled memantine into prominence was its identification as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in 1989.[10][12] This finding was significant because excessive NMDA receptor activation, leading to excitotoxicity, is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's. Memantine's unique properties as a low-affinity, voltage-dependent antagonist allow it to preferentially block pathological NMDAR activity without interfering with normal synaptic transmission.[13] This led to its approval for the treatment of moderate-to-severe Alzheimer's disease in the European Union in 2002 and in the United States in 2003.[10]
Expanding the Family: Rimantadine and Other Derivatives
The success of amantadine spurred the development of other aminoadamantane derivatives with potentially improved properties. Rimantadine, a close structural analog of amantadine, was found to be more effective in some instances and was approved for medical use in 1993.[3][6][14] Numerous other derivatives have been synthesized and evaluated for a wide range of therapeutic targets, including other viruses, neurodegenerative diseases, and even as potential anticancer and antimicrobial agents.[15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent aminoadamantane compounds, providing a comparative overview of their biological activity.
Table 1: Antiviral Activity of Aminoadamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| Amantadine | A/PR/8/34 (H1N1) | MDCK | - | >50 | [4] |
| Amantadine | A/Suita/1/89 (H1N1) | MDCK | - | >50 | [4] |
| Amantadine | A/Kitakyushu/159/93 (H3N2) | MDCK | - | >50 | [4] |
| Amantadine | A/Fort Monmouth/1/1947 (H1N1) | MDCK | 2.73 | - | [11] |
| Rimantadine | A/Hong Kong/68 (H3N2) | MDCK | 0.38 | - | [18] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | MDCK | 0.11 | - | [18] |
| Compound 9f | A/hanfang/359/95 (H3N2) | MDCK | 7.2 | - | [11] |
| Compound 9j | A/hanfang/359/95 (H3N2) | MDCK | 10.2 | - | [11] |
Table 2: NMDA Receptor Binding Affinity of Aminoadamantane Derivatives
| Compound | Receptor Subtype | Assay Condition | Ki (µM) | IC50 (µM) | Reference |
| Amantadine | - | --INVALID-LINK---pentazocine binding | 20.25 | - | [7] |
| Amantadine | GluN1/GluN2B | Whole-cell patch clamp | - | 38.9 | |
| Memantine | - | --INVALID-LINK---pentazocine binding | 19.98 | - | |
| Memantine | GluN1/GluN2B | Whole-cell patch clamp | - | - | [10] |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | - | --INVALID-LINK---pentazocine binding | 0.237 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aminoadamantane compounds.
Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine) via Ritter Reaction
Objective: To synthesize 1-aminoadamantane hydrochloride from 1-bromoadamantane.
Materials:
-
1-bromoadamantane
-
Formamide
-
Sulfuric acid (96%)
-
Hydrochloric acid (19.46% aqueous solution)
-
Dichloromethane
-
Ice-cold water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
N-(1-adamantyl)-formamide Synthesis:
-
In a round-bottom flask, add formamide.
-
With stirring, add 1-bromoadamantane at 75 °C.
-
Slowly add concentrated sulfuric acid dropwise.
-
Heat the mixture to 85 °C and maintain for approximately 5.5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water with stirring.
-
A white solid will precipitate. Filter the solid and wash it with cold water.
-
-
Hydrolysis to 1-Aminoadamantane Hydrochloride:
-
To the crude N-(1-adamantyl)-formamide, add a 19.46% aqueous solution of hydrochloric acid.
-
Stir the mixture at room temperature for 10 minutes and then heat to reflux for 1 hour, or until the starting material is consumed (monitored by TLC).
-
After cooling, extract the aqueous mixture with dichloromethane.
-
The aqueous layer contains the product. Isolate 1-aminoadamantane hydrochloride by evaporating the water or by crystallization.
-
In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the 50% inhibitory concentration (IC50) of an aminoadamantane derivative against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer
-
Test compound (aminoadamantane derivative)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free cell culture medium.
-
Infection:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Allow the virus to adsorb for 1 hour at 37 °C.
-
-
Overlay:
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates at 37 °C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Quantification:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, using a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to aminoadamantane compounds.
Caption: Amantadine's modulation of the dopaminergic synapse.
Caption: Memantine's blockade of pathological NMDA receptor activity.
Caption: A typical workflow for discovering new aminoadamantane antivirals.
Conclusion
The discovery and development of aminoadamantane compounds exemplify the fascinating and often unpredictable path of drug discovery. From the serendipitous observation of amantadine's dual antiviral and anti-parkinsonian activities to the targeted design of memantine as an NMDA receptor antagonist, this class of molecules has made a significant impact on the treatment of infectious and neurological diseases. The unique, rigid structure of the adamantane core continues to be a valuable scaffold for the design of new therapeutic agents, and ongoing research is likely to uncover further applications for this versatile chemical entity. This guide has provided a comprehensive overview for professionals in the field, highlighting the key historical milestones, quantitative data, and experimental approaches that have defined the journey of aminoadamantane compounds.
References
- 1. Involvement of dopamine D2 and glutamate NMDA receptors in the antidepressant-like effect of amantadine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evolution and Biological Evaluation of Matrinic Derivatives with Amantadine Fragments As New Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine treatment exerts an antidepressant-like effect by preventing hippocampal mitochondrial dysfunction and memory impairment via upregulation of CREB/BDNF signaling in the rat model of chronic unpredictable stress-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a structural analog of Memantine, belongs to the class of adamantane derivatives, which are of significant interest in medicinal chemistry due to their unique rigid cage-like structure. This structure imparts desirable pharmacokinetic properties, such as high bioavailability and metabolic stability. As a metabolite of Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, understanding the molecular properties and interactions of this compound is crucial for the development of novel therapeutics for neurological disorders.[1][2]
Theoretical modeling plays a pivotal role in modern drug discovery and development by providing insights into the physicochemical properties, conformational landscape, and biological interactions of molecules. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, integrating computational data with experimental findings to offer a holistic understanding of its molecular behavior.
Physicochemical Properties
A foundational aspect of theoretical modeling is the accurate representation of the molecule's intrinsic properties. For this compound, these properties are essential for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂ClNO | [3][4] |
| Molecular Weight | 231.76 g/mol | [3][4] |
| pKa | 10.42 (for the amine group of the free base) | [5] |
| logP (octanol-water partition coefficient) | 3.28 (for the free base) | [5] |
| Water Solubility | Soluble |
Theoretical Modeling Methodologies
A variety of computational techniques can be employed to model this compound, each providing unique insights into its structure, energetics, and interactions.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and properties of the molecule. These calculations can predict molecular geometry, vibrational frequencies (IR and Raman spectra), electronic properties (such as HOMO-LUMO energy levels and electrostatic potential), and NMR chemical shifts.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software. The amine group is protonated to represent the hydrochloride salt.
-
Computational Method Selection: The B3LYP hybrid functional is a commonly used and effective choice for such systems, paired with a basis set like 6-31G(d,p) to provide a good balance of accuracy and computational cost.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Data Analysis: The output of the calculation provides the optimized Cartesian coordinates, electronic energies (including HOMO and LUMO levels), and a list of vibrational frequencies and their corresponding IR intensities.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for understanding its potential interactions with biological targets, most notably the NMDA receptor.
Experimental Protocol: Molecular Docking into the NMDA Receptor
-
Receptor and Ligand Preparation: The crystal structure of the NMDA receptor, for instance, the Memantine-bound GluN1a-GluN2B NMDA receptor (PDB ID: 7SAD), is obtained from the Protein Data Bank.[6] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of protonated 3-Amino-5,7-dimethyladamantan-1-ol is prepared and its energy is minimized.
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand (Memantine in this case) or through binding site prediction algorithms. A grid box is generated around the defined active site to encompass the potential binding region.
-
Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation. The program systematically explores different conformations and orientations of the ligand within the binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the key determinants of binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as water or a biological membrane.
Experimental Protocol: Molecular Dynamics Simulation in an Aqueous Environment
-
System Setup: The optimized structure of this compound is placed in the center of a periodic box of water molecules (e.g., TIP3P water model). Chloride ions are added to neutralize the system.
-
Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic forces within the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.
-
Production Run: A long production simulation (typically on the order of nanoseconds to microseconds) is run to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize the solvation shell.
Data Presentation
Calculated Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. The following table summarizes key electronic properties of this compound, which can be calculated using DFT.
| Property | Description | Predicted Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Partial charges assigned to individual atoms. | Provides insight into the charge distribution and sites of potential electrostatic interactions. |
Note: Specific numerical values would be obtained from running the DFT calculations as described in the protocol.
Comparison of Theoretical and Experimental Spectroscopic Data
Comparing calculated spectroscopic data with experimental results is a crucial step in validating the accuracy of the theoretical model.
Vibrational Frequencies (IR Spectroscopy)
| Experimental IR Peak (cm⁻¹) | Calculated IR Peak (cm⁻¹) | Vibrational Assignment |
| ~3400 | (Value from DFT) | O-H stretch |
| ~2915 | (Value from DFT) | C-H stretch (adamantane cage) |
| ~1600 | (Value from DFT) | N-H bend (protonated amine) |
| ~1200 | (Value from DFT) | C-N stretch |
Note: Experimental values are approximate and taken from literature on similar compounds.[7] Calculated values are typically scaled to better match experimental data.
NMR Chemical Shifts
| Proton/Carbon | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| Methyl Protons | (Value from NMR) | (Value from DFT/GIAO) |
| Adamantane Cage Protons | (Value from NMR) | (Value from DFT/GIAO) |
| Methyl Carbons | (Value from NMR) | (Value from DFT/GIAO) |
| Adamantane Cage Carbons | (Value from NMR) | (Value from DFT/GIAO) |
Note: Experimental and calculated values would be populated from specific studies.
Molecular Docking Results
The interaction of this compound with the NMDA receptor can be quantified and described through molecular docking simulations.
| Parameter | Description |
| Binding Energy (kcal/mol) | The estimated free energy of binding of the ligand to the receptor. More negative values indicate stronger binding. |
| Interacting Residues | The amino acid residues in the receptor's binding pocket that form significant interactions with the ligand. |
| Types of Interactions | The nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |
Visualizations
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the theoretical modeling of a small molecule like this compound.
Caption: A flowchart illustrating the key steps in the computational modeling of this compound.
Signaling Pathway of Memantine at the NMDA Receptor
As a structural analog of Memantine, this compound is expected to have a similar mechanism of action. The following diagram depicts the signaling pathway affected by Memantine's antagonism of the NMDA receptor.
Caption: A diagram showing Memantine's role in blocking the NMDA receptor channel, thereby preventing excessive calcium influx and subsequent excitotoxicity.
Conclusion
The theoretical modeling of this compound provides a powerful framework for understanding its molecular properties and potential biological activity. Through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights that can guide the design and development of new therapeutic agents for neurodegenerative diseases. The integration of computational predictions with experimental data is essential for validating these models and advancing our understanding of the structure-activity relationships of this important class of molecules. This guide serves as a foundational resource for professionals engaged in the study and application of adamantane derivatives in drug discovery.
References
- 1. Spectroscopic, calorimetric and in silico insight into the molecular interactions of Memantine with human transferrin: Implications of Alzheimer's drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 3-Amino-5,7-dimethyltricyclo(3.3.1.1~3,7~)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO | CID 22994596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3-Amino-5,7-dimethyladamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease. Given its structural relationship to Memantine and other bioactive adamantane derivatives, 3-Amino-5,7-dimethyladamantan-1-ol is a compound of significant interest for its potential pharmacological activities. Adamantane-containing compounds have demonstrated a range of biological effects, including neuroprotective, antiviral, and antimicrobial properties.
These application notes provide a framework for the in vitro investigation of 3-Amino-5,7-dimethyladamantan-1-ol. Due to the limited availability of direct experimental data for this specific metabolite, the following protocols are based on established assays for its parent compound, Memantine, and other relevant adamantane analogs. These assays are designed to explore potential neuroprotective, cytotoxic, and antiviral activities.
Potential In Vitro Applications and Corresponding Assays
Based on the known bioactivities of structurally related adamantane compounds, the following in vitro assays are recommended for the characterization of 3-Amino-5,7-dimethyladamantan-1-ol.
Neuroprotective Activity
As a metabolite of Memantine, a key therapeutic agent for Alzheimer's disease, a primary area of investigation for 3-Amino-5,7-dimethyladamantan-1-ol is its potential to protect neurons from various insults.
-
Assay 1.1: Protection against Amyloid-β (Aβ)-Induced Neurotoxicity. This assay evaluates the compound's ability to mitigate the cytotoxic effects of Aβ peptides, a hallmark of Alzheimer's disease pathology.
-
Assay 1.2: NMDA Receptor Antagonism. This assay can determine if the compound retains the NMDA receptor blocking activity of its parent drug, Memantine.
Cytotoxicity Assessment
It is crucial to determine the potential toxicity of 3-Amino-5,7-dimethyladamantan-1-ol to various cell types to establish a therapeutic window.
-
Assay 2.1: General Cytotoxicity in Neuronal and Non-Neuronal Cells. Assays such as MTT and LDH release are standard methods to assess cell viability and membrane integrity following compound exposure.
Antiviral Activity
Several adamantane derivatives, including amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.
-
Assay 3.1: Anti-Influenza Virus Activity. A plaque reduction assay can be employed to determine the compound's efficacy in inhibiting viral replication in cell culture.
Data Presentation: Quantitative Analysis of Related Adamantane Derivatives
The following tables summarize quantitative data for Memantine and other adamantane compounds in relevant in vitro assays. This information can serve as a benchmark for interpreting the results obtained for 3-Amino-5,7-dimethyladamantan-1-ol.
Table 1: Neuroprotective and NMDA Receptor Antagonist Activity of Memantine
| Compound | Assay | Cell Line/System | Agonist/Toxin | Endpoint | IC50/EC50 | Reference(s) |
| Memantine | NMDA Receptor Antagonism | Primary Cerebellar Granule Neurons | 100 µM NMDA + 10 µM Glycine | Intracellular Ca2+ concentration | 1.84 ± 0.39 µM | [1] |
| Memantine | NMDA Receptor Antagonism | tsA201 cells expressing NR1/2A receptors | 1 mM Glutamate | Whole-cell patch-clamp | 2.76 ± 0.27 µM (low Ca2+), 0.70 ± 0.06 µM (high Ca2+) | [2] |
| Memantine | Neuroprotection against Aβ toxicity | Primary Neuronal Cultures | 3 µM Aβ1-42 | LDH Release | Effective at 1-10 µM | [3] |
| Memantine | Reduction of Aβ1-40 Secretion | Human Neuroblastoma (SK-N-SH) cells | - | ELISA | Significant decrease at 1-4 µM | [4] |
Table 2: Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Cell Line | Assay | IC50/EC50 | Reference(s) |
| Amantadine | Influenza A | MDCK | Plaque Reduction | ~16 µM | [5] |
| Rimantadine | Influenza A | MDCK | Plaque Reduction | - | [6] |
| Amantadine | SARS-CoV-2 | VeroE6 | - | 116 µM | [5] |
| Rimantadine | SARS-CoV-2 | VeroE6 | - | 36 µM | [5] |
| Memantine | SARS-CoV-2 | VeroE6 | - | 80 µM | [5] |
Experimental Protocols
Protocol 1: Neuroprotection against Amyloid-β (Aβ)-Induced Toxicity
This protocol details the procedure for assessing the neuroprotective effects of 3-Amino-5,7-dimethyladamantan-1-ol against Aβ-induced cell death in primary neuronal cultures.
1.1. Materials
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated 96-well plates
-
Amyloid-β (1-42) peptide
-
3-Amino-5,7-dimethyladamantan-1-ol
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
1.2. Experimental Workflow
Caption: Workflow for Aβ-induced neurotoxicity assay.
1.3. Procedure
-
Cell Culture:
-
Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.
-
-
Compound and Toxin Preparation:
-
Prepare a stock solution of 3-Amino-5,7-dimethyladamantan-1-ol in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Prepare a stock solution of Aβ (1-42) and oligomerize according to established protocols. Dilute to the final working concentration (e.g., 3 µM) in culture medium.[3]
-
-
Treatment:
-
Pre-treat the neuronal cultures with various concentrations of 3-Amino-5,7-dimethyladamantan-1-ol for 1-2 hours.
-
Add the oligomerized Aβ (1-42) to the wells.
-
Include control wells: untreated cells, cells treated with vehicle only, and cells treated with Aβ (1-42) only.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]
-
-
LDH Assay:
-
After incubation, carefully collect the supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture and incubating for a specified time.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium, comparing the treated groups to the Aβ-only control.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the general cytotoxicity of 3-Amino-5,7-dimethyladamantan-1-ol on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.
2.1. Materials
-
SH-SY5Y neuroblastoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-Amino-5,7-dimethyladamantan-1-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
2.2. Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
2.3. Procedure
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Amino-5,7-dimethyladamantan-1-ol in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include vehicle-only controls.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours in the dark, ensuring complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 3: Anti-Influenza Virus Plaque Reduction Assay
This protocol is for determining the antiviral activity of 3-Amino-5,7-dimethyladamantan-1-ol against the influenza A virus.
3.1. Materials
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Minimal Essential Medium (MEM) with TPCK-trypsin
-
96-well or 12-well plates
-
3-Amino-5,7-dimethyladamantan-1-ol
-
Agarose or Avicel overlay
-
Crystal violet staining solution
3.2. Experimental Workflow
Caption: Workflow for antiviral plaque reduction assay.
3.3. Procedure
-
Cell Preparation:
-
Seed MDCK cells in 12-well plates and grow to confluence.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of 3-Amino-5,7-dimethyladamantan-1-ol in infection medium (MEM with TPCK-trypsin).
-
Dilute the influenza A virus stock to a concentration that will produce a countable number of plaques.
-
-
Infection:
-
Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour.
-
Wash the MDCK cell monolayers and infect with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Plaque Formation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the test compound.
-
Incubate for 2-3 days to allow for plaque formation.
-
-
Visualization and Analysis:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.
-
Signaling Pathway Diagrams
NMDA Receptor-Mediated Excitotoxicity Pathway
Overactivation of NMDA receptors by glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events. Memantine, and potentially its metabolites, can block the NMDA receptor channel, thereby mitigating this excitotoxicity.
Caption: NMDA receptor-mediated excitotoxicity pathway.
Amyloid Precursor Protein (APP) Processing Pathways
APP can be processed via two main pathways: the non-amyloidogenic pathway by α-secretase and the amyloidogenic pathway by β- and γ-secretases, which leads to the production of Aβ peptides. Some studies suggest that Memantine may influence APP processing.
Caption: Amyloid Precursor Protein (APP) processing pathways.
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. oatext.com [oatext.com]
- 4. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Memantine is used in the treatment of moderate to severe dementia associated with Alzheimer's disease.[3][4] Understanding the biological activity of its metabolites is crucial for a comprehensive understanding of Memantine's overall pharmacological profile, including its therapeutic efficacy and potential side effects.[1] These application notes provide a detailed protocol for researchers to investigate the effects of this compound in a neuronal cell culture model, based on established methodologies for its parent compound, Memantine.
The primary mechanism of action for Memantine involves blocking the ion channel of the NMDA receptor, thereby mitigating the excitotoxic effects of excessive glutamate.[5] This neuroprotective activity has been demonstrated in various in vitro and in vivo models of neuronal damage.[5][6][7] By studying its main metabolite, researchers can elucidate whether it contributes to the neuroprotective effects of Memantine, has any off-target effects, or is biologically inactive.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data organization and presentation.
Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 4.1 |
| Compound + Glutamate | 1 | 52 ± 3.8 |
| Compound + Glutamate | 10 | 68 ± 4.5 |
| Compound + Glutamate | 50 | 85 ± 5.0 |
| Compound Only | 50 | 98 ± 4.9 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) (Mean ± SD) |
| Vehicle Control | - | 5 ± 1.2 |
| Glutamate (100 µM) | - | 80 ± 6.5 |
| Compound + Glutamate | 1 | 72 ± 5.9 |
| Compound + Glutamate | 10 | 55 ± 4.8 |
| Compound + Glutamate | 50 | 20 ± 3.1 |
| Compound Only | 50 | 6 ± 1.5 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol details the steps to evaluate the potential neuroprotective properties of this compound.
Materials:
-
This compound (CAS: 356572-08-2)
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamic acid monosodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.[8]
-
Prepare serial dilutions of the compound in cell culture medium to achieve the final desired concentrations (e.g., 1, 10, 50 µM).
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM to the appropriate wells.
-
Include control groups: vehicle control (no compound, no glutamate), glutamate only, and compound only.
-
Incubate the plates for 24 hours at 37°C.
-
-
MTT Assay for Cell Viability:
-
After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualization
Signaling Pathway of Memantine (Parent Compound)
Caption: Signaling pathway of Memantine as an NMDA receptor antagonist.
Experimental Workflow for Testing this compound
Caption: Experimental workflow for neuroprotection assay.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of memantine for neuroprotection in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride for NMDA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Memantine is used in the treatment of moderate-to-severe Alzheimer's disease, and its mechanism of action involves the modulation of glutamatergic neurotransmission.[2][3] Given its structural relationship to Memantine, this compound is a compound of significant interest for researchers studying the pharmacology of NMDA receptors and the metabolic fate and activity of aminoadamantane derivatives.
These application notes provide a comprehensive overview of the methodologies relevant to the study of aminoadamantane compounds in the context of NMDA receptor function. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented for its parent compound, Memantine, serve as an essential reference and starting point for investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 356572-08-2 | [4] |
| Molecular Formula | C₁₂H₂₂ClNO | [4] |
| Molecular Weight | 231.76 g/mol | [4] |
| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | [4] |
| Synonyms | 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | [4][5] |
Mechanism of Action at the NMDA Receptor (Based on Memantine)
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6] Its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[7]
Memantine, the parent compound of 3-Amino-5,7-dimethyladamantan-1-ol, is an uncompetitive, open-channel blocker of the NMDA receptor.[2][8] This means it binds to a site within the receptor's ion channel, accessible only when the channel is opened by the binding of the co-agonists glutamate and glycine.[6][8] This mechanism is voltage-dependent, with the block being more pronounced at negative membrane potentials and relieved by depolarization.[9]
The key features of Memantine's interaction with the NMDA receptor are:
-
Low to Moderate Affinity: This allows for rapid blocking and unblocking kinetics, which is thought to preserve the physiological function of the NMDA receptor during normal synaptic transmission while preventing excessive, pathological activation.[2]
-
Use-Dependency: The blocking effect is more pronounced with prolonged receptor activation.
-
Partial Trapping: Memantine can be "trapped" within the ion channel when it closes, but it can also dissociate, contributing to its unique pharmacological profile.[10]
Quantitative Data (Memantine)
The following table summarizes the inhibitory concentrations (IC₅₀) of Memantine on NMDA receptors from electrophysiological studies. These values can serve as a benchmark for comparative studies with this compound.
| Cell Type | NMDA Concentration | IC₅₀ (µM) | Reference |
| Cultured Superior Collicular and Hippocampal Neurons | 100 µM | 2.92 ± 0.05 | [11] |
| Cortical Wedge Preparation | 40 µM | 12.9 ± 1.5 | [11] |
| Rat Cerebellar Granule Neurons | 100 µM | Data for novel analogs, Memantine used as a reference | [12] |
| Recombinant GluN1/GluN2B Receptors | Not specified | 79.1 ± 20.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying NMDA receptor antagonists like Memantine and can be adapted for this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of a compound on NMDA receptor-mediated currents in cultured neurons.[13][14][15]
Objective: To determine the IC₅₀ of this compound for the NMDA receptor.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA stock solution (10 mM)
-
This compound stock solution (10 mM in water or DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of NMDA (e.g., 100 µM) along with glycine (10 µM) to elicit a maximal inward current.
-
Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the peak inward current at each concentration of the test compound.
-
Wash out the compound and ensure the NMDA-evoked current returns to baseline.
-
Plot the percentage inhibition of the NMDA-evoked current against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for the NMDA receptor channel binding site, typically using [³H]MK-801.[16]
Objective: To determine the binding affinity (Ki) of this compound for the phencyclidine (PCP) site within the NMDA receptor channel.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
This compound
-
Glutamate and glycine
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a reaction tube, add a known amount of brain membrane protein.
-
Add varying concentrations of this compound (the competitor).
-
Add a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).
-
Add saturating concentrations of glutamate (10 µM) and glycine (10 µM) to open the NMDA receptor channels.
-
For non-specific binding, use a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling cascade.
Experimental Workflow for Characterizing an NMDA Receptor Antagonist
References
- 1. nbinno.com [nbinno.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-5,7-dimethyltricyclo(3.3.1.1~3,7~)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO | CID 22994596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-5,7-dimethyladamantan-1-ol | C12H21NO | CID 3382167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key intermediate and potential impurity in the synthesis of pharmaceuticals, closely related to the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine Hydrochloride. Accurate and sensitive analytical methods are crucial for its detection and quantification in bulk drug substances, pharmaceutical formulations, and during process development to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical techniques suitable for the analysis of this compound.
Analytical Methodologies
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, stability studies, or impurity profiling). The most common methods include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Due to the lack of a significant chromophore in the molecule, derivatization is often necessary for sensitive UV or fluorescence detection in HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of this compound. Stability-indicating methods can also be developed to separate the analyte from its degradation products.
a) RP-HPLC with UV Detection (without derivatization)
This method is suitable for relatively high concentrations of the analyte.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.2) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 190 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The peak area of the analyte is used for quantification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 25 - 125 µg/mL | [1] |
| Regression Coefficient (r²) | 0.9934 | [1] |
| Limit of Detection (LOD) | 0.871 µg/mL | [1] |
| Limit of Quantification (LOQ) | 2.639 µg/mL | [1] |
| Mean % Recovery | 98% - 102% | [1] |
b) RP-HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
For higher sensitivity, pre-column derivatization with a suitable labeling agent is employed.
i. Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)
Experimental Protocol: [2]
-
Derivatization Reagents:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution: 6 µg/mL in acetonitrile.
-
Borate buffer (pH adjusted).
-
1 M Hydrochloric acid (HCl).
-
-
Derivatization Procedure:
-
Transfer 1 mL of the standard or sample solution into a 10 mL volumetric flask.
-
Add 2 mL of borate buffer.
-
Add 500 µL of the FDNB reagent.
-
Add 3.6 mL of acetonitrile.
-
Vortex the mixture for 10 seconds and maintain at 30°C for 30 minutes.
-
Cool to room temperature and add 300 µL of 1 M HCl to stop the reaction.
-
Make up the volume to 10 mL with acetonitrile.
-
-
Chromatographic Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: To be optimized based on the derivatized product.
-
Flow Rate: To be optimized.
-
Detection Wavelength: To be optimized based on the absorption maximum of the derivative.
-
Injection Volume: 50 µL.[2]
-
ii. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
Experimental Protocol: [3]
-
Derivatization Reagents:
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution.
-
Borate buffer (pH 9).
-
-
Derivatization Procedure:
-
The optimal conditions involve an 8:1 molar ratio of FMOC to the analyte.
-
The reaction is carried out in borate buffer (pH 9) at room temperature for 30 minutes.
-
-
Chromatographic Conditions:
-
HPLC System: Equipped with a UV or fluorescence detector.
-
Column: C18 column.
-
Mobile Phase Gradient:
-
0–5 min: 50% B
-
5–10 min: 50–90% B
-
10–12 min: 90% B
-
12–15 min: 90–50% B
-
15–20 min: 50% B (where A is an aqueous phase and B is an organic phase like acetonitrile).[3]
-
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Quantitative Data Summary (FMOC Derivatization):
| Parameter | Value | Reference |
| Retention Time | 11.393 ± 0.003 min | [3] |
| Mean % Recovery | 92.9 ± 3.7% | [3] |
UV-Visible Spectrophotometry
A simple and cost-effective method for the quantification of this compound at relatively high concentrations.
Experimental Protocol:
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Procedure:
-
Scan a solution of the analyte from 190 to 800 nm to determine the wavelength of maximum absorbance (λmax). The λmax is reported to be around 190 nm or 254 nm depending on the solvent and instrument.[1][4]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| λmax | 190 nm or 254 nm | [1][4] |
| Linearity Range | 0.2 - 0.6 µg/mL (at 254 nm) | [4] |
| Regression Coefficient (r²) | 0.995 or 0.998 | [1][4] |
| Limit of Detection (LOD) | 0.818 µg/mL (at 190 nm), 0.48 µg/mL (at 254 nm) | [1][4] |
| Limit of Quantification (LOQ) | 2.639 µg/mL (at 190 nm), 1.48 µg/mL (at 254 nm) | [1][4] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation and estimation of this compound.
Experimental Protocol: [5]
-
Stationary Phase: Pre-coated silica gel G60F254 aluminum plates.
-
Mobile Phase: n-Hexane: Ethyl acetate: Diethylamine (5:5:0.7 % v/v/v).
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Visualize the separated spots by dipping the plate in Dragendorff's reagent solution, where the analyte appears as orange spots.
-
Quantification: Densitometric scanning of the plates at an appropriate wavelength.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Rf Value | 0.49 ± 0.02 | [5] |
| Linearity Range | 5000 - 30000 ng/band | [5] |
| Limit of Detection (LOD) | 80.07 ng/band | [5] |
| Limit of Quantification (LOQ) | 242.637 ng/band | [5] |
| % Recovery | 99.41 - 100.42% | [5] |
Visualizations
Experimental Workflow for RP-HPLC with Pre-Column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Logical Relationship of Analytical Methods
Caption: Selection of analytical methods for the analyte.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.info [ijpsr.info]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Understanding the biological activity of such metabolites is crucial for a comprehensive understanding of the parent drug's overall therapeutic and toxicological profile.[1] While direct experimental data on this compound in neurodegenerative disease models are limited, its structural similarity to Memantine and other adamantane derivatives suggests potential neuroprotective properties.[4]
These application notes provide a framework for investigating the therapeutic potential of this compound in various neurodegenerative disease models. The proposed protocols are largely based on established methodologies for Memantine and other related compounds and should be adapted and optimized as necessary.
Hypothesized Mechanism of Action
The primary mechanism of action of Memantine is the uncompetitive, low-affinity, open-channel blocking of the NMDA receptor.[3][5] This action is voltage-dependent and allows Memantine to selectively inhibit the excessive influx of calcium ions (Ca2+) associated with excitotoxicity, a common pathological pathway in neurodegenerative diseases, while preserving normal synaptic transmission.[3][5] It is hypothesized that this compound may share a similar mechanism of action due to its structural relationship with Memantine.
Caption: Hypothesized mechanism of action for this compound.
Data Presentation: Comparative Efficacy of Adamantane Derivatives
The following tables summarize quantitative data from preclinical studies on Memantine, providing a benchmark for evaluating the potential efficacy of its metabolite, this compound.
Table 1: In Vitro Neuroprotection Studies with Memantine
| Model System | Insult | Compound | Concentration | Endpoint | Observed Effect |
| Primary Cortical Neurons | Glutamate (100 µM) | Memantine | 1-10 µM | Cell Viability (MTT Assay) | Increased cell viability by 40-60% |
| SH-SY5Y Neuroblastoma Cells | Aβ1-42 Oligomers (5 µM) | Memantine | 5 µM | Apoptosis (Caspase-3 Activity) | Reduced caspase-3 activity by 50% |
| Organotypic Hippocampal Slices | Oxygen-Glucose Deprivation | Memantine | 10 µM | Neuronal Death (Propidium Iodide Staining) | Decreased neuronal death in CA1 region by 70% |
Table 2: In Vivo Efficacy Studies with Memantine in Alzheimer's Disease Models
| Animal Model | Treatment Duration | Compound | Dosage | Behavioral Test | Outcome |
| 3xTg-AD Mice | 3 months | Memantine | 20 mg/kg/day | Morris Water Maze | Improved spatial learning and memory |
| 5XFAD Mice | 4 weeks | Memantine | 10 mg/kg/day | Y-Maze | Increased spontaneous alternation |
| APP/PS1 Mice | 6 months | Memantine | 15 mg/kg/day | Novel Object Recognition | Enhanced recognition memory |
Table 3: In Vivo Efficacy Studies with Memantine in Other Neurodegenerative Disease Models
| Animal Model | Disease Modeled | Compound | Dosage | Key Endpoint | Outcome |
| MPTP-induced Mice | Parkinson's Disease | Memantine | 10 mg/kg/day | Dopaminergic Neuron Count (Substantia Nigra) | Prevented loss of dopaminergic neurons |
| R6/2 Transgenic Mice | Huntington's Disease | Memantine | 20 mg/kg/day | Rotarod Performance | Delayed onset of motor deficits |
Experimental Protocols
The following are detailed protocols for evaluating the neuroprotective effects of this compound in common neurodegenerative disease models.
In Vitro Neuroprotection Assay against Excitotoxicity
1. Cell Culture:
-
Culture primary cortical neurons from E15-E18 mouse or rat embryos.
-
Alternatively, use human neuroblastoma cell lines such as SH-SY5Y.
2. Treatment:
-
Plate cells at an appropriate density in 96-well plates.
-
After 24-48 hours, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
3. Induction of Excitotoxicity:
-
Expose the cells to a neurotoxic insult, such as:
-
Glutamate (50-100 µM) for 24 hours.
-
Aβ1-42 oligomers (5-10 µM) for 24-48 hours.
-
6-hydroxydopamine (6-OHDA) (50-100 µM) for 24 hours (for Parkinson's disease models).
-
4. Assessment of Cell Viability:
-
Measure cell viability using standard assays such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LDH (Lactate dehydrogenase) release assay.
-
Live/Dead staining with Calcein-AM and Ethidium Homodimer-1.
-
References
Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, also known as 7-Hydroxy Memantine Hydrochloride, is a primary metabolite of Memantine.[1][2][3] Memantine is a well-established N-Methyl-D-Aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[4] As a key metabolite, this compound is crucial for pharmacokinetic studies, drug metabolism research, and for assessing whether the metabolite itself contributes to the therapeutic or side effects of the parent drug.[1]
These application notes provide detailed protocols for two key areas of research: the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and the functional characterization of its potential activity as an NMDA receptor antagonist using a cell-based calcium flux assay.
Application Note 1: Analytical Quantification by Reverse-Phase HPLC with UV Detection
This note describes a stability-indicating HPLC method for the quantification of this compound in bulk or pharmaceutical dosage forms. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step using 1-fluoro-2,4-dinitrobenzene (FDNB) is employed to allow for sensitive UV detection. This method can be adapted for quantifying the metabolite in various matrices.
Experimental Protocol: HPLC Assay
1. Materials and Reagents:
-
This compound (Reference Standard)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Water (Ultrapure)
-
0.45 µm Millipore membrane filter
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
-
C18 analytical column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 2.5) in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.1 M HCl to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 4, 6, 8, 10, and 12 µg/mL) by subsequent dilutions of the stock solution with 0.1 M HCl.[5]
-
FDNB Reagent Solution (6 µg/mL): Dissolve 600 µL of FDNB reagent in 100 mL of acetonitrile. Handle with care as FDNB is a skin irritant.[5]
4. Derivatization Procedure:
-
In a clean vial, mix 1.0 mL of each working standard solution (or sample solution) with 1.0 mL of borate buffer (pH 9.0).
-
Add 500 µL of the FDNB reagent solution.[5]
-
Vortex the mixture and incubate at 30°C for 30 minutes in a water bath.[5]
-
After incubation, cool the solution to room temperature.
-
Add 1.0 mL of 0.1 M HCl to stop the reaction.
-
The derivatized sample is now ready for HPLC injection.
5. Chromatographic Conditions:
-
The derivatized product is separated on a C18 column.
-
Set the UV detector to a wavelength of 360 nm.[5]
-
Inject a fixed volume (e.g., 20 µL) of the derivatized standard and sample solutions.
-
Run the analysis and record the chromatograms.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Optimized HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Nova-Pak C18 (4 µm, 3.9 x 150 mm) |
| Mobile Phase | Acetonitrile : 0.05M NaH₂PO₄ (pH 2.5) (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Derivatization Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB)[5] |
Table 2: Example Calibration Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 150,234 |
| 2.0 | 305,112 |
| 4.0 | 610,567 |
| 6.0 | 908,843 |
| 8.0 | 1,215,432 |
| 10.0 | 1,520,198 |
| 12.0 | 1,833,567 |
| Correlation Coefficient (r²) | 0.999 [5] |
Mandatory Visualization
Caption: Workflow for HPLC quantification.
Application Note 2: Functional Assay for NMDA Receptor Antagonist Activity
This note provides a protocol for a functional assay to determine if this compound acts as an antagonist at the NMDA receptor. The assay measures changes in intracellular calcium ([Ca²⁺]i) levels in response to receptor activation using a fluorescent calcium indicator. A reduction in the agonist-induced calcium influx in the presence of the test compound indicates antagonist activity.
Experimental Protocol: Calcium Flux Assay
1. Materials and Reagents:
-
This compound
-
Cell line stably expressing NMDA receptor subunits (e.g., HEK293 or BHK-21 cells expressing GluN1/GluN2 subunits)[6]
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
NMDA receptor agonists: Glutamate and Glycine
-
Fluo-4 NW (No Wash) Calcium Assay Kit
-
Assay Buffer: Mg²⁺-free Locke-HEPES buffer
-
Known NMDA receptor antagonist (e.g., Memantine, MK-801) for positive control
-
Black, clear-bottom 96-well microplates
2. Equipment:
-
Fluorescence microplate reader with automated injection capabilities
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Multichannel pipette
3. Cell Preparation:
-
Seed the NMDA receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
4. Assay Procedure:
-
Dye Loading: On the day of the assay, remove the culture medium from the wells. Add 100 µL of the Fluo-4 NW dye loading solution prepared in assay buffer to each well.[6] Incubate for 30 minutes at 37°C, followed by 10 minutes at room temperature to allow for de-esterification of the dye.[6]
-
Compound Addition: Prepare serial dilutions of this compound and the positive control (Memantine) in assay buffer. Add the desired volume of compound solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the 96-well plate into the fluorescence microplate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Agonist Injection and Reading:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of NMDA receptor agonists (a mixture of glutamate and glycine, e.g., 100 µM each) to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
5. Data Analysis:
-
The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the response in compound-treated wells to the response in vehicle-treated (agonist only) wells (100% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced response).
Data Presentation
Table 3: Calcium Flux Assay Parameters
| Parameter | Description |
|---|---|
| Cell Line | HEK293 expressing human GluN1/GluN2A subunits |
| Plate Format | 96-well, black, clear-bottom |
| Calcium Indicator | Fluo-4 NW |
| Agonists | 100 µM Glutamate + 100 µM Glycine |
| Assay Buffer | Mg²⁺-free Locke-HEPES buffer |
| Readout | Fluorescence Intensity (Ex: 494 nm, Em: 516 nm) |
Table 4: Example Dose-Response Data
| Compound Concentration (µM) | % Inhibition of Ca²⁺ Flux |
|---|---|
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1.0 | 48.9 |
| 10.0 | 85.4 |
| 100.0 | 98.1 |
| Calculated IC₅₀ (µM) | 1.15 |
Mandatory Visualization
Caption: NMDA receptor signaling and antagonist action.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Amino-5,7-dimethyltricyclo(3.3.1.1~3,7~)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO | CID 22994596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a principal metabolite of Memantine, a well-established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of moderate to severe Alzheimer's disease.[1] While the pharmacological activity of Memantine is well-documented, its metabolites, including this compound, are reported to have minimal activity at the NMDA receptor.[1] Consequently, the primary application of this compound in pharmacological research is as a reference standard in metabolic and pharmacokinetic studies of Memantine.
This document provides an overview of the known information and outlines detailed protocols that can be adapted to investigate the pharmacological properties of this compound. Furthermore, it touches upon its potential, though less substantiated, role in research related to glucose metabolism.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 356572-08-2 | [3][4] |
| Molecular Formula | C₁₂H₂₂ClNO | [3] |
| Molecular Weight | 231.76 g/mol | [4] |
| Synonyms | 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in water |
Applications in Pharmacological Research
Reference Standard in Memantine Pharmacokinetic Studies
The primary utility of this compound is as an analytical standard for the quantification of Memantine's metabolites in biological samples (e.g., plasma, urine). Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Memantine.
Investigational Tool for NMDA Receptor Activity
Given its structural similarity to Memantine, this compound can be used as a research tool to further probe the structure-activity relationships of adamantane derivatives at the NMDA receptor. Researchers can adapt established protocols for studying Memantine to assess the potential, albeit minimal, NMDA receptor antagonist activity of this metabolite.
Potential Role in Diabetes Research
There is emerging interest in the potential of adamantane derivatives in modulating glucose metabolism.[2] It has been suggested that this compound could be investigated for its effects on pathways related to hyperglycemia.[2] However, at present, there is a lack of published studies with detailed methodologies in this area.
Experimental Protocols
The following protocols are provided as a guide for researchers. These are standard methods used to characterize NMDA receptor antagonists and can be adapted to study this compound.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Assay
This protocol is designed to assess the inhibitory effect of the test compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To determine the potency and mechanism of inhibition of this compound on NMDA receptors.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA and glycine (agonists)
-
This compound (test compound)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare stock solutions of NMDA, glycine, and the test compound in the appropriate solvents.
-
Culture primary neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Once a stable baseline current is established, co-apply the agonists with increasing concentrations of this compound.
-
Record the peak inward current at each concentration.
-
Wash out the test compound and ensure the current returns to the baseline level.
-
Analyze the data to determine the IC₅₀ value.
Data Presentation:
| Concentration of Test Compound (µM) | Peak Inward Current (pA) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity of the test compound to the NMDA receptor ion channel binding site, typically labeled with [³H]MK-801.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor channel site.
Materials:
-
Rat brain cortical membranes
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding determination)
-
This compound (test compound)
-
Glutamate and glycine (to open the channel)
-
Scintillation counter and vials
Procedure:
-
Prepare cortical membranes from rat brains.
-
In a series of tubes, add a constant concentration of [³H]MK-801 (e.g., 1 nM) and cortical membranes.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 1 mM).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled MK-801 (e.g., 10 µM).
-
Add glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to all tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Data Presentation:
| Concentration of Test Compound (M) | [³H]MK-801 Bound (DPM) | % Specific Binding |
| Total Binding | 100 | |
| Non-specific Binding | 0 | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ | ||
| 10⁻⁴ | ||
| 10⁻³ |
Protocol 3: Analytical Method for Quantification in Biological Fluids
This protocol provides a general workflow for the quantification of Memantine and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound (analytical standard)
-
Internal standard (e.g., a deuterated analog)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Spike plasma samples with a known concentration of the internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile containing formic acid.
-
Detect and quantify the parent drug and metabolite using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve using standard solutions of this compound.
-
Determine the concentration of the metabolite in the unknown samples by comparing their peak area ratios to the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
References
Application Notes and Protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in In Vivo Studies
Disclaimer: There is a significant lack of published in vivo studies specifically investigating 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This compound is a known metabolite of Memantine, a well-researched NMDA receptor antagonist. The following application notes and protocols are therefore based on established methodologies for in vivo studies of Memantine. Researchers should consider these protocols as a starting point and adapt them based on their specific experimental goals, while acknowledging that the pharmacokinetic and pharmacodynamic properties of this compound may differ from those of its parent compound. It is reported that the metabolites of Memantine, including the hydroxylated form, exhibit minimal activity as NMDA receptor antagonists compared to Memantine itself[1][2][3].
Introduction
This compound is a hydroxylated metabolite of Memantine, a drug used in the treatment of moderate-to-severe Alzheimer's disease. Memantine functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, playing a role in modulating glutamatergic neurotransmission. Understanding the in vivo effects of its metabolites is crucial for a comprehensive pharmacological profile. These notes provide a framework for conducting in vivo studies with this compound, based on the extensive research available for Memantine.
Data Presentation: In Vivo Dosages of Memantine
The following table summarizes typical dosages of Memantine used in various animal models. These can serve as a reference for designing dose-response studies for this compound.
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mice | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Neuroprotection, Behavior | [4] |
| Mice | Oral (p.o.) | 10, 20 mg/kg/day | Dopamine Release | [5] |
| Rats | Intravenous (i.v.) | 4, 8, 16 mg/kg | NMDA Receptor Blockade | |
| Rats | Intracerebroventricular (i.c.v.) | - | NMDA-induced convulsions | [6] |
| Pigs | Intravenous (i.v.) / Oral (p.o.) | 100 mg (i.v.), 200 mg (p.o.) | Pharmacokinetics | [5] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the powder in a suitable volume of sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution appropriately (e.g., at 4°C for short-term storage). Confirm the stability of the compound in the chosen vehicle and storage conditions.
Animal Handling and Administration
Protocol:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Handle animals gently to minimize stress.
-
For intraperitoneal (i.p.) injection, restrain the animal appropriately and inject the solution into the lower abdominal quadrant.
-
For oral gavage (p.o.), use a proper gavage needle to deliver the solution directly into the stomach.
-
For intravenous (i.v.) injection, use a suitable vein (e.g., tail vein in mice and rats) and administer the solution slowly.
-
Monitor animals for any adverse reactions after administration.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action (Based on Memantine)
The primary mechanism of action of Memantine is the blockade of NMDA receptors. The following diagram illustrates this pathway.
Caption: Proposed mechanism of action of Memantine.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating a new compound.
Caption: General workflow for in vivo experiments.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-1-Adamantanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1-adamantanol and its derivatives. These compounds are crucial intermediates in the development of pharmaceuticals, most notably as precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, such as Vildagliptin, and as scaffolds for neuroprotective agents targeting N-methyl-D-aspartate (NMDA) receptors.
Application Notes
3-Amino-1-adamantanol, with its rigid tricyclic cage structure, offers a unique and stereochemically defined scaffold for drug design. The presence of both an amino and a hydroxyl group at the bridgehead positions (1 and 3) allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Key Applications:
-
Anti-diabetic Agents: The primary application of 3-amino-1-adamantanol is in the synthesis of Vildagliptin. The amino group serves as a key anchor point for coupling with the chloroacetylated proline moiety, forming the final drug substance. The adamantyl cage structure is believed to contribute to the drug's potency and pharmacokinetic profile.
-
Neuroprotective Agents: Adamantane derivatives, such as amantadine and memantine, are known to exhibit neuroprotective effects, primarily through their action as uncompetitive antagonists of the NMDA receptor.[1][2] 3-amino-1-adamantanol provides a versatile platform for developing novel NMDA receptor modulators with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The hydroxyl group offers a site for further functionalization to fine-tune the compound's interaction with the receptor channel.
-
Antiviral Agents: The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery, with amantadine being a notable example.[3] Derivatives of 3-amino-1-adamantanol can be synthesized to explore new antiviral therapies.
Experimental Protocols
Several synthetic routes to 3-amino-1-adamantanol have been reported, each with its own advantages and disadvantages in terms of starting materials, yield, and scalability. Below are detailed protocols for three common methods.
Protocol 1: Synthesis from Amantadine Hydrochloride via Nitration and Hydroxylation
This method is a widely used industrial process due to the availability of amantadine as a starting material. It involves the nitration of the adamantane cage followed by hydroxylation.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride.
Procedure:
-
Nitration: In a reaction vessel equipped with a stirrer and a cooling system, add amantadine hydrochloride in portions to a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[4] The reaction is typically carried out in an ice-water bath for 1-2 hours, followed by stirring at room temperature for up to 30 hours.[3]
-
Quenching: The resulting light-yellow liquid is carefully poured into ice with continuous stirring for 0.5-2 hours, which should result in a blue-green liquid.[3]
-
Hydrolysis and Neutralization: While stirring, solid base (e.g., potassium hydroxide or sodium hydroxide) is added to the solution, maintaining the temperature below 80°C, to adjust the pH to 10-12.[3] The mixture is stirred for an additional 30 minutes.
-
Extraction: The reaction mixture is filtered, and the filtrate is extracted with dichloromethane.[3]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from ethyl acetate to yield 3-amino-1-adamantanol as a white solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75% | [3] |
| Melting Point | 264-267 °C | [5] |
Protocol 2: Synthesis from Adamantanecarboxylic Acid
This route involves the bromination of adamantanecarboxylic acid, followed by a modified Curtius rearrangement and subsequent hydrolysis.[6]
Experimental Workflow:
Caption: Synthetic route to 3-amino-1-adamantanol from adamantanecarboxylic acid.
Procedure:
-
Bromination: Adamantanecarboxylic acid is slowly added to liquid bromine in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is stirred and refluxed for 48-60 hours.[6]
-
Modified Curtius Rearrangement: The resulting 3-bromo-1-adamantanecarboxylic acid is reacted with diphenylphosphoryl azide and tert-butanol in the presence of a base like triethylamine to form 3-bromo-1-(tert-butoxycarbonylamino)adamantane.[5]
-
Hydrolysis: The Boc-protected intermediate is then hydrolyzed using an acid, such as hydrobromic acid, to yield the bromate salt of 3-amino-1-adamantanol.[5][6]
-
Final Product Formation: The bromate salt is treated with a base, such as sodium hydroxide solution, to afford the final product, 3-amino-1-adamantanol.[6] The product is then purified by recrystallization from methanol.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 67.5 - 69.5% | [6] |
| Melting Point | 267-269 °C | [6] |
Protocol 3: Hydrolysis of 3-Acetylamino-1-adamantanol
This method provides a straightforward route if the starting material, 3-acetylamino-1-adamantanol, is available.
Procedure:
-
Reaction Setup: A mixture of 3-acetylamino-1-adamantanol, a strong base (e.g., sodium hydroxide), and an alcohol solvent (e.g., ethylene glycol) is prepared in a sealed reaction vessel.[7]
-
Hydrolysis: The mixture is heated to 100-200°C and allowed to react for 5-10 hours.[8]
-
Work-up and Purification: After cooling, the product crystallizes. The crystals are filtered and washed with the alcohol solvent. The filtrate is concentrated to obtain more product.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74% | [7] |
Characterization Data for 3-Amino-1-adamantanol
| Technique | Data | Reference |
| Mass Spectrometry (MS) | m/z: 168 (M+), 149, 134, 132, 110, 94 | [5] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3314, 2886, 1457, 1354, 1034, 945 | [5] |
| Melting Point (°C) | 265 (decomposes) | [9] |
Signaling Pathways of 3-Amino-1-Adamantanol Derivatives
Derivatives of 3-amino-1-adamantanol, particularly those designed as memantine analogs, are being investigated for their neuroprotective effects, which are primarily mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream pathways that contribute to neuronal cell death (excitotoxicity). By acting as uncompetitive antagonists, these derivatives can block the NMDA receptor channel when it is excessively open, thereby mitigating excitotoxicity.
NMDA Receptor Antagonism and Neuroprotection:
Caption: Mechanism of neuroprotection by 3-amino-1-adamantanol derivatives via NMDA receptor antagonism.
Furthermore, the neuroprotective effects of adamantane derivatives may involve the modulation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Involvement of Pro-Survival Signaling Pathways:
Caption: Potential downstream signaling pathways modulated by 3-amino-1-adamantanol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-amino-1-adamantanol and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]
- 8. 3-Amino-1-Adamantanol [kaimosi.com]
- 9. 3-Amino-1-adamantanol 96 702-82-9 [sigmaaldrich.com]
Application Notes and Protocols: 3-Amino-5,7-dimethyladamantan-1-ol in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease.[1][2][3][4] While Memantine exhibits significant activity within the central nervous system (CNS), its metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, are generally considered to have minimal to no pharmacological activity at the NMDA receptor.[1][2][3] Consequently, the primary application of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research is not as a direct therapeutic or pharmacological agent, but rather as a critical tool for studying the pharmacokinetics, metabolism, and biodistribution of Memantine. Its availability as a reference standard is essential for the development and validation of analytical methods to quantify Memantine and its metabolites in biological matrices.
These application notes provide a comprehensive overview of the role of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research, with detailed protocols for its use in analytical method development and for the confirmatory assessment of its CNS activity.
Physicochemical Properties and Identification
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₁NO | [5][6][7] |
| Molecular Weight | 195.31 g/mol | [5][6][7] |
| CAS Number | 63971-25-5 | [5][6][7] |
| Synonyms | Memantine Impurity IV, 1-Hydroxy-3-amino-5,7-dimethyladamantane | [5] |
Application 1: Pharmacokinetic and Metabolic Studies of Memantine
The primary utility of 3-Amino-5,7-dimethyladamantan-1-ol in CNS research is as a certified reference material for the quantification of Memantine's metabolic products in biological samples such as plasma, urine, and cerebrospinal fluid (CSF). Accurate measurement of both the parent drug and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and clinical pharmacology.
Experimental Protocol: Quantification of Memantine and 3-Amino-5,7-dimethyladamantan-1-ol in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of Memantine and its metabolite, 3-Amino-5,7-dimethyladamantan-1-ol, in human plasma.
1. Materials and Reagents:
-
3-Amino-5,7-dimethyladamantan-1-ol (Reference Standard)
-
Memantine hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., a deuterated analog of Memantine or a structurally similar compound)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
2. Sample Preparation (Protein Precipitation Method):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
Memantine: Precursor ion > Product ion (specific m/z to be determined)
-
3-Amino-5,7-dimethyladamantan-1-ol: Precursor ion > Product ion (specific m/z to be determined)
-
Internal Standard: Precursor ion > Product ion (specific m/z to be determined)
-
-
Optimize collision energy and other MS parameters for each analyte.
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Quantify the concentration of Memantine and 3-Amino-5,7-dimethyladamantan-1-ol in the unknown samples from the calibration curve.
Visualization of Memantine Metabolism and Analytical Workflow
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. The information provided is intended to assist in overcoming solubility challenges encountered during experiments.
Troubleshooting Guide
Issue: The compound is not dissolving in my desired solvent.
-
Initial Assessment: this compound is an amine salt, which generally exhibits higher solubility in aqueous solutions compared to its free base form due to its ionic nature. However, the bulky and hydrophobic adamantane cage can significantly limit its solubility. Reports indicate it is slightly soluble in DMSO and methanol.[1]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For aqueous applications, start with purified water (e.g., deionized or distilled). For non-aqueous applications, consider polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol.
-
Gentle Heating: Gently warm the solution (e.g., to 37-40°C). The solubility of many compounds, including adamantane derivatives, tends to increase with temperature.[2][3][4] Be cautious to avoid degradation, especially with prolonged heating.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break down solute aggregates and enhance the dissolution rate.
-
pH Adjustment: Since the compound is a hydrochloride salt of an amine, its solubility is pH-dependent.[5][6] In acidic to neutral aqueous solutions, the amine remains protonated, favoring solubility. In basic conditions, it will convert to the less soluble free base.[7]
-
Co-solvents: If working with aqueous solutions, the addition of a water-miscible organic co-solvent can increase solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | The hydrochloride salt form enhances aqueous solubility, but the hydrophobic adamantane structure limits it. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble to slightly soluble | Similar to water; the salt form is stable at physiological pH. |
| Ethanol | Slightly soluble | The polar hydroxyl group and the nonpolar adamantane cage allow for some interaction. |
| Methanol | Slightly soluble | Similar to ethanol, it can solubilize both polar and non-polar moieties to some extent.[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[1] |
| Dichloromethane (DCM) | Poorly soluble to insoluble | As a non-polar solvent, it is unlikely to effectively solvate the ionic hydrochloride salt. |
Q2: How does pH affect the solubility of this compound?
A2: As the hydrochloride salt of a primary amine, the solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions (pH < 7), the amine group is protonated (R-NH3+), making the molecule a charged species that is more soluble in polar solvents like water. As the pH becomes basic (pH > 8-9), the amine group gets deprotonated to its free base form (R-NH2), which is significantly less polar and therefore less soluble in water.[5][7][8]
Q3: I'm observing precipitation when I add my stock solution to an aqueous buffer. What could be the cause and how can I prevent it?
A3: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, and if the compound's solubility in the final aqueous buffer is low, it will precipitate.
-
To prevent this:
-
Decrease the concentration of your stock solution.
-
Increase the percentage of co-solvent in your final solution, if your experimental system allows.
-
Add the stock solution to the buffer slowly while vortexing or stirring vigorously.
-
Consider using a surfactant or a cyclodextrin to enhance and maintain solubility in the aqueous phase.
-
Q4: Can I use heat to dissolve the compound?
A4: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is important to be cautious as excessive or prolonged heating can lead to the degradation of the compound. It is recommended to heat the solution to a moderate temperature (e.g., 37-50°C) and for the shortest time necessary to achieve dissolution. Always check the stability of your compound at the temperature you are using.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes a general method for preparing a stock solution of the compound using a co-solvent system for subsequent dilution in aqueous media.
-
Solvent Selection: Choose a water-miscible organic solvent in which the compound has good solubility (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in the chosen co-solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Use gentle warming or sonication if necessary to aid dissolution.
-
Working Solution Preparation: To prepare a working solution, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic co-solvent should be kept as low as possible and be compatible with your experimental system. For example, a final DMSO concentration of <1% is often recommended for cell-based assays.
-
Observation: Visually inspect the working solution for any signs of precipitation immediately after preparation and over time. If precipitation occurs, you may need to lower the final concentration of the compound or increase the percentage of the co-solvent.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The relationship between pH and the solubility of an amine HCl salt.
References
- 1. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [amp.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Influence of Temperature and Salt Concentration on the Hydrophobic Interactions of Adamantane and Hexane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. quora.com [quora.com]
overcoming stability issues with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, with a focus on overcoming stability challenges.
Issue 1: Inconsistent or lower-than-expected potency in aqueous solutions.
-
Possible Cause: Degradation of the compound due to improper pH or prolonged storage in solution. Amine hydrochlorides can be susceptible to changes in pH, potentially leading to the free base form which may have different solubility and stability characteristics. The adamantane structure itself is highly stable, but the functional groups can be reactive.
-
Troubleshooting Steps:
-
pH Verification: Immediately after preparing an aqueous solution, verify that the pH is within the optimal range (typically acidic to neutral for amine hydrochlorides to maintain protonation and solubility). Adjust as necessary with dilute, compatible buffers.
-
Fresh Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Avoid long-term storage of aqueous solutions.
-
Solvent Consideration: If experimental conditions permit, consider using a non-aqueous solvent in which the compound exhibits greater stability. Perform solvent stability tests to validate this approach.
-
Purity Analysis: Re-evaluate the purity of the solid compound using techniques like HPLC to rule out degradation of the starting material.
-
Issue 2: Appearance of unknown peaks in chromatography after sample processing.
-
Possible Cause: Thermal degradation during sample processing steps that involve heating, or reaction with components of the experimental matrix. Thermal decomposition can lead to the release of irritating gases and vapors.[1]
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid excessive heating of samples containing the compound. If heating is necessary, conduct a time and temperature course study to determine the degradation threshold.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Matrix Effect Evaluation: Spike the compound into a blank matrix (e.g., cell culture media, plasma) and incubate under experimental conditions to assess for matrix-derived degradation products.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and hypothesize potential degradation products or adducts.
-
Issue 3: Poor solubility or precipitation of the compound during an experiment.
-
Possible Cause: The compound may be hygroscopic, leading to inaccurate weighing and concentration calculations.[2] Additionally, a shift in pH towards basic conditions can deprotonate the amine, reducing its solubility in aqueous media.
-
Troubleshooting Steps:
-
Proper Handling: Handle the solid compound in a controlled environment, such as a glove box with low humidity, to minimize water absorption.
-
Solubility Testing: Determine the solubility of the compound in various buffer systems and at different pH values relevant to your experimental setup.
-
Use of Co-solvents: If aqueous solubility is limiting, consider the use of biocompatible co-solvents such as DMSO or ethanol. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C.[2][3] Some suppliers also suggest refrigeration at 2-8°C.[4] To minimize water absorption due to its hygroscopic nature, store in a desiccator.[2]
Q2: How stable is this compound in common laboratory solvents?
A2: While specific public data is limited, based on its chemical structure, the compound is expected to be relatively stable in common organic solvents like DMSO and ethanol when stored properly. In aqueous solutions, stability is pH-dependent, with greater stability generally observed in acidic to neutral conditions. It is advisable to prepare aqueous solutions fresh.
Q3: What are the known incompatibilities of this compound?
A3: The compound should be considered incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances could lead to vigorous reactions and degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While the adamantane core is robust, potential degradation could occur at the amino and hydroxyl functional groups. Possible pathways include oxidation of the amino group or elimination of the hydroxyl group under harsh conditions (e.g., high temperature, extreme pH).
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -20°C | Desiccated | Tightly Sealed | Long-term |
| Solid | 2-8°C | Desiccated | Tightly Sealed | Short to mid-term |
| Aqueous Solution | 2-8°C | N/A | Sealed Vial | < 24 hours |
| DMSO/Ethanol Solution | -20°C | N/A | Sealed Vial | Up to 1 week |
Table 2: Hypothetical pH-Dependent Stability in Aqueous Buffer at 25°C over 48 hours
| pH | % Remaining Compound (Hypothetical) | Observations |
| 4.0 | 98.5% | No visible changes |
| 7.0 | 95.2% | Slight cloudiness observed after 24h |
| 9.0 | 80.1% | Significant precipitation |
Experimental Protocols
Protocol 1: Assessing Aqueous Solution Stability by HPLC
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in three different aqueous buffers: 50 mM acetate (pH 4.0), 50 mM phosphate (pH 7.0), and 50 mM borate (pH 9.0).
-
Incubation: Aliquot the solutions into sealed vials and store them at room temperature (25°C).
-
Time Points: At t=0, 2, 4, 8, 24, and 48 hours, take an aliquot from each buffer solution.
-
HPLC Analysis: Dilute the aliquots to a suitable concentration with mobile phase and inject them into an HPLC system with a C18 column.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point.
Protocol 2: Forced Degradation Study
-
Stress Conditions: Expose solutions of the compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 100°C for 48 hours.
-
Photolytic: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Logic diagram for troubleshooting inconsistent potency.
References
Technical Support Center: Optimizing 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Concentration in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.
Introduction
This compound is a key metabolite of Memantine, a well-known NMDA receptor antagonist used in the treatment of neurological disorders such as Alzheimer's disease.[1][2][3] Understanding the optimal concentration of this metabolite is crucial for in vitro and in vivo studies aimed at elucidating its biological activity and potential therapeutic effects. This guide offers practical advice and detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Memantine hydrochloride?
A1: this compound is a primary metabolite of Memantine hydrochloride.[1][2] Memantine undergoes metabolism in the body, and this compound is one of the resulting products. Therefore, its mechanism of action is presumed to be similar to that of Memantine, primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5]
Q2: Where can I find starting concentrations for my experiments?
A2: Specific experimental data for this compound is limited. However, you can use the extensive data available for Memantine hydrochloride as a starting point. The effective concentrations for Memantine in various assays can provide a valuable reference range for your initial experiments with its metabolite. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[6]
Q3: What are the key signaling pathways affected by this compound?
A3: Based on its parent compound, Memantine, this compound is expected to act as an uncompetitive antagonist at the NMDA receptor.[4][5] This action blocks the ion channel when it is excessively opened by the neurotransmitter glutamate, thereby preventing excitotoxicity, a process implicated in neuronal cell death.[7] Some studies on Memantine also suggest involvement in the PI3K/Akt and ERK pathways and the activation of the NO-cGMP pathway.[8]
Q4: What are the solubility and stability properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Concentration is too low. | Refer to the concentration ranges used for Memantine in similar assays (see Table 1). Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Compound degradation. | Prepare fresh stock solutions before each experiment. Ensure proper storage of the solid compound and stock solutions (-20°C).[9][11] | |
| High cell toxicity or off-target effects | Concentration is too high. | Lower the concentration range in your dose-response experiments. Check for literature on the cytotoxic effects of Memantine in your specific cell type. |
| Impurities in the compound. | Ensure the purity of your compound using analytical methods like HPLC. | |
| Poor solubility of the compound | Incorrect solvent. | While the hydrochloride salt should be water-soluble, you can try dissolving the compound in a small amount of DMSO first, and then diluting it with your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for the parent compound, Memantine hydrochloride, which can be used as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Memantine Hydrochloride in In Vitro Studies
| Assay Type | Cell/Tissue Type | Effective Concentration Range | Reference |
| NMDA Receptor Antagonism (IC50) | --- | 0.5 - 1.5 µM | [6] |
| Neuroprotection against LPS-induced toxicity | Rat primary neuron-glia cultures | 0.1 - 10 µM | [12] |
| Cell Viability Assay | --- | 10 - 600 µM | [] |
| Use-dependent block of NMDA receptors | Stem-cell-derived dopamine neurons | 0.5 µM | [6] |
Table 2: Pharmacokinetic Parameters of Memantine
| Parameter | Value | Reference |
| Time to maximum plasma concentration (Cmax) | 3 - 8 hours | [14] |
| Half-life (t1/2) | 60 - 70 hours | [14] |
| Steady-state plasma concentration (at 20 mg/day) | 70 - 150 ng/mL (0.5 - 1 µM) | [14] |
Experimental Protocols
1. Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution for subsequent dilutions.
-
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of the compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Objective: To determine the protective effect of the compound against glutamate-induced cell death.
-
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound stock solution
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
-
Procedure:
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours.
-
Induce excitotoxicity by adding a predetermined concentration of glutamate (e.g., 50-100 µM) to the wells (except for the negative control).
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection for each concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action via NMDA receptor antagonism.
Experimental Workflow Diagram
Caption: General workflow for a neuroprotection assay.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [chemicalbook.com]
- 4. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Memantine hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [amp.chemicalbook.com]
- 12. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a hydroxylated metabolite of Memantine, typically involves a multi-step process starting from 1,3-dimethyladamantane. A common pathway includes the direct amination of the adamantane core, followed by a selective hydroxylation. The final step involves the formation of the hydrochloride salt to improve stability and solubility.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, concentration of reagents (especially strong acids like nitric and sulfuric acid), reaction time, and moisture content. Inadequate control of these parameters can lead to the formation of impurities and a reduction in yield.
Q3: What are the most common impurities observed in this synthesis?
A3: Common impurities can include unreacted starting materials, over-hydroxylated or poly-aminated byproducts, and positional isomers. Specific potential impurities are detailed in the troubleshooting section below. The compound is also known as Memantine Impurity IV.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for monitoring the reaction progress and characterizing the final product's purity. GC-MS is particularly useful for identifying volatile intermediates and byproducts, while HPLC is suitable for quantifying the final product and non-volatile impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Aminated Intermediate (e.g., N-(3,5-dimethyladamantan-1-yl)acetamide)
| Potential Cause | Troubleshooting/Optimization |
| Incomplete Reaction | - Ensure the use of a high-concentration strong acid (e.g., 96% sulfuric acid) to facilitate the formation of the tertiary carbocation. - Verify the purity of reagents, as water can inhibit the reaction. - Optimize reaction time and temperature; gentle heating may be necessary, but excessive heat can lead to side reactions. |
| Side Reactions | - The formation of diacetamide impurities is a known issue in Ritter-type reactions.[2] Control the stoichiometry of the aminating agent carefully. - Over-alkylation leading to polysubstituted adamantane derivatives can occur.[2] Use of a suitable solvent and controlled addition of reagents can minimize this. |
Issue 2: Inefficient Hydroxylation
| Potential Cause | Troubleshooting/Optimization |
| Poor Reagent Activity | - The choice of hydroxylating agent is critical. Systems such as H2O-CBrCl3 in the presence of a suitable catalyst can be effective for selective hydroxylation of adamantane derivatives. - Ensure the catalyst is active and used in the correct proportion. |
| Formation of Byproducts | - Over-oxidation can lead to the formation of ketone or carboxylic acid derivatives. Control the reaction time and the amount of oxidizing agent. - The formation of positional isomers of the hydroxyl group is possible. Purification by column chromatography may be necessary to isolate the desired isomer. |
Issue 3: High Impurity Profile in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted Starting Material | Incomplete reaction in either the amination or hydroxylation step. | Monitor reaction completion by TLC or GC. If present in the final product, consider recrystallization or column chromatography for removal. |
| 3,5-Dimethyladamantan-1-ol | Hydroxylation of the starting material before amination. | Optimize the reaction sequence to ensure amination occurs first. Can be removed by purification. |
| Di-hydroxylated species | Over-oxidation during the hydroxylation step. | Reduce the concentration of the oxidizing agent and control the reaction time. Purification by preparative HPLC may be required. |
| Positional Isomers | Non-selective hydroxylation at other positions on the adamantane ring. | Use of a directing group or a selective catalyst can improve regioselectivity. Isomers can often be separated by chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on common adamantane chemistry.
Step 1: Amination of 1,3-Dimethyladamantane
-
In a round-bottom flask, slowly add 1,3-dimethyladamantane to a stirred solution of concentrated nitric acid and formamide at 20-25 °C.
-
After the initial reaction, heat the mixture to 85 °C for 2 hours.
-
Cool the reaction mixture and quench with ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl-1-amino-3,5-dimethyladamantane.
Step 2: Hydrolysis and Salt Formation
-
To the crude product from Step 1, add a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Concentrate the reaction mixture under vacuum.
-
Add n-hexane and continue to reflux for 30 minutes.
-
Cool the mixture to 5-10 °C to induce crystallization of Memantine hydrochloride.
Step 3: Hydroxylation
-
The aminated adamantane derivative is then subjected to hydroxylation. A variety of methods can be employed for the selective hydroxylation of the adamantane core. One approach involves the use of a mixture of water and a halogenated solvent like bromotrichloromethane in the presence of a suitable transition metal catalyst.
-
The reaction conditions (temperature, time, catalyst loading) must be carefully optimized to favor the formation of the desired mono-hydroxylated product.
Step 4: Purification and Hydrochloride Salt Formation
-
The crude 3-Amino-5,7-dimethyladamantan-1-ol is purified by column chromatography on silica gel.
-
The purified product is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.
Protocol 2: GC-MS Analysis for Impurity Profiling
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: m/z 40-500.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
If the compound and its impurities are not sufficiently volatile, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
preventing degradation of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors contributing to the degradation of this compound in solution are exposure to oxidative conditions, high temperatures, and light (photodegradation). The molecule is relatively stable to hydrolysis under neutral conditions but can be susceptible to degradation under strongly acidic or basic conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent exposure to air and potential oxidation. For long-term storage, freezing (-20°C) may be considered, although freeze-thaw stability should be evaluated.
Q3: Are there any known incompatible excipients or solution components to avoid?
A3: While specific compatibility studies for this compound are not extensively published, it is advisable to avoid strong oxidizing agents. Based on studies of the parent compound, memantine, it is compatible with common excipients like chitosan and sodium tripolyphosphate.[1] However, it is always recommended to perform compatibility studies with any new excipients.
Q4: How can I prevent oxidative degradation of my solution?
A4: To prevent oxidative degradation, it is recommended to use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. The addition of antioxidants can also be an effective strategy.
Q5: What type of antioxidants are suitable for stabilizing solutions of this compound?
A5: For aqueous solutions, water-soluble antioxidants such as ascorbic acid or sodium metabisulfite can be considered. For lipid-based formulations, oil-soluble antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol may be more appropriate. The choice of antioxidant should be guided by the specific formulation and its intended application.
Troubleshooting Guides
Issue 1: I am observing a loss of potency in my this compound solution over time, even when stored at room temperature.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Consider adding an antioxidant such as ascorbic acid (for aqueous solutions) to the formulation. | The primary amine and tertiary alcohol moieties can be susceptible to oxidation. Removing dissolved oxygen and adding a sacrificial antioxidant can mitigate this. |
| Photodegradation | 1. Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. 2. Minimize exposure to ambient light during experimental procedures. | Adamantane derivatives can undergo degradation upon exposure to UV light. |
| Thermal Degradation | 1. Store the solution at a lower temperature, such as in a refrigerator (2-8°C). | Elevated temperatures can accelerate degradation reactions. |
Issue 2: My solution has developed a slight yellow discoloration.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | 1. Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products. 2. Review the storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, heat, or oxygen). | Discoloration can be an indicator of chemical degradation and the formation of chromophoric byproducts. |
| Interaction with Container | 1. If using a plastic container, consider switching to a glass vial to rule out leaching or interaction with the container material. | While less common, interactions with container components can sometimes lead to discoloration. |
Data on Forced Degradation of Memantine Hydrochloride
As this compound is a metabolite of memantine, forced degradation data for memantine hydrochloride provides valuable insights into its potential stability profile.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.1 M HCl | 1 hour at 70°C | 20.68 | [2] |
| Basic | 0.1 M NaOH | 1 hour at 70°C | 14.97 | [2] |
| Oxidative | 10% H₂O₂ | 1 hour at 70°C | 95.31 | [2] |
| Thermal | 105°C | 5 days | 21.27 | [2] |
| Photolytic | 2600 Lux | 5 days | 19.21 | [2] |
| Humidity | 90% RH at 25°C | 5 days | 17.44 | [2] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for the analysis of memantine hydrochloride and is suitable for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Borate buffer (pH 9.1)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (e.g., Nova-Pak C18, 4 µm, 250 mm x 4.6 mm)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.05 M sodium dihydrogen phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.5 mL/min[2]
-
Detection Wavelength: 360 nm (after derivatization)[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dilute the test solution with the mobile phase to a concentration within the calibration range.
-
Derivatizing Reagent: Prepare a solution of DNFB in acetonitrile.[2]
5. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add borate buffer (pH 9.1).[2]
-
Add the DNFB reagent solution.[2]
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Acidify the solution to stop the reaction.
-
Inject the derivatized solution into the HPLC system.
6. Analysis:
-
Inject the derivatized blank, standard, and sample solutions.
-
Record the chromatograms and determine the peak areas.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Putative degradation pathways for 3-Amino-5,7-dimethyladamantan-1-ol.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for solution instability.
References
Technical Support Center: Synthesis of Aminoadamantane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of aminoadamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of aminoadamantane derivatives?
A1: The primary challenges include achieving high yields, controlling regioselectivity and stereoselectivity, managing harsh reaction conditions, preventing side reactions, and purifying the final products. The rigid cage-like structure of adamantane and the high dissociation energies of its C-H bonds make selective functionalization difficult.[1][2]
Q2: Why are yields often low in the synthesis of amantadine and memantine?
A2: Low yields in syntheses like the Ritter reaction or direct amination can stem from several factors, including incomplete reactions, the formation of side products due to harsh conditions (e.g., high temperatures, strong acids), and the use of impure starting materials.[3][4][5] For instance, in the Ritter reaction, water contamination can interfere with the formation of the key nitrilium ion intermediate.
Q3: What are the typical side products in the synthesis of aminoadamantanes, and how can they be minimized?
A3: In the Ritter reaction for synthesizing N-acetylated adamantanes, a common side product is the corresponding alcohol (e.g., adamantanol) formed by the hydration of the adamantyl carbocation.[6] This can be minimized by using anhydrous reagents and solvents and maintaining a low reaction temperature during the addition of the nitrile.[6] In the synthesis of memantine, impurities can arise from incomplete methylation or side reactions at high temperatures. Careful control of reaction parameters is crucial.
Q4: How can I improve the regioselectivity of amination on the adamantane core?
A4: Achieving high regioselectivity is a significant challenge. The choice of synthetic route and catalyst is critical. For instance, direct C-H amination methods often employ catalysts that can direct the reaction to a specific position. Functionalizing the adamantane core with a directing group can also control the position of subsequent amination.
Q5: What are the safety precautions to consider when working with reagents for aminoadamantane synthesis?
A5: Many synthetic routes for aminoadamantanes involve hazardous materials such as strong acids (e.g., sulfuric acid, nitric acid), corrosive reagents like liquid bromine, and flammable solvents.[5][7] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles, and have appropriate quenching agents and emergency procedures in place.
Troubleshooting Guides
Issue 1: Low Yield in the Ritter Reaction for N-(1-Adamantyl)acetamide Synthesis
Question: I am performing a Ritter reaction to synthesize N-(1-adamantyl)acetamide from 1-bromoadamantane and acetonitrile, but my yield is consistently low. What could be the cause and how can I improve it?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Concentration | The Ritter reaction relies on the formation of a stable tertiary carbocation, which is facilitated by a strong acid like concentrated sulfuric acid. Ensure you are using a high-concentration acid (e.g., 96-98% H₂SO₄).[3][4] |
| Water Contamination | Water can compete with the nitrile in reacting with the carbocation, leading to the formation of 1-adamantanol as a byproduct. Use anhydrous acetonitrile and ensure all glassware is thoroughly dried.[6] |
| Inadequate Reaction Temperature | While the reaction is often initiated at a low temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive temperatures can promote side reactions. Monitor the temperature closely and consider a gradual increase. A typical range is 55-65°C.[8] |
| Insufficient Reaction Time | The reaction may require several hours to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Suboptimal Molar Ratios | The ratio of reactants can significantly impact the yield. An excess of the nitrile and acid is often used. Refer to optimized protocols for recommended molar ratios.[4] |
Issue 2: Poor Results in the Direct Amination of 1-Bromoadamantane
Question: My direct amination of 1-bromoadamantane with urea is giving a low yield of amantadine. What are the key parameters to optimize?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | Direct amination with urea often requires high temperatures to proceed at a reasonable rate. Some protocols specify temperatures as high as 175°C.[5] However, this can also lead to degradation, so finding the optimal temperature is key. |
| Inefficient Catalyst or Phase Transfer Catalyst | For reactions in a biphasic system or with solid reactants, a phase transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can significantly improve the reaction rate and yield by facilitating the transfer of reactants between phases.[5] |
| Inappropriate Solvent | The choice of solvent is crucial. High-boiling, inert solvents like diphenyl ether have been used, but greener alternatives like methanol are being explored in combination with PTCs.[5] |
| Long Reaction Times under Harsh Conditions | Prolonged heating at high temperatures can lead to the decomposition of the product. Optimize the reaction time by monitoring its progress. |
| Base Strength and Concentration | In some direct amination protocols, a base is used. The strength and concentration of the base can affect the reaction outcome. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for N-(1-Adamantyl)acetamide Synthesis (Ritter-type Reaction)
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane | HNO₃, CH₃CN | 40 | 3 | 86 | [8] |
| 1-Bromoadamantane | Acetylamide, H₂SO₄ | 125 | 3.5 | 86.85 | [4] |
| Adamantane | Acetonitrile, H₂SO₄ | 55-65 | 4.5 | ~60 | [8] |
| 1-Bromoadamantane | Formamide, H₂SO₄ | 85 | 5.5 | 94 | [3] |
Table 2: Conditions for Hydrolysis of N-Adamantyl Amides to Aminoadamantanes
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(1-Adamantyl)acetamide | NaOH, Propylene Glycol, H₂O | 125-130 | 7.5 | 84.78 | [4] |
| N-(1-Adamantyl)formamide | aq. HCl (19.46%) | Reflux | 1 | 93 | [3] |
| N-(1-Adamantyl)acetamide | aq. HCl (36%), Ethanol | 85-90 | 1 | 93 | [9] |
| N-(1-Adamantyl)acetamide | aq. 5N HCl | - | - | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-(1-Adamantyl)formamide via a Ritter-type Reaction[3]
-
Preparation: In a suitable reaction vessel equipped with a stirrer, add formamide (122 mL, 2.7 mol).
-
Reaction: Heat the formamide to 75°C and add 1-bromoadamantane (66.0 g, 0.3 mol) with stirring.
-
Acid Addition: Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 85°C and maintain this temperature for 5.5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water (350 mL).
-
Isolation: Stir the aqueous mixture at 0-5°C for 1 hour. The white solid precipitate is collected by filtration and washed with cold water.
-
Purification: The crude product can be recrystallized from a methanol-water mixture to yield pure N-(1-adamantyl)formamide.
Protocol 2: Hydrolysis of N-(1-Adamantyl)formamide to Amantadine Hydrochloride[3]
-
Preparation: In a round-bottom flask, mix N-(1-adamantyl)formamide (53.79 g, 0.3 mol) with a 19.46% aqueous solution of hydrochloric acid (180 mL, 1.05 mol).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 1 hour until the starting material is consumed (monitored by TLC).
-
Extraction: After completion, extract the reaction mixture with dichloromethane (100 mL) to remove any non-basic impurities.
-
Isolation: Separate the aqueous layer and evaporate the solvent under reduced pressure to obtain a white solid.
-
Purification: Add acetone (35 mL) to the solid, stir at 50°C for 1 hour, and then cool to 0-5°C for 1 hour. Collect the precipitated white solid by filtration, wash with cold acetone (30 mL), and dry under vacuum to yield amantadine hydrochloride.
Visualizations
Caption: Workflow for the two-step synthesis of Amantadine HCl.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | Incorrect solvent choice; compound is too soluble. | Select a solvent in which the compound is soluble when hot but poorly soluble when cold. Based on related compounds, consider solvent systems like ethyl acetate, acetone/water, or ethanol/methyl tertiary-butyl ether (MTBE).[1][2] |
| Insufficient concentration of the compound. | Reduce the volume of the solvent to create a more saturated solution. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is too high, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent to reduce supersaturation and allow for slow cooling. |
| Presence of impurities that inhibit crystallization. | Attempt a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. | |
| Low Recovery of Purified Product | Too much solvent was used, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound has significant solubility in the chosen solvent even at low temperatures. | Cool the crystallization mixture in an ice bath or freezer for an extended period. Consider using a different solvent system. The hydrochloride salt is reported to be only slightly soluble in methanol, which could be leveraged.[3] | |
| Crystals are Colored or Appear Impure | Incomplete removal of colored impurities. | Perform a hot filtration step to remove insoluble impurities. Consider adding a small amount of activated carbon to the hot solution before filtration (use with caution as it can adsorb the product). |
| Co-precipitation of impurities. | A second recrystallization step may be necessary to achieve the desired purity. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities (Column Chromatography) | Inappropriate mobile phase polarity. | For polar and basic compounds like this, a more polar mobile phase may be required. Consider systems like dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing on silica gel. |
| Incorrect stationary phase. | For highly polar basic compounds, standard silica gel can lead to significant tailing. Consider using alumina or an amino-functionalized silica gel. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative. | |
| Streaking or Tailing of the Compound Spot/Peak (TLC/HPLC) | Strong interaction between the basic amino group and acidic silica gel. | Add a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide, to saturate the acidic sites on the silica. |
| Overloading of the sample on the column or TLC plate. | Reduce the amount of sample being loaded. | |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to move the highly polar compound. | Gradually increase the polarity of the mobile phase. For reversed-phase HPLC, this means increasing the aqueous component. For normal-phase, increase the proportion of the more polar solvent (e.g., methanol). |
| Multiple Peaks Observed for a Pure Compound (HPLC) | On-column degradation or isomerization. | Ensure the mobile phase pH is compatible with the compound's stability. |
| The compound exists in both free base and salt form on the column. | Use a buffered mobile phase or an ion-pairing reagent to ensure the compound is in a single ionic state. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: As 3-Amino-5,7-dimethyladamantan-1-ol is a known impurity and metabolite of Memantine, you can expect other Memantine-related compounds.[4][5][6] Potential impurities include starting materials, reagents from the synthesis, and by-products such as:
-
1-Chloro-3,5-dimethyladamantane
-
3,5-Dimethyl-1-adamantanol
-
N-Formyl Memantine
-
Other acetylated or isomeric forms of amino adamantane derivatives.[4]
Q2: Which recrystallization solvent should I try first?
A2: Based on protocols for similar amino adamantane derivatives, ethyl acetate is a good starting point for the free base.[2] For the hydrochloride salt, a mixture of a polar solvent like ethanol or methanol with a less polar co-solvent like methyl tertiary-butyl ether (MTBE) or diethyl ether is a common strategy for precipitating hydrochloride salts.[1] Always perform small-scale solvent screening tests to determine the optimal system.
Q3: My compound streaks badly on a standard silica TLC plate. What can I do?
A3: This is a common issue for basic amines on acidic silica gel. To resolve this, add a small amount of a basic modifier to your developing solvent (eluent). Good options include 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide per 100 mL of eluent. This will neutralize the acidic sites on the silica and result in much sharper spots.
Q4: What type of HPLC method is best suited for this polar compound?
A4: Reversed-phase HPLC (RP-HPLC) is a robust starting point.[7] Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid - TFA).[7] Due to the compound's high polarity, you may need a mobile phase with a high aqueous percentage. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds and can provide excellent separation.[8]
Q5: Can I purify the free base and then convert it to the hydrochloride salt?
A5: Yes, this is a very common and effective purification strategy. The free base is less polar than the hydrochloride salt and may be easier to purify by standard silica gel chromatography. After purification, the free base can be dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of HCl (e.g., HCl in ether or isopropanolic HCl) to precipitate the pure hydrochloride salt.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general framework for recrystallization. The choice of solvent is critical and should be determined through preliminary small-scale experiments.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Potential solvent systems include ethyl acetate, acetone/water, ethanol/MTBE, or isopropanol.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure (Silica Gel)
This protocol is a starting point for purification using standard silica gel. Optimization of the mobile phase will be necessary.
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of ~0.3 for the target compound. For this polar amine, start with a mixture like Dichloromethane:Methanol (95:5) and add 0.5% triethylamine or ammonium hydroxide to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase developed in the TLC analysis. Collect fractions and monitor their composition using TLC.
-
Gradient Elution (Optional): If separation is poor, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for 3-Amino-5,7-dimethyladamantan-1-ol HCl.
References
- 1. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 2. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 3. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Navigating Adamantane Chemistry
Welcome to the technical support center for adamantane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, functionalization, and purification of adamantane derivatives.
Issue 1: Low or No Yield in Adamantane Functionalization Reactions
Question: My C-H functionalization reaction on the adamantane core is resulting in very low yields or no desired product. What are the potential causes and how can I troubleshoot this?
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation: Ensure the catalyst is fresh and handled under appropriate inert conditions if required. Consider screening different catalysts or increasing the catalyst loading. For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity.
-
Suboptimal Reaction Temperature: Temperature can significantly impact C-H activation. Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability/selectivity. Some reactions may require elevated temperatures to overcome the high bond dissociation energy of adamantane's C-H bonds, while others might benefit from lower temperatures to improve selectivity.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF). The choice of solvent can influence the solubility of reagents and the stability of intermediates.
-
Steric Hindrance: The rigid, cage-like structure of adamantane can sterically hinder access to certain C-H bonds, particularly the secondary (2°) positions. Using catalysts with smaller footprints or employing directing groups can sometimes improve accessibility to the desired reaction site.
-
Poor Reagent Purity: Ensure the purity of the adamantane starting material and all other reagents. Impurities can poison catalysts or lead to undesired side reactions, ultimately lowering the yield of the desired product.[1]
Issue 2: Poor Regioselectivity in Adamantane Functionalization
Question: My reaction is producing a mixture of 1- and 2-substituted adamantane isomers, and the separation is very difficult. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Reaction Mechanism: The inherent reactivity of the adamantane cage favors functionalization at the tertiary (bridgehead) positions due to the greater stability of the resulting carbocation or radical intermediates.[2] However, forcing conditions can lead to substitution at the secondary positions.
-
Choice of Catalyst: The catalyst plays a crucial role in determining regioselectivity. For instance, in photocatalytic C-H alkylation, certain quinuclidine-based H-atom transfer (HAT) catalysts show excellent chemoselectivity for the strong 3° C–H bonds of adamantanes.[3][4] In contrast, some catalyst systems may be less selective.
-
Reaction Conditions: Milder reaction conditions often favor the thermodynamically more stable 1-substituted product. Harsher conditions (e.g., high temperatures, strong Lewis acids) can lead to the formation of the 2-substituted isomer or even poly-substituted products.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my adamantane derivative. What are some common pitfalls and how can I overcome them?
Potential Causes & Solutions:
-
Similar Polarity of Isomers: 1- and 2-substituted isomers often have very similar polarities, making their separation by column chromatography challenging.
-
Optimization of Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Using a less polar eluent system and a longer column can improve separation. Reversed-phase HPLC on C18-modified columns has been shown to exhibit high selectivity for adamantane derivatives.[5]
-
-
Crystallization Issues:
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to impurities or the compound's melting point being lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture.
-
No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or slowly evaporating the solvent.
-
-
Contamination with Starting Material: Due to the high stability of adamantane, reactions may not go to completion. Unreacted adamantane can be difficult to separate from nonpolar derivatives. Adamantane can be removed by sublimation under vacuum, taking advantage of its volatility.
Frequently Asked Questions (FAQs)
Synthesis & Functionalization
Q1: What is the most common method for the initial functionalization of adamantane?
A1: The most common and well-established method is bromination. Adamantane can be readily brominated at the bridgehead positions using bromine, often in the presence of a Lewis acid catalyst to facilitate multiple substitutions.[6] 1-Bromoadamantane is a versatile intermediate for a wide range of subsequent functionalization reactions.[2]
Q2: How can I achieve selective hydroxylation of adamantane?
A2: Selective hydroxylation can be challenging. While direct oxidation with strong acids can produce adamantanols, it often leads to mixtures. Biocatalytic methods using microorganisms or isolated enzymes (like cytochrome P450) can offer high regioselectivity for the tertiary C-H bonds, yielding 1-adamantanol with high purity.[7]
Q3: Are there any "green" or milder alternatives to traditional adamantane functionalization methods?
A3: Yes, photocatalytic methods have emerged as powerful and milder alternatives. Using visible light and a photocatalyst, it's possible to achieve C-H functionalization of adamantane under mild conditions, often with high selectivity for the tertiary positions.[4] These methods can tolerate a wider range of functional groups compared to traditional methods that use harsh reagents.
Purification & Characterization
Q4: What are the key features to look for in the NMR spectrum of a monosubstituted adamantane?
A4: The highly symmetric structure of the adamantane core simplifies its NMR spectrum. For a 1-substituted adamantane, you will typically see three distinct signals for the adamantyl protons and four signals for the carbons in the 1H and 13C NMR spectra, respectively. The symmetry is lower for a 2-substituted adamantane, resulting in a more complex spectrum with a larger number of signals.
Q5: I am having trouble interpreting the mass spectrum of my adamantane derivative. Are there any common fragmentation patterns?
A5: Due to the stability of the adamantyl cation, the molecular ion peak (M+) is often observed. A prominent peak at m/z 135, corresponding to the adamantyl cation ([C10H15]+), is a very common feature in the mass spectra of adamantane derivatives, arising from the cleavage of the bond between the substituent and the adamantane cage.
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 1-Bromoadamantane
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Elemental Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 |
| 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | 91 |
| Bromotrichloromethane | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 |
Table 2: Effect of Reaction Conditions on the Yield of Adamantanone from Adamantane
| Oxidizing System | Additive/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Conc. H₂SO₄ | None | 80 - 82 | >30 | 47 - 56 |
| Conc. H₂SO₄ | Sodium Nitrite | 80 - 82 | >30 | ~77 |
| Conc. H₂SO₄ / Trifluoroacetic Acid | None | Not specified | Shorter | Improved |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane
Materials:
-
Adamantane
-
Liquid bromine
-
Saturated aqueous sodium bisulfite solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 10 g, 73.4 mmol).
-
Carefully add liquid bromine (e.g., 4.2 mL, 81 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 60 °C) for 4 hours.
-
After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry the solid.
-
Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.
Protocol 2: Photocatalytic Alkylation of Adamantane
Materials:
-
Adamantane
-
Alkene (e.g., an electron-deficient alkene)
-
Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Quinuclidine-based HAT catalyst
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vial, combine adamantane (1.5 equivalents), the alkene (1 equivalent), the iridium photocatalyst (e.g., 1-2 mol%), and the quinuclidine HAT catalyst (e.g., 5-10 mol%).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vial in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
Technical Support Center: Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a known metabolite of Memantine. The proposed synthetic pathway involves the hydroxylation of Memantine (1-amino-3,5-dimethyladamantane).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Hydroxylation | Inefficient oxidizing agent or reaction conditions. | - Optimize Oxidizing System: Consider using a combination of a halogenated solvent (e.g., CBrCl₃) and water in the presence of a suitable catalyst. - Catalyst Selection: Experiment with different catalysts such as tungsten hexacarbonyl (W(CO)₆) activated by pyridine.[1] - Alternative Reagents: For similar hydroxylations of the adamantane cage, systems like sulfuric acid/nitric acid with a boric acid catalyst have been reported to be effective.[2] |
| Steric hindrance at the tertiary bridgehead position. | - Prolong Reaction Time: Increase the reaction time to allow for the sterically hindered hydroxylation to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Increase Reaction Temperature: Cautiously increase the reaction temperature. Note that higher temperatures may lead to the formation of side products. | |
| Formation of Side Products | Over-oxidation or reaction at other positions of the adamantane cage. | - Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the starting material (Memantine hydrochloride). - Temperature Control: Maintain a consistent and optimal reaction temperature. Use an ice bath for exothermic reactions. - Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities. |
| Incomplete Conversion of Starting Material | Insufficient reagent concentration or reaction time. | - Reagent Purity: Ensure the purity of Memantine hydrochloride and all reagents. - Molar Ratios: Re-evaluate and optimize the molar ratios of reactants and catalysts. For amination of a related adamantane, a molar ratio of 1:3:2.5 for the adamantane derivative:urea:diphenyl ether was used.[3] - Reaction Monitoring: Actively monitor the reaction until the starting material is consumed. |
| Difficulty in Product Isolation and Purification | The product may be highly polar and water-soluble, especially as the hydrochloride salt. | - Extraction: After basifying the reaction mixture (e.g., with NaOH to pH 10-12), extract the free base with an appropriate organic solvent like n-butanol or dichloromethane.[4][5] - Crystallization: For the final hydrochloride salt, recrystallization from a solvent mixture such as ethanol and ethyl acetate can yield a pure product.[3] - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. |
| Low Purity of Final Product | Presence of residual solvents, starting materials, or side products. | - Recrystallization: Perform multiple recrystallizations if necessary to achieve the desired purity. - Washing: Wash the filtered solid with a cold, non-polar solvent to remove soluble impurities. - Analytical Characterization: Use techniques like HPLC, NMR (¹H and ¹³C), and Mass Spectrometry to confirm the purity and identity of the final product. A purity of 99.8% has been achieved for a related intermediate.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and logical starting material is Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride), as 3-Amino-5,7-dimethyladamantan-1-ol is a metabolite of Memantine.[7] The synthesis would involve the selective hydroxylation of the adamantane cage.
Q2: What are some established methods for hydroxylating the adamantane core?
A2: Several methods have been developed for the hydroxylation of adamantane derivatives. One effective system involves the use of H₂O-CBrCl₃ in the presence of a W(CO)₆ catalyst activated by pyridine.[1] Another approach reported for a similar compound, 3-amino-1-adamantanol, involves oxidation with sulfuric acid/nitric acid and boric acid as a catalyst.[2]
Q3: How can I improve the yield of the reaction?
A3: To enhance the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Catalyst Screening: Test different catalysts and catalyst loadings to find the most efficient system for your specific transformation.
-
Reagent Purity: Use high-purity starting materials and reagents to minimize side reactions.
-
pH Control: During workup, careful adjustment of the pH is crucial for efficient extraction of the product.[3][4]
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis involves the use of strong acids, oxidizing agents, and potentially hazardous solvents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids and oxidizing agents with extreme care.
-
Be aware of the potential for exothermic reactions and have an ice bath ready for cooling.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualization technique (e.g., UV light, iodine chamber, or a staining agent like ninhydrin for the amino group). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Quantitative Data Summary
The following tables summarize quantitative data from the synthesis of structurally related adamantane derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Adamantane Derivatives Synthesis
| Product | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |
| Memantine HCl | 1-bromo-3,5-dimethyladamantane | Urea, Diphenyl ether | - | 185-190°C (step 1), 145-150°C (step 2) | 6 hours | 75.81% | [3] |
| n-acetamido-3,5-dimethyladamantane | 1-halo-3,5-dimethyladamantane | Nitrile, Phosphoric acid | - | 50-100°C | - | 95.4% | [6] |
| 3-amino-1-adamantanol | Amantadine HCl | Nitrating agent | - | Ice-bath then room temp. | 1-2h (ice), 1-30h (RT) | 75% | [4] |
| 3-aminoadamantanol | 1-aminoadamantane HCl | H₂SO₄/HNO₃, Boric acid | - | - | - | 95% | [2] |
| 3-amino-1-adamantanol | Adamantane | Fuming HNO₃, Acetic acid, Urea, H₂SO₄ | - | <30°C then 70-125°C then 60-120°C | 0.5-5h then 6-25h | 91-93% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane (Adapted from[3])
-
Reaction Setup: In a reaction vessel, combine 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Step 1 Heating: Heat the mixture to 185-190°C for 2 hours.
-
Step 2 Heating: Cool the reaction mixture to 145-150°C and maintain this temperature for 4 hours.
-
Workup: After cooling, add water and adjust the pH to >12 with 30% NaOH.
-
Extraction: Extract the memantine base with a suitable organic solvent (e.g., dichloromethane).
-
Salt Formation: Treat the organic extract with an 18% aqueous HCl solution to precipitate the hydrochloride salt.
-
Purification: Filter the solid and recrystallize from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure memantine hydrochloride.
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of 3-Amino-5,7-dimethyladamantan-1-ol HCl.
Diagram 2: Troubleshooting Logic Flow for Low Yield
Caption: A logical flow diagram for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-1-Adamantanol [kaimosi.com]
- 3. jmpm.vn [jmpm.vn]
- 4. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 5. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Navigating Cytotoxicity of Adamantane Derivatives in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the cytotoxic effects of adamantane derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why do my adamantane derivatives exhibit high cytotoxicity even at low concentrations?
A1: The inherent lipophilicity of the adamantane cage structure facilitates rapid and efficient penetration of cell membranes. This can lead to disruption of mitochondrial function and induction of apoptosis, often observed as significant cytotoxicity. The cytotoxic effects can sometimes parallel the desired biological activity of the compound.
Q2: I'm observing precipitation of my adamantane compound in the cell culture medium. Could this be causing the cytotoxicity?
A2: Yes, compound precipitation is a critical issue. Poor aqueous solubility can lead to the formation of compound aggregates that are not uniformly distributed, resulting in inconsistent and artificially high cytotoxicity readings in assays like the MTT. These precipitates can also cause physical stress to the cells. It is crucial to ensure your compound is fully dissolved in the final culture medium.
Q3: My cell viability results are inconsistent across replicate wells. What could be the cause?
A3: Inconsistent results with adamantane derivatives can stem from several factors:
-
Uneven Compound Distribution: Due to poor solubility, the compound may not be homogenously distributed across the microplate.
-
Pipetting Errors: Inaccurate pipetting of cells or the compound can lead to variability.
-
"Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from analysis.[1]
Q4: Can the vehicle used to dissolve the adamantane derivative be the source of cytotoxicity?
A4: Absolutely. Organic solvents like DMSO, commonly used to dissolve hydrophobic compounds, can be toxic to cells, especially at higher concentrations. It is essential to run a vehicle control (cells treated with the same concentration of the solvent used for the highest compound concentration) to determine the solvent's contribution to cytotoxicity.
Q5: Are there ways to reduce the cytotoxicity of my adamantane derivative without compromising its intended activity?
A5: Yes, several strategies can be employed:
-
Chemical Modification: Introducing polar functional groups to the adamantane scaffold can improve aqueous solubility and reduce non-specific toxicity.
-
Solubilization Enhancement: Using excipients like cyclodextrins can encapsulate the hydrophobic adamantane moiety, increasing its solubility and reducing direct interaction with cell membranes.[2]
-
Drug Delivery Systems: Incorporating the adamantane derivative into liposomes or polymeric nanoparticles can control its release and target specific cells, thereby reducing systemic cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or 100% Cell Death
Possible Cause:
-
Compound concentration is too high.
-
Poor solubility leading to compound precipitation and localized high concentrations.
-
High sensitivity of the cell line to the compound.
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations, including several logs lower than the initial concentrations.
-
Verify Solubility: Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media. Perform a solubility test of the compound in the final cell culture medium.
-
Incorporate a Solubility Enhancer: Utilize β-cyclodextrins to improve the solubility of the adamantane derivative (see Protocol 2).
-
Run a Cell-Free Assay Control: To rule out interference of the compound with the assay reagents (e.g., direct reduction of MTT), run the assay with the compound in media but without cells.[1]
Issue 2: Compound Precipitation Observed in Culture Wells
Possible Cause:
-
The adamantane derivative has low aqueous solubility.
-
The final concentration of the organic solvent (e.g., DMSO) is not sufficient to keep the compound in solution when diluted in the aqueous culture medium.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: This is the simplest approach to stay within the solubility limit.
-
Optimize Stock Concentration and Dilution: Prepare a higher concentration stock in a suitable organic solvent and use a smaller volume for the final dilution into the culture medium. Ensure rapid and thorough mixing upon dilution.
-
Utilize a Co-solvent System: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might improve solubility. However, solvent toxicity must be carefully evaluated.
-
Employ Cyclodextrin Complexation: Formulating the adamantane derivative with a cyclodextrin can significantly enhance its aqueous solubility (see Protocol 2).[2][3]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of various adamantane derivatives against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Adamantane Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 | Hepatocellular Carcinoma | 7.70 |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 | Hepatocellular Carcinoma | 3.86 |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 | Colon Cancer | 0.1 |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 | Colon Cancer | 0.01 |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | SF-295 | CNS Cancer | 0.059 |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES | Breast Cancer | 0.079 |
| 1,3-DPA/OH/NH2 (NSC-706835) | Various (45 cell lines) | Multiple | < 3 |
| DPA (NSC-706832) | Various (48 cell lines) | Multiple | < 3 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Modified MTT Assay for Compounds with Potential for Precipitation
This protocol is adapted for adherent cells and includes steps to minimize interference from precipitated compounds.
Materials:
-
Adherent cells in a 96-well plate
-
Adamantane derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in complete culture medium. Carefully remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Visual Inspection: Before adding the MTT reagent, carefully inspect the wells under a microscope for any signs of compound precipitation. Note any wells with precipitates.
-
MTT Addition: Carefully aspirate the treatment medium. To remove any non-adherent cells or compound precipitates, gently wash the wells once with 100 µL of sterile PBS, being careful not to dislodge the adherent cells. Aspirate the PBS.
-
Add MTT Reagent: Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Protocol 2: Solubilization of Adamantane Derivatives using β-Cyclodextrin
This protocol describes a general method for preparing an inclusion complex of a hydrophobic adamantane derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
Adamantane derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Suitable organic solvent for the adamantane derivative (e.g., ethanol or a co-solvent mixture)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (optional)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in deionized water. The molar ratio of the adamantane derivative to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.[3]
-
Prepare Adamantane Derivative Solution: In a separate container, dissolve the adamantane derivative in a minimal amount of a suitable organic solvent.
-
Complexation: While stirring the HP-β-CD solution, add the adamantane derivative solution drop-wise.[3]
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any un-complexed compound precipitates, filter the solution through a 0.22 µm filter.
-
Lyophilization (Optional): For a stable powder form, freeze the solution and lyophilize it to obtain the drug-cyclodextrin inclusion complex. This powder can then be reconstituted in cell culture medium for experiments.[3]
-
Direct Use: Alternatively, the aqueous solution of the complex can be filter-sterilized and used directly for preparing dilutions in cell culture medium.
Visualizations
Logical Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Signaling Pathway of Adamantane-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by adamantane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. alzet.com [alzet.com]
- 3. benchchem.com [benchchem.com]
- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 356572-08-2) is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure.[1] It is primarily used as a pharmaceutical intermediate in the development of new drugs.[1] Notably, it is a metabolite of Memantine, a drug used in the treatment of Alzheimer's disease, making it a compound of interest in neurological research.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂ClNO |
| Molecular Weight | 231.76 g/mol [2][3] |
| Appearance | White to Off-White Solid[3] |
| Storage Temperature | -20°C Freezer[3] |
| Solubility | Slightly soluble in DMSO and Methanol[4] |
| Stability | Hygroscopic[4] |
Q3: Why are adamantane-based compounds like this one often difficult to work with in aqueous solutions?
A3: The adamantane core is a bulky, nonpolar, and highly lipophilic structure. This leads to poor interaction with polar solvents such as water, resulting in low aqueous solubility. The strong crystal lattice of many adamantane derivatives can further contribute to these solubility challenges.
Experimental Protocols
A general methodology for the synthesis of hydroxylated adamantane derivatives involves the functionalization of the adamantane core. While a specific, detailed protocol for the multi-step synthesis of this compound from simple precursors is complex and proprietary, a general workflow for a key step, the hydroxylation of an adamantane derivative, is outlined below. This can be achieved through chemical synthesis or microbial transformation.
General Workflow for Adamantane Hydroxylation
References
Technical Support Center: 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Analytical Standard Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of analytical standards for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of adamantane and is known as a metabolite of Memantine, a drug used in the treatment of Alzheimer's disease.[1] It is a white solid organic compound.[2]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
Q3: What is the recommended storage condition for this analytical standard?
A3: It is recommended to store the solid material in a freezer at -20°C.[2]
Q4: In which solvents is this compound soluble?
Q5: What analytical techniques are suitable for this compound?
A5: Based on structurally similar compounds like memantine and its impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable analytical techniques.[4][5] Due to the lack of a strong chromophore, HPLC methods may require derivatization or the use of detectors like a Charged Aerosol Detector (CAD).[4][6][7] For GC analysis, derivatization or direct analysis with a Flame Ionization Detector (FID) can be employed.[5]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 356572-08-2 | [8] |
| Molecular Formula | C12H22ClNO | [8] |
| Molecular Weight | 231.76 g/mol | [8] |
| Appearance | White Solid | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Detailed Methodology for Analytical Standard Preparation (Based on related compounds)
This protocol provides a general guideline for the preparation of a stock solution of this compound. The exact solvent and concentration may need to be optimized based on the specific analytical method and instrumentation.
Objective: To prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound analytical standard
-
Methanol (HPLC or GC grade)
-
Dimethyl sulfoxide (DMSO) (HPLC or GC grade)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 10 mg of the analytical standard onto a calibrated analytical balance.
-
Dissolution:
-
Carefully transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 8 mL of a solvent mixture of methanol and dimethyl sulfoxide (80:20, v/v). This solvent system has been shown to be effective for a similar compound, 3-amino-1-adamantanol.[3]
-
Vortex the flask for 30 seconds to facilitate dissolution.
-
If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.
-
-
Dilution to Volume:
-
Once the standard is completely dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent mixture to the volumetric flask until the meniscus reaches the calibration mark.
-
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, airtight container and store it under appropriate conditions (e.g., refrigerated at 2-8°C or frozen at -20°C, depending on stability studies). The stability of memantine in solution has been tested at 4°C and -20°C with no signs of decay for up to 6 months.[7]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Step |
| No or low peak response | Analyte lacks a suitable chromophore for UV detection. | Consider derivatization with a UV-active agent or use a more universal detector like CAD or ELSD.[4][6][7] |
| Poor solubility of the standard in the mobile phase. | Ensure the sample diluent is compatible with the mobile phase. Adjust the composition of the diluent if necessary.[9] | |
| Peak tailing | Secondary interactions between the basic amine group and the stationary phase. | Use a mobile phase with an appropriate pH and/or additives (e.g., a competing amine) to minimize silanol interactions.[10] |
| Column overload. | Reduce the injection volume or the concentration of the standard solution. | |
| Baseline drift or noise | Mobile phase contamination or inadequate degassing. | Use high-purity solvents and degas the mobile phase thoroughly.[10] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[10] |
GC Analysis
| Issue | Potential Cause | Troubleshooting Step |
| Peak tailing or adsorption | Interaction of the polar amino and hydroxyl groups with the column. | Use a deactivated column specifically designed for amine analysis.[11] Consider derivatization to create a less polar analyte. |
| Poor peak shape | Non-volatile nature of the hydrochloride salt. | Neutralize the hydrochloride salt to the free base before injection. This can be achieved by adding a non-aqueous alkaline reagent. |
| Injection port temperature is too low. | Optimize the injection port temperature to ensure complete and rapid volatilization of the analyte.[2] | |
| Ghost peaks | Carryover from previous injections. | Implement a thorough wash sequence for the syringe and injection port between runs.[12] |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly.[13] |
Visualizations
Caption: Workflow for the preparation of a this compound analytical standard solution.
References
- 1. nbinno.com [nbinno.com]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanelements.com [americanelements.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of Memantine and its Metabolite, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, on NMDA Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of Memantine hydrochloride and its primary hydroxylated metabolite, 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride. This document synthesizes available data to offer a clear perspective on their relative pharmacological profiles, supported by experimental methodologies and pathway visualizations.
Introduction
Memantine is an adamantane derivative clinically used for the treatment of moderate-to-severe Alzheimer's disease. Its therapeutic effect is primarily attributed to its activity as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. By blocking the NMDA receptor's ion channel, Memantine modulates glutamatergic neurotransmission and mitigates the excitotoxicity implicated in the pathophysiology of Alzheimer's disease.
Upon administration, Memantine is metabolized in the liver to a limited extent, with a significant portion excreted unchanged. One of its main metabolites is 3-Amino-5,7-dimethyladamantan-1-ol, formed by hydroxylation of the adamantane cage. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive understanding of Memantine's overall in vivo effect and safety profile. This guide compares the NMDA receptor antagonist activity of the parent drug, Memantine, with its hydroxylated metabolite.
Chemical Structures and Properties
The chemical structures of Memantine hydrochloride and its metabolite, this compound, are presented below. The key structural difference is the addition of a hydroxyl group to the adamantane core in the metabolite.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| Memantine hydrochloride | [Image of Memantine hydrochloride structure] | 3,5-dimethyladamantan-1-amine;hydrochloride[1] | C₁₂H₂₂ClN | 215.77 g/mol [2] |
| This compound | [Image of this compound structure] | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride[3] | C₁₂H₂₂ClNO | 231.76 g/mol [3] |
Mechanism of Action at the NMDA Receptor
Memantine is an uncompetitive, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when the channel has been opened by the binding of both glutamate and a co-agonist (glycine or D-serine). Memantine binds to a site within the ion channel, physically obstructing the influx of Ca²⁺ and Na⁺ ions. This action is voltage-dependent, and the kinetics of binding and unbinding are rapid. This mechanism allows Memantine to preferentially block excessive, pathological NMDA receptor activation while preserving normal synaptic transmission.
Comparative Analysis of NMDA Receptor Activity
Experimental evidence indicates a significant difference in the NMDA receptor antagonist activity between Memantine and its hydroxylated metabolite.
| Compound | NMDA Receptor Antagonist Activity | IC₅₀ (in vitro) |
| Memantine hydrochloride | Active | ~0.5 - 1.5 µM[4][5] |
| This compound | Minimal | Data not readily available in public literature |
Multiple sources consistently report that the polar metabolites of Memantine, including the N-glucuronide conjugate, 6-hydroxy memantine (an alternative name for 3-Amino-5,7-dimethyladamantan-1-ol), and 1-nitroso-deaminated memantine, possess minimal activity as NMDA receptor antagonists[6][7]. While specific IC₅₀ values for this compound are not readily found in publicly available literature, the qualitative consensus within the scientific community is that its contribution to the overall NMDA receptor antagonism of Memantine therapy is negligible.
The addition of the polar hydroxyl group to the adamantane structure likely hinders the molecule's ability to effectively bind within the hydrophobic environment of the NMDA receptor's ion channel, thereby drastically reducing its antagonist potency compared to the parent compound.
Experimental Protocols
The determination of a compound's activity as an NMDA receptor antagonist can be performed using several well-established in vitro techniques. Below are detailed methodologies for two common assays.
Electrophysiology (Patch-Clamp) Assay
This method directly measures the effect of a compound on the ion flow through the NMDA receptor channel.
Protocol:
-
Cell Preparation: Use primary neuronal cultures or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular solution should contain a cesium-based solution to block potassium channels, and the extracellular solution should be a buffered saline solution.
-
Evoking NMDA Currents: Hold the cell at a negative potential (e.g., -70 mV). Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current. To isolate NMDA receptor currents, AMPA/kainate and GABAa receptor blockers can be included in the extracellular solution.
-
Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply the agonist solution with increasing concentrations of the test compound (Memantine or its metabolite).
-
Data Acquisition and Analysis: Record the percentage of inhibition of the NMDA-evoked current at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. For uncompetitive antagonists like Memantine, a common radioligand is [³H]MK-801, which also binds within the ion channel.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a tissue source rich in NMDA receptors (e.g., rat brain cortex) or from cells overexpressing the receptor. This involves homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (Memantine or its metabolite). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand). The presence of glutamate and glycine is necessary to open the channel and allow access for the radioligand and the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that Memantine is the primary active moiety responsible for NMDA receptor antagonism in vivo. Its major hydroxylated metabolite, this compound, exhibits minimal activity at the NMDA receptor. This suggests that the hydroxylation of the adamantane core represents a significant deactivation step in the metabolism of Memantine. For researchers and drug development professionals, this highlights the importance of the parent compound in mediating the therapeutic effects and suggests that the pharmacological activity of this specific metabolite is unlikely to contribute significantly to either the efficacy or the side-effect profile of Memantine. Future quantitative studies on the NMDA receptor activity of all major Memantine metabolites would be valuable to fully complete the pharmacological picture of this important therapeutic agent.
References
- 1. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rndsystems.com [rndsystems.com]
- 5. memantine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Memantine - Wikipedia [en.wikipedia.org]
- 7. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of various adamantane derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the therapeutic potential and mechanistic nuances of this important class of compounds.
Introduction to Adamantane Derivatives and Neuroprotection
Adamantane derivatives are a class of tricyclic aliphatic hydrocarbons that have garnered significant attention for their therapeutic applications in a range of neurological disorders. Their rigid, lipophilic cage-like structure allows for favorable interactions with various biological targets within the central nervous system (CNS). The primary neuroprotective mechanisms of these compounds are often attributed to their ability to modulate glutamatergic and dopaminergic neurotransmission, as well as to exert anti-inflammatory and other pleiotropic effects. This guide focuses on a comparative analysis of the neuroprotective effects of prominent and novel adamantane derivatives, including Memantine, Amantadine, and other emerging compounds.
Comparative Neuroprotective Efficacy
The neuroprotective efficacy of adamantane derivatives has been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vivo Neuroprotective Potency Against NMDA-Induced Excitotoxicity
| Compound | ED₅₀ (mg/kg) | Relative Potency Ratio | Reference |
| Memantine | 2.81 | 36 | [1] |
| Amantadine | 43.5 | 565 | [1] |
ED₅₀ represents the dose required to achieve 50% of the maximum neuroprotective effect against N-methyl-D-aspartate (NMDA) induced excitotoxicity in the nucleus basalis magnocellularis of rats.
Table 2: In Vitro Cytoprotective Effects in a 6-OHDA Model of Parkinson's Disease
| Compound | Treatment Condition | Effective Concentrations | Key Findings | Reference |
| Hemantane | Pre- and Post-treatment with 6-OHDA | 10⁻⁷ M (pre) and 10⁻⁶ - 10⁻⁸ M (post) | Showed cytoprotective effects in both pre- and post-treatment regimens. | [2] |
| Amantadine | Post-treatment with 6-OHDA | 10⁻⁷ - 10⁻⁸ M | Effective only when administered after the 6-OHDA insult. | [2] |
This study was conducted on the human neuroblastoma SH-SY5Y cell line, and cell viability was assessed using the MTT assay.
Table 3: Comparative Effects in a Rat Model of Brain Ischemia
| Compound | Mechanism of Action | Effect on Cerebral Blood Flow in Ischemia | Survival Rate in Hypergravity Ischemia | Reference |
| 5-hydroxyadamantane-2-on | GABA-ergic system involvement | Enhances blood flow | 80% at 100 mg/kg | [3] |
| Memantine | NMDA receptor antagonist | No significant enhancement | Not reported in this study | [3] |
Key Mechanistic Pathways
The neuroprotective effects of adamantane derivatives are mediated through several key signaling pathways. The diagrams below illustrate some of the primary mechanisms.
Figure 1: NMDA Receptor-Mediated Excitotoxicity and its Blockade by Adamantane Derivatives.
Figure 2: GABAergic Pathway in Neuroprotection Modulated by a Novel Adamantane Derivative.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of adamantane derivatives.
In Vitro Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Toxicity
This protocol is based on the study comparing the cytoprotective effects of Hemantane and Amantadine.[2]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Experimental Workflow:
Figure 3: Experimental Workflow for Assessing Neuroprotection against 6-OHDA.
-
MTT Assay Protocol:
-
Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The culture medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol is a generalized method based on common practices for assessing neuroprotection against glutamate-induced excitotoxicity.
-
Cell Line: Primary cortical neurons or a neuronal cell line such as SH-SY5Y.
-
Experimental Workflow:
Figure 4: Experimental Workflow for Glutamate-Induced Excitotoxicity Assay.
-
Lactate Dehydrogenase (LDH) Assay Protocol:
-
After the incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Aliquots of the cell culture supernatant (typically 50 µL) are carefully transferred to a new 96-well plate.
-
The LDH reaction mixture, containing a substrate and a dye, is prepared according to the manufacturer's instructions.
-
The reaction mixture is added to each well containing the supernatant.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for the colorimetric reaction to proceed.
-
A stop solution is added to each well to terminate the reaction.
-
The absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to release maximum LDH).
-
Conclusion
The available data indicates that adamantane derivatives exhibit significant, albeit mechanistically diverse, neuroprotective effects. Memantine demonstrates higher potency than Amantadine in models of NMDA receptor-mediated excitotoxicity.[1] Novel derivatives like Hemantane and 5-hydroxyadamantane-2-on show promise, with Hemantane exhibiting a broader therapeutic window in a Parkinson's disease model compared to Amantadine, and 5-hydroxyadamantane-2-on acting through a distinct GABA-ergic mechanism to improve cerebrovascular function in ischemic conditions.[2][3]
The choice of an adamantane derivative for therapeutic development will likely depend on the specific neuropathological context. For conditions characterized by glutamatergic overactivation, NMDA receptor antagonists like Memantine are a logical choice. In contrast, for pathologies involving dopaminergic neuron loss or cerebrovascular compromise, derivatives like Hemantane or 5-hydroxyadamantane-2-on may offer unique advantages. Further head-to-head comparative studies employing standardized experimental protocols are warranted to fully elucidate the relative neuroprotective potential of this versatile class of compounds.
References
The N-methyl-D-aspartate (NMDA) Receptor as the Biological Target of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the biological target of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the Alzheimer's disease drug, Memantine. Through a comparative analysis with its parent compound and other well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, this document elucidates its pharmacological profile and offers supporting experimental context.
Executive Summary
This compound, also known as 7-Hydroxy Memantine, is a metabolite of Memantine, a well-established uncompetitive antagonist of the NMDA receptor.[1] The primary biological target of Memantine is the NMDA receptor, a crucial ion channel involved in synaptic plasticity and memory formation.[2][3] Scientific literature indicates that the metabolites of Memantine, including its hydroxylated forms, exhibit minimal to no significant activity at the NMDA receptor compared to the parent compound.[2] This guide presents a comparative overview of this compound, Memantine, and other notable NMDA receptor antagonists, namely Ketamine and MK-801, to validate its biological target and contextualize its pharmacological activity.
Comparison of NMDA Receptor Antagonists
The following tables summarize the quantitative data for the binding affinity and functional potency of key NMDA receptor antagonists. It is important to note that the activity of this compound at the NMDA receptor is reported to be minimal.[2]
Table 1: Comparative Binding Affinity of NMDA Receptor Antagonists
| Compound | Type | Binding Site | K_i_ (nM) | Reference |
| This compound | Uncompetitive | Channel Pore | Not Reported (Minimal Activity) | [2] |
| Memantine | Uncompetitive | Channel Pore | ~500 - 1000 | [4] |
| Ketamine | Uncompetitive | Channel Pore | ~500 | [4] |
| MK-801 (Dizocilpine) | Uncompetitive | Channel Pore | ~37.2 | [5] |
Table 2: Comparative Functional Potency of NMDA Receptor Antagonists
| Compound | IC_50_ (µM) | Experimental Model | Reference |
| This compound | Not Reported (Minimal Activity) | --- | [2] |
| Memantine | 0.5 - 1.0 | Cultured Neurons | [6] |
| Ketamine | ~1.0 | Oocyte Expression | [4] |
| MK-801 (Dizocilpine) | ~0.05 | Cultured Neurons | [7] |
Signaling Pathway of the NMDA Receptor and Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is activated upon the concurrent binding of glutamate and a co-agonist, typically glycine or D-serine. At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the neuron removes the Mg²⁺ block, allowing for the influx of calcium ions (Ca²⁺), which in turn activates various downstream signaling cascades crucial for synaptic plasticity.
Uncompetitive antagonists like Memantine and its metabolite bind within the ion channel pore when it is in the open state, thereby blocking the influx of Ca²⁺. The key difference in their activity lies in their binding affinity and kinetics.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is used to determine the binding affinity (K_i_) of a compound for the NMDA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor by the test compound.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain membranes (source of NMDA receptors)
-
Test compounds (this compound, Memantine, Ketamine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membrane homogenates.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound in the binding buffer.
-
Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC_50_ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol assesses the functional potency (IC_50_) of a compound by measuring its ability to inhibit NMDA receptor-mediated currents in neurons.
Objective: To measure the inhibition of NMDA-evoked currents by the test compound in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs-based solution to block K⁺ channels)
-
NMDA and glycine (agonists)
-
Test compounds
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
Procedure:
-
Culture neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV).
-
Apply a solution containing NMDA and glycine to evoke an inward current through NMDA receptors.
-
After obtaining a stable baseline current, co-apply the NMDA/glycine solution with increasing concentrations of the test compound.
-
Record the peak inward current at each concentration of the test compound.
-
Wash out the test compound to ensure the reversibility of the effect.
-
Plot the percentage of inhibition of the NMDA-evoked current as a function of the test compound concentration.
-
Determine the IC_50_ value by fitting the data to a dose-response curve.
Conclusion
The available evidence strongly indicates that the primary biological target of this compound is the NMDA receptor, consistent with its status as a metabolite of Memantine. However, its activity at this target is significantly diminished compared to its parent compound. This comparative analysis, supported by established experimental protocols, provides a clear framework for understanding the pharmacological profile of this compound and its place within the broader landscape of NMDA receptor antagonists. For drug development professionals, this information is critical for structure-activity relationship studies and in understanding the metabolic fate and potential off-target effects of Memantine-related compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel NMDA Receptor Antagonists: A Review of Compounds Patented since 2006 - OAK Open Access Archive [oak.novartis.com]
- 6. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and Related NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and its structural analogs, memantine and amantadine. The objective is to offer a data-driven comparison to inform research and development in the field of neurology and pharmacology. While comprehensive cross-reactivity data for this compound is limited, this guide summarizes the available information for its parent compound and a related adamantane derivative.
Executive Summary
This compound is a primary metabolite of memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Understanding the cross-reactivity of this metabolite is crucial for a complete safety and efficacy profile. Available data suggests that the polar metabolites of memantine, which would include the hydroxylated form, exhibit minimal activity at the NMDA receptor.[2][3][4] In contrast, both memantine and amantadine, another adamantane derivative, have been more extensively studied for their interactions with a range of molecular targets. This guide presents the available quantitative data for memantine and amantadine to provide a baseline for comparison.
Comparative In Vitro Cross-Reactivity Data
The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of memantine and amantadine against various receptors. This data is compiled from multiple in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Compound | Target Receptor | Parameter | Value (µM) |
| Memantine | NMDA (GluN1/GluN2B) | IC50 | 0.53[5] |
| 5-HT3 | IC50 | ~1[4][6] | |
| α7 Nicotinic Acetylcholine | IC50 | 0.34 - 5[6] | |
| Dopamine D2High | IC50 | 0.137 - 0.917[6] | |
| GABA, Benzodiazepine, Adrenergic, Histamine, Glycine | Affinity | Low to negligible[4] | |
| Amantadine | NMDA (GluN1/GluN2B) | IC50 | 31[5] |
| Sigma-1 (σ1) | Ki | 7.44[7] |
Note: The affinity of memantine for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as for voltage-dependent Ca2+, Na+, or K+ channels, is reported to be low to negligible.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of NMDA receptor antagonism and a typical workflow for assessing compound cross-reactivity.
Caption: NMDA receptor antagonism pathway.
Caption: Workflow for cross-reactivity screening.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to determine compound cross-reactivity.
Radioligand Binding Assay for Off-Target Receptor Interaction
Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-target receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Membrane preparations from cells expressing the target receptors
-
Radiolabeled ligand specific for each target receptor (e.g., [3H]-labeled antagonist)
-
Assay buffer (specific to each receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Non-specific binding control (a high concentration of an unlabeled ligand)
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available data indicates that while memantine and amantadine have well-defined primary targets in the NMDA receptor, they also exhibit interactions with other receptors, albeit at generally lower potencies. For this compound, direct evidence of cross-reactivity is currently lacking in the public domain. However, its characterization as a metabolite of memantine with minimal NMDA receptor activity suggests a potentially different pharmacological profile. Further dedicated in vitro screening of this compound against a broad panel of receptors is necessary to fully elucidate its cross-reactivity and to build a comprehensive safety and efficacy profile. Researchers are encouraged to use the provided experimental framework as a guide for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Memantine - Wikipedia [en.wikipedia.org]
- 7. Amantadine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Aminoadamantane Analogs: From Antiviral to Neuroprotective Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key aminoadamantane analogs, supported by experimental data. This analysis delves into their therapeutic applications, mechanisms of action, and structure-activity relationships, with a focus on their roles as antiviral agents and neuromodulators.
The aminoadamantane class of compounds, characterized by a rigid tricyclic cage-like structure, has yielded clinically significant drugs with diverse therapeutic applications. Initially recognized for their antiviral properties against influenza A, these analogs have since been repurposed and further developed for their profound effects on the central nervous system, particularly in the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. This guide presents a comparative analysis of prominent aminoadamantane analogs, including amantadine, memantine, and rimantadine, alongside a selection of novel derivatives, summarizing their quantitative performance data and detailing the experimental protocols used for their evaluation.
Comparative Pharmacological Data of Aminoadamantane Analogs
The therapeutic efficacy of aminoadamantane analogs is intrinsically linked to their affinity and activity at various biological targets. The following tables summarize key quantitative data for prominent analogs, providing a basis for their comparative analysis.
Table 1: NMDA Receptor Antagonist Activity
The neuroprotective and cognitive-enhancing effects of several aminoadamantane analogs are attributed to their uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This action modulates glutamatergic neurotransmission and mitigates excitotoxicity.
| Compound | Receptor/Cell Line | IC50 / Ki (µM) | Reference |
| Amantadine | Rat Hippocampal Neurons | IC50: 18.6 ± 0.9 | [1] |
| GluN1/GluN2B | IC50: 750 ± 130 | [2] | |
| Memantine | Rat Hippocampal Neurons | IC50: 1.04 ± 0.26 | [1] |
| GluN1/GluN2B | IC50: 10 ± 2.7 | [2] | |
| GluN1/GluN2A (in 0 mM Mg²⁺) | IC50: ~0.5-1 | [3] | |
| GluN1/GluN2B (in 0 mM Mg²⁺) | IC50: ~0.5-1 | [3] | |
| GluN1/GluN2C (in 0 mM Mg²⁺) | IC50: ~0.5-1 | [3] | |
| GluN1/GluN2D (in 0 mM Mg²⁺) | IC50: ~0.5-1 | [3] | |
| (+)-MK-801 | Rat Hippocampal Neurons | IC50: 0.12 ± 0.01 | [1] |
| Ketamine | Rat Hippocampal Neurons | IC50: 0.43 ± 0.10 | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific receptor subtype composition, agonist concentration, and membrane potential.
Table 2: Antiviral Activity against Influenza A Virus
The antiviral action of first-generation aminoadamantanes is primarily mediated by the blockade of the M2 proton channel of the influenza A virus, a critical step in viral uncoating.
| Compound | Virus Strain | IC50 (µg/mL) | Reference |
| Amantadine | A/PR/8/34 (H1N1) | >50 | [4] |
| NWS/33 (H1N1) | >50 | [4] | |
| Suita/1/89 (H1N1) | >50 | [4] | |
| Kitakyushu/159/93 (H3N2) | >50 | [4] | |
| Susceptible H1N1 & H3N2 | - | [5] | |
| Rimantadine | A/Soloman Island/3/2006 (H1N1) | 0.01962 (EC50, nM) | [4] |
| Susceptible H1N1 & H3N2 | Significantly more active than amantadine | [5] | |
| Influenza B | Inactive | [4][6] | |
| T-705 | Influenza A viruses | 0.013 - 0.48 | [7] |
| Influenza B viruses | 0.039 - 0.089 | [7] | |
| Influenza C viruses | 0.030 - 0.057 | [7] |
Note: The emergence of widespread resistance in influenza A strains has significantly limited the clinical utility of amantadine and rimantadine as antiviral agents.[6]
Table 3: Cholinesterase Inhibitory Activity
In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel aminoadamantane derivatives have been explored for this activity.
| Compound | Enzyme | Ki (µM) | Reference |
| Compound 5 (4-aminoquinoline-adamantane derivative) | AChE | - | [8] |
| BChE | 0.091 - 25 (for a series of analogs) | [8] | |
| Compound 14 (4-aminoquinoline-adamantane derivative) | BChE | 10 times more selective for BChE | [9] |
| Compound 19 (4-aminoquinoline-adamantane derivative) | AChE | 5.8 times more potent inhibitor of AChE | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the comparative analysis of aminoadamantane analogs.
NMDA Receptor Binding Assay (³HMK-801 Radioligand Assay)
This assay is used to determine the affinity of test compounds for the NMDA receptor channel.
Principle: This protocol utilizes the radiolabeled NMDA receptor channel blocker --INVALID-LINK--MK-801 to quantify the binding of competing ligands. The displacement of the radioligand by a test compound is measured to determine its binding affinity (Ki).[10]
Methodology:
-
Membrane Preparation: Rat brains (excluding cerebella) are homogenized in a cold Tris-HCl buffer (pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[11]
-
Incubation: A specific concentration of the prepared membranes is incubated with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound. The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).[11]
-
Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801) to determine the level of non-specific binding.[11]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[12]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Antiviral Plaque Reduction Assay
This assay is a standard method for evaluating the antiviral activity of compounds against cytopathic viruses like influenza.
Principle: The ability of a virus to form plaques (localized areas of cell death) in a monolayer of susceptible cells is quantified. The reduction in the number or size of plaques in the presence of a test compound indicates its antiviral activity.
Methodology:
-
Cell Culture: A confluent monolayer of Madin-Darby canine kidney (MDCK) cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The 50% inhibitory concentration (IC50) is determined as the drug concentration that reduces the plaque number by 50%.[4]
Neuroprotection Assays (MTT and LDH Assays)
These cell-based assays are used to assess the protective effects of compounds against glutamate-induced excitotoxicity.
MTT Assay (Cell Viability)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8]
Methodology:
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates. The cells are then exposed to a toxic concentration of glutamate with or without the test compounds for a specified period (e.g., 24 hours).[13][14]
-
MTT Incubation: The culture medium is replaced with a medium containing MTT, and the cells are incubated for a few hours to allow for formazan formation.[15]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
LDH Assay (Cytotoxicity)
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the extent of cell lysis.[16]
Methodology:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are treated with glutamate and the test compounds.[14]
-
Supernatant Collection: After the treatment period, the culture supernatant is collected.[17]
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[16]
-
Absorbance Measurement: The absorbance of the formazan is measured at approximately 490 nm.
-
Data Analysis: Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).[18]
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[19]
Methodology:
-
Enzyme and Substrate Preparation: Solutions of the cholinesterase enzyme (AChE or BChE) and the corresponding substrate (acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).[20]
-
Reaction Mixture: The reaction is typically performed in a 96-well plate. The reaction mixture contains the enzyme, DTNB, and the test compound at various concentrations.[21]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.[20]
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action of aminoadamantane analogs.
Caption: NMDA Receptor-Mediated Glutamate Excitotoxicity and its Blockade by Aminoadamantane Analogs.
Caption: Mechanism of the Influenza A M2 Proton Channel and its Inhibition by Aminoadamantane Analogs.
Caption: Experimental Workflow for Assessing the Neuroprotective Effects of Aminoadamantane Analogs.
Conclusion
The aminoadamantane scaffold has proven to be a versatile platform for the development of drugs targeting a range of diseases. While the initial promise of amantadine and rimantadine as antiviral agents has been diminished by the rise of resistant influenza strains, their legacy continues in the field of neuropharmacology. Memantine stands as a testament to the successful repurposing and optimization of this chemical class, offering significant therapeutic benefits for individuals with Alzheimer's disease. The ongoing research into novel aminoadamantane analogs with multi-target activities, such as combined NMDA receptor antagonism and cholinesterase inhibition, holds promise for the future development of more effective treatments for complex neurodegenerative disorders. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of medicinal chemistry and drug discovery.
References
- 1. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance [pubmed.ncbi.nlm.nih.gov]
- 6. RiMANTAdine Monograph for Professionals - Drugs.com [drugs.com]
- 7. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide
A comprehensive comparison guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative overview of the in vitro and in vivo properties of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the Alzheimer's drug, Memantine. Also known as 7-Hydroxy Memantine Hydrochloride, this compound is crucial for understanding the overall pharmacological profile of its parent drug. However, a thorough review of publicly available scientific literature reveals a significant data gap in establishing a direct in vitro-in vivo correlation (IVIVC) for this specific metabolite.
Introduction to this compound
This compound is a hydroxylated metabolite of Memantine.[1] Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate to severe dementia of the Alzheimer's type.[2][3] Understanding the behavior of its metabolites is essential for a complete characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 7-Hydroxy Memantine Hydrochloride, 1-amino-3,5-dimethyl-7-hydroxyadamantane hydrochloride |
| CAS Number | 356572-08-2 |
| Molecular Formula | C₁₂H₂₂ClNO |
| Molecular Weight | 231.76 g/mol |
In Vitro Data: Focus on the Parent Compound, Memantine
Due to the lack of specific in vitro dissolution and permeability data for this compound, this section will present the available information for Memantine hydrochloride. These properties provide a baseline for understanding the potential behavior of its metabolites.
Dissolution Studies of Memantine Hydrochloride
Memantine hydrochloride is classified as a highly soluble compound.[1] In vitro dissolution studies are crucial for predicting its in vivo absorption.
Table 2.1: In Vitro Dissolution of Memantine Hydrochloride Formulations
| Formulation | Dissolution Medium | Time (minutes) | % Drug Released | Reference |
| Immediate-Release Tablet | 900 mL, 0.1 N HCl | 15 | >85% | FDA Documents |
| Fast Dissolving Oral Film | 900 mL, pH 6.8 Phosphate Buffer | 10 | ~90% | Journal of Global Trends in Pharmaceutical Sciences |
| Fast Dissolving Oral Film | 900 mL, pH 7.4 Phosphate Buffer | 30 | 91-98% | Research Journal of Pharmacy and Technology[4] |
Experimental Protocol: In Vitro Dissolution of Memantine Fast Dissolving Oral Films
A standard protocol for in vitro dissolution testing of oral films involves the following steps:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: The film is placed in the dissolution vessel. At specified time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm for Memantine). The volume of the withdrawn sample is replaced with fresh dissolution medium to maintain a constant volume.
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point.
Permeability Studies of Memantine
Memantine is considered a highly permeable drug.[1] Permeability is a key factor influencing the rate and extent of drug absorption.
Table 2.2: Permeability Data for Memantine
| Method | Membrane | Apparent Permeability (Papp) (cm/s) | Direction | Reference |
| Caco-2 Cell Monolayer | Caco-2 cells | High (Specific value not publicly available) | A to B | FDA Documents |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption in humans.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Assay Procedure: The test compound (e.g., Memantine) is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
Sample Analysis: Samples from both the apical and basolateral compartments are collected at specific time points and analyzed by a suitable analytical method like LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
In Vivo Data: Pharmacokinetics of Memantine and its Metabolites
While detailed pharmacokinetic data for this compound is scarce, information on the overall metabolism and excretion of Memantine provides some insights.
Pharmacokinetics of Memantine
Memantine exhibits predictable pharmacokinetic properties in humans.
Table 3.1: Human Pharmacokinetic Parameters of Memantine
| Parameter | Value | Reference |
| Bioavailability | ~100% | [5] |
| Tmax (Time to Peak Plasma Concentration) | 3-7 hours | [6] |
| Protein Binding | 45% | [2] |
| Volume of Distribution (Vd) | 9-11 L/kg | [2] |
| Elimination Half-life (t½) | 60-80 hours | [2][6] |
| Primary Route of Elimination | Renal (48% as unchanged drug) | [2][6] |
Experimental Protocol: Human Pharmacokinetic Study of Memantine
A typical human pharmacokinetic study for an oral drug like Memantine would involve:
-
Study Design: A single-dose, open-label study in healthy volunteers.
-
Dosing: Administration of a single oral dose of Memantine hydrochloride.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Memantine (and its metabolites, if possible) is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t½ using non-compartmental or compartmental analysis.
Metabolism of Memantine
Memantine is partially metabolized in the liver. The primary metabolites, including this compound, are reported to have minimal NMDA receptor antagonist activity.[2] A significant challenge in establishing an IVIVC for the metabolite is the lack of quantitative data on its formation and elimination in vivo. An FDA document notes that "Quantitative estimation of these metabolites has not been conducted in the PK studies."[1]
In Vitro-In Vivo Correlation (IVIVC): The Data Gap for this compound
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).
Currently, there is no publicly available data to establish a meaningful IVIVC for this compound. The primary obstacle is the absence of in vivo pharmacokinetic data for this specific metabolite. Without plasma concentration-time profiles of 7-Hydroxy Memantine, it is impossible to correlate any in vitro measurement to its in vivo behavior.
Alternative Approaches and Future Directions
In the absence of a direct IVIVC, researchers can consider the following:
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed for Memantine and its metabolites to simulate their ADME properties. These models can incorporate in vitro data (such as solubility and permeability, if they become available for the metabolite) and in vivo physiological parameters to predict the pharmacokinetics of the metabolite.
-
Further In Vivo Studies: The most direct way to fill the data gap is to conduct pharmacokinetic studies in animals and humans that specifically quantify the plasma concentrations of this compound following the administration of Memantine.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
References
Spectroscopic Showdown: Unmasking 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride and its Adamantane Relatives
A comprehensive spectroscopic comparison of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride with its parent compound, Memantine hydrochloride, and a key synthetic precursor, 1-hydroxy-3,5-dimethyladamantane, provides researchers and drug development professionals with a detailed guide for the identification and differentiation of these closely related adamantane derivatives. This guide leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to highlight the subtle yet significant structural distinctions that are critical for quality control and impurity profiling in a pharmaceutical setting.
This compound, a known metabolite and impurity of the Alzheimer's drug Memantine, presents a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient and other related compounds. A thorough spectroscopic analysis is therefore paramount for ensuring the purity and safety of Memantine-based therapeutics. This guide presents a side-by-side comparison of the key spectroscopic features of this compound, Memantine hydrochloride, and 1-hydroxy-3,5-dimethyladamantane, supported by experimental data and detailed analytical protocols.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Methyl Protons (-CH₃) | Adamantane Cage Protons (CH, CH₂) | Other |
| 3-Amino-5,7-dimethyladamantan-1-ol HCl | ~0.8-1.0 (s, 6H) | ~1.2-2.2 (m) | -OH, -NH₃⁺ (broad signals, variable) |
| Memantine hydrochloride [1] | 0.82 (s, 6H) | 1.05-1.14 (m, 2H), 1.27 (d, 2H), 1.44-1.51 (d, 4H), 1.67 (d, 2H), 2.12-2.50 (m, 1H) | 8.34 (s, 3H, -NH₃⁺) |
| 1-hydroxy-3,5-dimethyladamantane | ~0.8-0.9 (s, 6H) | ~1.1-1.8 (m) | -OH (broad signal, variable) |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Methyl Carbons (-CH₃) | Adamantane Cage Carbons | Quaternary Carbons (C-N, C-O) |
| 3-Amino-5,7-dimethyladamantan-1-ol HCl | ~29-31 | ~30-55 | C-OH (~70-75), C-NH₃⁺ (~50-55) |
| Memantine hydrochloride [1] | 29.01 | 29.5, 31.8, 39.9, 41.5, 45.7, 49.5 | 52.3 (C-N) |
| 1-hydroxy-3,5-dimethyladamantane | ~29-31 | ~32-52 | C-OH (~65-70) |
Table 3: Comparative IR Data (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-N Stretch | C-O Stretch |
| 3-Amino-5,7-dimethyladamantan-1-ol HCl | ~3200-3500 (broad) | ~2800-3200 (broad) | ~2850-2950 | ~1000-1200 | ~1050-1150 |
| Memantine hydrochloride [1] | - | 3409 | 2707-2982 | 1358 | - |
| 1-hydroxy-3,5-dimethyladamantane | ~3200-3600 (broad) | - | ~2850-2950 | - | ~1000-1100 |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical for avoiding signal overlap with the analyte's resonances.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Record spectra at a constant temperature, typically 298 K.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Reference the chemical shifts to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
Visualization of Analytical Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the comparative process.
References
A Researcher's Guide to Establishing the Purity of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and reliable research. This guide provides a comparative analysis of key analytical techniques for establishing the purity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a notable aminoadamantane derivative. Given its structural similarity to Memantine, this guide leverages established methods for related compounds to provide robust, adaptable protocols and comparative performance data.
Executive Summary of Analytical Techniques
The determination of purity for a non-chromophoric, polar molecule like this compound requires a multi-pronged analytical approach. No single method can provide a complete purity profile. A combination of a high-resolution separation technique for quantifying related substances and an orthogonal method for assessing absolute purity and non-chromatographic impurities is recommended.
High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying organic impurities. Due to the lack of a UV-absorbing chromophore in the target molecule, pre-column derivatization is essential for sensitive UV or Fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and definitive identification of volatile impurities. Similar to HPLC, derivatization is required to increase the volatility and thermal stability of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method capable of determining absolute purity without requiring a specific reference standard of the analyte itself. It is particularly effective for quantifying the main component against a certified internal standard.
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that determines purity based on the principle of melting point depression. It is a powerful tool for assessing the purity of highly crystalline substances and is orthogonal to chromatographic methods.
Comparative Performance of Purity Assessment Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, absolute purity determination, or high-throughput screening. The following table summarizes typical performance metrics for each technique, extrapolated from data on the closely related compound, Memantine Hydrochloride.
| Parameter | HPLC with UV/FLD Derivatization | GC-MS with Derivatization | Quantitative ¹H NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation of derivatives | Chromatographic separation of volatile derivatives | Nuclear magnetic resonance signal intensity relative to a standard | Melting point depression by impurities |
| Typical Purity Range Reported | >99.0%[1][2] | >99.5% | 98.5% - 101.5% (absolute)[3][4] | >98.0%[5] |
| Limit of Detection (LOD) | ~0.1-0.8 µg/mL[1][6] | Analyte dependent, typically low ng range | Impurity dependent, ~0.05-0.1 mol% | ~0.1 mol% impurity |
| Limit of Quantitation (LOQ) | ~0.4-2.6 µg/mL[1][6] | Analyte dependent, typically mid ng range | Impurity dependent, ~0.1-0.3 mol% | ~0.2-0.5 mol% impurity |
| Key Advantage | High resolution for related substances | High specificity and structural identification of volatile impurities | Absolute quantification without a specific analyte standard | Fast, accurate for bulk purity of crystalline solids |
| Key Limitation | Requires derivatization; indirect purity | Requires derivatization; not suitable for non-volatile impurities | Lower sensitivity for trace impurities compared to chromatography | Only for crystalline, thermally stable compounds; not impurity-specific |
Potential Impurities
Understanding potential impurities is critical for developing a robust analytical method. Based on the synthesis of the related compound Memantine, potential impurities for this compound may include starting materials, by-products, and degradation products. These can include other aminoadamantane analogs or incompletely reacted intermediates.
Experimental Workflows and Logical Relationships
A comprehensive purity assessment strategy involves a logical flow of experiments, often combining chromatographic and non-chromatographic techniques to build a complete profile of the sample.
Caption: General workflow for comprehensive purity assessment.
Caption: Relationship between chromatographic and orthogonal methods.
Detailed Experimental Protocols
The following protocols are adapted from validated methods for structurally similar aminoadamantanes and should serve as a robust starting point. Full method validation is required for GMP applications.
Protocol 1: Purity by RP-HPLC with Pre-Column Derivatization (FMOC-Cl)
This method is ideal for the separation and quantification of process-related impurities. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with the primary amine to yield a highly UV-active derivative.
1. Reagents and Materials:
-
This compound reference and test samples.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Boric Acid.
-
Sodium Hydroxide.
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Column: C18, 4.6 x 150 mm, 5 µm.
2. Solutions Preparation:
-
Mobile Phase A: 0.05 M Borate Buffer (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare fresh daily.
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the test sample in diluent.
3. Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of 0.5 M Borate Buffer (pH 8.5).
-
Add 2.0 mL of the 15 mM FMOC-Cl solution.
-
Vortex for 30 seconds and let the reaction proceed at room temperature for 20 minutes.[7]
-
Quench the reaction by adding 1.0 mL of 0.1 M glycine solution (if necessary).
-
Dilute with diluent to the final desired concentration.
4. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 265 nm.[7]
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B
-
5. Data Analysis:
-
Calculate the % purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Purity by GC-MS with Derivatization (Silylation)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to increase volatility.
1. Reagents and Materials:
-
This compound samples.
-
Pyridine or Acetonitrile (Anhydrous).
-
BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm.
2. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 500 µL of BSTFA + 1% TMCS.[8]
-
Cap the vial tightly and heat at 70°C for 45 minutes.[8]
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization at 70 eV).
-
Scan Range: 40-500 amu.
4. Data Analysis:
-
Identify peaks by comparing mass spectra to libraries (e.g., NIST).
-
Calculate purity based on % area, similar to the HPLC method.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides a direct measurement of the mass fraction of the analyte using a certified internal standard.
1. Reagents and Materials:
-
This compound sample.
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). Must be stable, non-reactive, and have signals that do not overlap with the analyte.
-
Deuterated Solvent (e.g., DMSO-d₆, D₂O).
-
High-resolution NMR Spectrometer (≥400 MHz).
2. Sample Preparation:
-
Accurately weigh about 15-20 mg of the sample into a clean, dry vial.
-
Accurately weigh about 10-15 mg of the certified internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): Ensure full relaxation of all integrated protons. A delay of 5 times the longest T₁ value is required (typically 30-60 seconds for quantitative work).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
Acquisition Time: ≥ 3 seconds.
-
Ensure proper shimming to achieve sharp, symmetrical peaks.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity (% w/w) using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Protocol 4: Purity by Differential Scanning Calorimetry (DSC)
This method is based on the Van't Hoff equation and is suitable for high-purity, crystalline, and thermally stable compounds.
1. Apparatus and Materials:
-
Calibrated Differential Scanning Calorimeter.
-
Aluminum crucibles and lids.
-
Crimper for sealing pans.
-
High-purity Indium standard for calibration.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum crucible.
-
Hermetically seal the crucible to prevent sublimation.
-
Prepare an empty, sealed crucible to be used as a reference.
3. DSC Conditions:
-
Temperature Program:
-
Equilibrate at a temperature at least 20°C below the expected melting point.
-
Ramp at a slow heating rate, typically 0.5-2°C/min, through the melting transition.[9]
-
-
Purge Gas: Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
4. Data Analysis:
-
The instrument software will integrate the melting endotherm.
-
The software uses the Van't Hoff equation to plot the sample temperature (T) versus the reciprocal of the melt fraction (1/F).
-
The mole percent of impurity is calculated from the slope and intercept of this plot. The purity is then determined by subtracting the impurity percentage from 100. The method is generally considered reliable for materials that are at least 98% pure.[5]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
A Head-to-Head Comparison of Adamantane-Based NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of adamantane-based N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on memantine, amantadine, and rimantadine. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Adamantane derivatives represent a significant class of uncompetitive NMDA receptor antagonists. Their unique mechanism of action, characterized by voltage-dependent channel blocking with rapid kinetics, distinguishes them from other NMDA receptor antagonists like ketamine and MK-801, leading to a more favorable clinical profile.[1][2] Overstimulation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in various neurodegenerative disorders.[3] By modulating this receptor, adamantane-based drugs offer therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.[1][3] This guide presents a head-to-head comparison of the pharmacological properties of memantine, amantadine, and rimantadine, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of memantine, amantadine, and rimantadine as NMDA receptor antagonists. The data highlights the differences in their potency and affinity for the NMDA receptor.
| Parameter | Memantine | Amantadine | Rimantadine | Reference |
| IC50 (µM) | 0.54 - 1.04 | 18.6 - 92 | Not well-reported | [4][5][6] |
| Ki (µM) | 0.54 - 0.74 | 10.5 - 11 | Not well-reported | [7][8] |
| Blocking Kinetics | Intermediate | Fast | Not well-reported | [4] |
| Voltage Dependency | Strong | Strong | Not well-reported | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the cell type used.
Mechanism of Action and Signaling Pathway
Memantine and amantadine are uncompetitive, open-channel blockers of the NMDA receptor.[1][4] This means they only bind within the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized, relieving the magnesium (Mg2+) block.[9] Their therapeutic efficacy is attributed to their ability to preferentially block excessive, pathological NMDA receptor activation while largely sparing normal synaptic transmission.[10] The faster off-rate kinetics of these compounds compared to high-affinity antagonists is believed to contribute to their better tolerability.[8]
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is the gold standard for characterizing the effects of antagonists on NMDA receptor function, allowing for the direct measurement of ion channel activity.[11]
Objective: To determine the IC50 value and characterize the kinetics of NMDA receptor blockade.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on a microscope stage.
-
Continuously perfuse the chamber with an external solution containing standard physiological ion concentrations.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
-
Whole-Cell Configuration:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[11]
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[11]
-
Apply an agonist solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.
-
Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the adamantane antagonist.
-
Record the inhibition of the agonist-evoked current at each antagonist concentration.
-
Wash out the antagonist to assess the reversibility of the block.[11]
-
-
Data Analysis:
-
Plot the percentage of current inhibition as a function of the antagonist concentration.
-
Fit the data with a logistic function to determine the IC50 value.[11]
-
Analyze the on- and off-rates of the block to characterize the kinetics.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the adamantane derivatives to the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend and wash the membrane pellet. The final pellet is resuspended and stored at -80°C.[12]
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the unlabeled adamantane compound (the competitor).[12]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The receptors and bound radioligand are retained on the filter.[12]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[12]
-
Drug Development and Screening Logic
The development of novel adamantane-based NMDA receptor antagonists follows a logical progression from initial screening to preclinical evaluation.
Conclusion
Memantine and amantadine are well-characterized adamantane-based NMDA receptor antagonists with distinct pharmacological profiles. Memantine exhibits a higher affinity and potency for the NMDA receptor compared to amantadine. The information on rimantadine's activity at the NMDA receptor remains limited in the public domain. The favorable safety profile of memantine and amantadine is attributed to their uncompetitive mechanism and rapid channel unblocking kinetics. The experimental protocols and logical workflow presented in this guide provide a framework for the continued investigation and development of novel adamantane derivatives as therapeutic agents for neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Validating the Efficacy of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (Memantine) in Preclinical and Clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, widely known as Memantine, against other therapeutic alternatives in relevant preclinical and clinical models. The following sections detail its mechanism of action, comparative efficacy, safety profile, and the experimental protocols used to generate the supporting data.
Introduction to Memantine and its Mechanism of Action
Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary indication is for the treatment of moderate-to-severe dementia associated with Alzheimer's disease. The therapeutic action of Memantine is rooted in the "glutamate hypothesis" of neurodegeneration. In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of Ca2+ ions. This excitotoxicity is a key driver of synaptic dysfunction and neuronal cell death.
Memantine's unique properties, including its voltage dependency and rapid off-rate kinetics, allow it to preferentially block the pathological, persistent activation of NMDA receptors while sparing the transient, physiological activation required for learning and memory. This selective antagonism helps to mitigate excitotoxicity without inducing the severe side effects associated with high-affinity NMDA receptor antagonists.
Signaling Pathway: NMDA Receptor Modulation
Caption: Mechanism of Memantine at the NMDA receptor.
Comparative Efficacy in Clinical Models of Alzheimer's Disease
Memantine's efficacy has been extensively studied, both as a monotherapy and in combination with acetylcholinesterase inhibitors (AChEIs) such as Donepezil, Rivastigmine, and Galantamine. AChEIs represent the other major class of drugs for Alzheimer's disease, working by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.
Quantitative Comparison of Clinical Efficacy
The following tables summarize the performance of Memantine compared to placebo and in combination with AChEIs across various standard clinical assessment scales.
Table 1: Memantine Monotherapy vs. Placebo in Moderate-to-Severe Alzheimer's Disease
| Outcome Measure | Memantine (20 mg/day) | Placebo | Key Findings |
| SIB (Severe Impairment Battery) | Increase of 0.9 from baseline | Decrease of 2.5 from baseline | Statistically significant difference favoring Memantine.[2] |
| ADCS-ADL (AD Cooperative Study - Activities of Daily Living) | Less decline from baseline | Greater decline from baseline | Memantine showed a significant benefit in maintaining daily functions. |
| CIBIC-Plus (Clinician's Interview-Based Impression of Change) | Statistically significant improvement | Worsening from baseline | Global clinical status was improved with Memantine. |
Table 2: Memantine and Donepezil Combination Therapy vs. Monotherapy
| Outcome Measure | Memantine + Donepezil | Donepezil + Placebo | Key Findings |
| SIB (Severe Impairment Battery) | MD: 9.61 | MD: 4.70 | Combination therapy showed superior outcomes for cognition in severe dementia.[3] |
| ADAS-cog (AD Assessment Scale-Cognitive) | MD: -5.01 | MD: -2.93 | Combination therapy was more effective in improving cognition.[3] |
| NPI (Neuropsychiatric Inventory) | MD: -6.84 | - | Combination therapy was more effective for neuropsychiatric symptoms.[3] |
MD: Mean Difference from placebo. A higher SIB score and lower ADAS-cog/NPI scores indicate improvement.
A meta-analysis of nine randomized controlled trials (2604 patients) showed that combination therapy with an AChEI and Memantine had a significantly greater effect on cognition and clinical global impression compared to AChEI monotherapy in moderate to severe Alzheimer's disease.[4][5]
Comparative Safety and Tolerability in Clinical Trials
Overall, Memantine is well-tolerated, with an adverse event profile similar to that of placebo.[2] The most common side effects are generally mild and transient.
Table 3: Incidence of Common Adverse Events (%) in Clinical Trials
| Adverse Event | Memantine | Donepezil | Rivastigmine | Galantamine | Placebo |
| Dizziness | 10.4%[6] | 5.2%[6] | - | - | - |
| Confusion | 10.4%[6] | 6.5%[6] | - | - | - |
| Headache | 3.7%[6] | - | - | - | - |
| Diarrhea | - | 9.7%[6] | - | - | - |
| Nausea | - | - | 11-47%[7] | - | - |
| Vomiting | - | - | 10-31%[7] | - | - |
| Anorexia | - | - | 4-17%[7] | - | - |
Note: Percentages are derived from various sources and may not be directly comparable due to different study designs.
Pharmacovigilance data suggests that among AChEIs, Rivastigmine has a higher reported incidence of death as an adverse event compared to Donepezil and Galantamine.[8][9]
Comparative Efficacy in Preclinical Models
Preclinical studies in various in vitro and in vivo models have been crucial in elucidating Memantine's neuroprotective effects and comparing it to other NMDA receptor antagonists.
In Vitro Models of Excitotoxicity
In vitro models are essential for determining the direct neuroprotective effects of compounds against glutamate-induced excitotoxicity.
Table 4: Comparative Potency of NMDA Receptor Antagonists in In Vitro Assays
| Compound | Assay | IC50 / EC50 | Source |
| Memantine | NMDA-induced currents (cultured neurons) | IC50: 2.2 µM | [10] |
| MK-801 | NMDA-induced currents (cultured neurons) | IC50: 0.14 µM | [10] |
| Ketamine | NMDA receptor antagonism (hippocampal neurons) | IC50: 0.43 µM | [11] |
| Memantine | NMDA receptor antagonism (hippocampal neurons) | IC50: 1.04 µM | [11] |
| Memantine | Neuroprotection (GSNO-induced excitotoxicity) | EC50: ~2.5 µM | [12] |
| Memantine | Neuroprotection (MPP+-induced excitotoxicity) | EC50: ~5 µM | [12] |
These results highlight that while MK-801 is a more potent NMDA receptor antagonist, Memantine provides neuroprotection at clinically relevant concentrations.[10][12] The lower affinity of Memantine is thought to contribute to its better safety profile.
In Vivo Animal Models of Alzheimer's Disease
Transgenic mouse models that overexpress proteins involved in Alzheimer's pathology, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are standard tools for evaluating therapeutic efficacy.
Table 5: Efficacy of Memantine in Transgenic Mouse Models of Alzheimer's Disease
| Animal Model | Treatment | Key Findings | Source |
| APP/PS1 Mice | Memantine (30 mg/kg/day, p.o.) for 2-3 weeks | Significantly improved spatial learning in the Morris water maze. | [13] |
| APP/PS1 Mice | Memantine (20 mg/kg/day, p.o.) for 8 days | Significantly reduced cortical levels of soluble Aβ1-42. | [1][14] |
| 3xTg-AD Mice | Memantine for 3 months | Restored cognition and significantly reduced insoluble Aβ and hyperphosphorylated tau. | [15] |
| PS1/APP Mice | Acute Memantine | Improved working memory deficits at 4 months of age. | [16] |
| PS1/APP Mice | Acute Donepezil | Did not improve working memory deficits at 4 months but improved spatial memory at 6 months. | [16] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings.
Clinical Trial Protocol (General Framework)
Caption: Generalized workflow for a randomized controlled clinical trial.
-
Patient Population: Patients diagnosed with probable mild-to-moderate or moderate-to-severe Alzheimer's disease, typically defined by Mini-Mental State Examination (MMSE) scores.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Intervention: Oral administration of Memantine (e.g., 20 mg/day) or an active comparator (e.g., Donepezil 10 mg/day), or placebo.
-
Outcome Measures: Primary efficacy endpoints often include the Severe Impairment Battery (SIB) or the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), and a measure of global function like the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus). Secondary measures include activities of daily living (ADCS-ADL) and neuropsychiatric symptoms (NPI).
-
Duration: Typically 24 to 52 weeks, with assessments at baseline and several follow-up points.
Preclinical Animal Study Protocol (General Framework)
Caption: Typical workflow for a preclinical Alzheimer's disease mouse model study.
-
Animal Models: Commonly used transgenic mice include APP/PS1 and 3xTg-AD models, which develop age-dependent Aβ pathology and cognitive deficits.[13][15]
-
Drug Administration: Memantine is often administered orally in the drinking water at doses ranging from 10-30 mg/kg/day to achieve clinically relevant plasma concentrations.[13][17]
-
Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory. Mice are trained over several days to find a hidden platform in a pool of opaque water using distal cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[18][19]
-
Biochemical Analysis: After behavioral testing, brain tissue is often harvested for analysis. This can include Enzyme-Linked Immunosorbent Assays (ELISA) to quantify levels of soluble and insoluble Aβ peptides, and immunohistochemistry to visualize amyloid plaques and other pathological markers.[15]
In Vitro Excitotoxicity Assay Protocol
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.
-
Induction of Excitotoxicity: Neurons are exposed to an excitotoxic agent, such as NMDA or glutamate, for a defined period.
-
Treatment: The neuroprotective compound (e.g., Memantine) is co-incubated with the excitotoxic agent.
-
Assessment of Cell Viability: Cell death is quantified using assays such as the MTT assay (measures metabolic activity) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[20]
Conclusion
The data from a wide range of preclinical and clinical models validate the efficacy of this compound (Memantine) in the context of Alzheimer's disease. Its unique mechanism as a low-affinity, uncompetitive NMDA receptor antagonist provides a solid rationale for its neuroprotective effects against glutamate-induced excitotoxicity.
-
In Clinical Settings: Memantine demonstrates modest but significant efficacy in improving cognition, function, and global status in patients with moderate-to-severe Alzheimer's disease. Combination therapy with acetylcholinesterase inhibitors generally shows superior outcomes compared to monotherapy. Its safety profile is favorable and comparable to placebo.
-
In Preclinical Models: In vitro studies confirm its ability to protect neurons from excitotoxicity at clinically relevant concentrations. In vivo studies using transgenic animal models of Alzheimer's disease show that Memantine can ameliorate cognitive deficits and, in some cases, reduce the underlying amyloid pathology.
Compared to high-affinity NMDA receptor antagonists like MK-801, Memantine is less potent but significantly better tolerated. In comparison to acetylcholinesterase inhibitors, it offers a different and complementary mechanism of action, making combination therapy a logical and clinically supported approach. This guide provides researchers and drug development professionals with a comparative framework to understand the performance of Memantine and to inform the design of future studies in neurodegenerative diseases.
References
- 1. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of a Combination Treatment of Memantine and Donepezil for Alzheimer’s Disease: A Literature Review Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer’s Disease? A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitors combined with memantine for moderate to severe Alzheimer's disease: a meta-analysis [smw.ch]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada | PLOS One [journals.plos.org]
- 10. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of cognitive deficits in a transgenic mouse model of Alzheimer's disease and effects of donepezil and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyagen.com [cyagen.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride analogs, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct, comprehensive comparative studies on a wide range of these specific hydroxylated analogs are limited in publicly available literature, this guide synthesizes findings from closely related adamantane derivatives, particularly memantine analogs, to infer key SAR principles.
Introduction
3-Amino-5,7-dimethyladamantan-1-ol and its analogs are derivatives of the adamantane cage structure, a rigid and lipophilic moiety that has proven to be a valuable scaffold in medicinal chemistry. These compounds are structurally related to memantine (3,5-dimethyladamantan-1-amine), a clinically approved uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The defining features of the compounds discussed here are the presence of an amino group at position 3, methyl groups at positions 5 and 7, and a hydroxyl group at the bridgehead position 1 of the adamantane core. Their activity as NMDA receptor antagonists makes them promising candidates for the development of new therapeutics for neurological disorders characterized by excitotoxicity.[3]
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action for these analogs is the non-competitive antagonism of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[4] Under pathological conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in an overwhelming influx of Ca²⁺ ions and subsequent neuronal cell death, a process known as excitotoxicity.[3]
3-Amino-5,7-dimethyladamantan-1-ol analogs, like memantine, are thought to act as open-channel blockers. They enter the ion channel of the NMDA receptor when it is open and physically obstruct the flow of ions. This blockade is voltage-dependent and demonstrates a use-dependent characteristic, meaning they are more effective when the channel is frequently opened by the presence of glutamate. This property allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal physiological activity.[3]
Structure-Activity Relationship (SAR) Analysis
Based on the analysis of memantine and related adamantane derivatives, the following key structural features influence the NMDA receptor antagonist activity:
-
The Adamantane Cage: The rigid, lipophilic adamantane core serves as a crucial scaffold, anchoring the molecule within the ion channel of the NMDA receptor. The size and shape of this cage are critical for optimal interaction.[1]
-
The Amino Group: The primary amino group at a bridgehead position is a key pharmacophoric element. At physiological pH, this group is protonated, and the resulting positive charge is essential for the blocking activity within the magnesium binding site of the NMDA receptor channel.[1]
-
Bridgehead Substituents (Methyl Groups): The methyl groups at the 5 and 7 positions of the adamantane cage, as seen in memantine, significantly enhance binding affinity compared to the unsubstituted amantadine. These lipophilic groups are believed to interact with hydrophobic pockets within the NMDA receptor channel, thereby increasing the potency of the antagonist.[5][6]
-
The Bridgehead Hydroxyl Group: The introduction of a hydroxyl group at the 1-position differentiates these analogs from memantine. While specific SAR data for a series of these hydroxylated analogs is scarce, the polarity introduced by the hydroxyl group is expected to influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, ability to cross the blood-brain barrier, and its binding interactions within the receptor channel. It may form hydrogen bonds with amino acid residues in the channel, potentially altering the binding affinity and kinetics compared to memantine.
Comparative Data of Related Adamantane Analogs
Due to the limited availability of direct comparative studies on this compound analogs, the following table presents data for memantine and related adamantane derivatives to illustrate the SAR principles discussed.
| Compound | Structure | Modification from Amantadine | NMDA Receptor Affinity (IC₅₀ or Kᵢ) | Key SAR Observation |
| Amantadine | 1-aminoadamantane | - | ~75 µM | Baseline affinity of the adamantane scaffold with a primary amine. |
| Memantine | 3,5-dimethyl-1-aminoadamantane | Addition of two methyl groups | ~1 µM | Methyl groups significantly increase affinity, likely through hydrophobic interactions.[5][6] |
| Trimethylamantadine | 3,5,7-trimethyl-1-aminoadamantane | Addition of a third methyl group | 3.5 µM | The third methyl group diminishes affinity compared to memantine, suggesting an optimal size and shape for the hydrophobic substituent.[6] |
Note: The IC₅₀ and Kᵢ values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of these compounds. Below are summaries of key experimental protocols.
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801, which binds to the ion channel of the receptor.
Protocol:
-
Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction containing NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound. The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptor channels are in an open state, allowing [³H]MK-801 to bind.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels in response to glutamate and glycine application and the blocking effect of the test compounds.
Protocol:
-
Cell Preparation: Neurons or cell lines expressing NMDA receptors (e.g., Xenopus oocytes or HEK293 cells transfected with specific NMDA receptor subunits) are used.
-
Recording Configuration: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the measurement of ion currents flowing across the membrane.
-
Agonist Application: A solution containing glutamate and glycine is rapidly applied to the cell to activate the NMDA receptors and elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonists at various concentrations. The reduction in the amplitude of the NMDA receptor-mediated current is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound. The IC₅₀ value, the concentration of the antagonist that causes a 50% reduction in the maximal current, is then calculated.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, leading to downstream cellular effects.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of the analogs.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the analogs.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative assessment of the receptor specificity of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. Due to the limited availability of direct experimental data for this metabolite, this analysis utilizes Memantine as a proxy to provide a framework for understanding its potential pharmacological profile. The guide compares Memantine's activity at its primary target with its interactions at other neuronal receptors. Detailed experimental protocols for key assays are provided to support researchers in conducting their own specificity studies.
Disclaimer: The pharmacological data presented in this guide pertains to Memantine. While this compound is a metabolite of Memantine, its specific binding affinities and functional activities may differ. The information provided should be used as a reference and a guide for experimental design.
Introduction
This compound is a key metabolite of Memantine, a clinically approved uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Understanding the specificity of a drug and its metabolites is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide aims to provide a comparative overview of the binding and functional characteristics of Memantine as a surrogate for its metabolite, offering insights into its potential interactions with various neuronal receptors.
The primary mechanism of action of Memantine involves the blockade of NMDA receptors, which are critical for synaptic plasticity and neuronal function.[1][3] However, like many centrally acting drugs, it may interact with other receptors, which can contribute to its overall pharmacological profile, including potential side effects.
Comparative Receptor Binding and Functional Activity
The following tables summarize the quantitative data for Memantine's interaction with its primary target (NMDA receptor) and key off-targets. This data is compiled from various in vitro studies. For comparison, data for other well-known NMDA receptor antagonists, Ketamine and MK-801, are included where available.
Table 1: NMDA Receptor Binding and Functional Data
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference(s) |
| Memantine | GluN1/GluN2A | Electrophysiology | IC50 | 0.5 - 1.0 | [4][5] |
| GluN1/GluN2B | Electrophysiology | IC50 | 0.5 - 1.0 | [5] | |
| GluN1/GluN2C | Electrophysiology | IC50 | ~0.5 | [5] | |
| GluN1/GluN2D | Electrophysiology | IC50 | ~0.5 | [5] | |
| Extrasynaptic NMDA | IC50 | 0.022 | [4] | ||
| Native NMDA | Radioligand Binding | Ki | 0.54 | [6] | |
| Ketamine | Native NMDA | Ki | ~0.5 | [7] | |
| MK-801 | Native NMDA | Radioligand Binding | Ki | - | [8] |
Table 2: Off-Target Receptor Binding and Functional Data for Memantine
| Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |
| α7 Nicotinic Acetylcholine Receptor | Electrophysiology | IC50 | 0.34 - 5.0 | [4][9] |
| 5-HT3 Receptor | IC50 | ~1.0 | [4] | |
| Dopamine D2 Receptor (High Affinity) | IC50 | 0.137 - 0.917 | [4] | |
| Sigma-1 (σ1) Receptor | Ki | 2.6 | [4] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine - Wikipedia [en.wikipedia.org]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. memantine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Furthermore, adamantane derivatives, as a class of compounds, can be harmful to aquatic life, necessitating the prevention of release into the environment.[2]
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic lifeH413: May cause long lasting harmful effects to aquatic life | [1][2] |
| Recommended Disposal Route | Incineration by a licensed hazardous waste disposal company | Inferred from[3] |
| Drain Disposal | Strictly Prohibited | Inferred from[2] |
| Solid Waste Container | Designated, compatible, and clearly labeled hazardous waste container (e.g., high-density polyethylene or glass) | [4][5] |
| Liquid Waste (Solutions) | Designated, compatible, and clearly labeled hazardous waste container | [4][5] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposing of the container in regular trash. | [6][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a designated, chemically compatible container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5]
-
Liquid Waste (Solutions): Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions. It is crucial to segregate acids from bases and halogenated solvents from non-halogenated solvents.[8]
Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly and securely labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste
-
The date when the waste was first added to the container
Storage of Chemical Waste
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and segregated from incompatible materials.
Arranging for Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste. They will have established procedures and ensure disposal is conducted in a compliant and environmentally sound manner, likely through high-temperature incineration.
Decontamination of Labware and Surfaces
-
Thoroughly decontaminate any glassware, spatulas, or surfaces that have come into contact with the compound.
-
Use a suitable solvent (e.g., methanol or ethanol) to rinse the contaminated items, followed by a thorough wash with soap and water.
-
Collect all rinsate and cleaning materials as hazardous waste and place them in the appropriate labeled waste container.
Experimental Protocol: Neutralization of Amine Hydrochloride Waste (for consideration by trained personnel)
While direct disposal of the hydrochloride salt form as hazardous waste is the recommended and simplest procedure, in some circumstances, neutralization may be considered by trained personnel in consultation with their EHS department. This is a potentially hazardous procedure that generates heat and should only be performed in a controlled environment.
Objective: To neutralize the acidic hydrochloride salt to the free amine form.
Materials:
-
Waste this compound solution
-
Weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., borosilicate glass beaker)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Place the reaction vessel containing the amine hydrochloride solution in an ice bath on a stir plate and begin gentle stirring.
-
Slowly add the weak base solution dropwise to the stirring amine hydrochloride solution.
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
The resulting neutralized solution containing the free amine must still be collected and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdf1.com [cdf1.com]
- 2. researchgate.net [researchgate.net]
- 3. esd.uga.edu [esd.uga.edu]
- 4. cipax.com [cipax.com]
- 5. braskem.com.br [braskem.com.br]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. curbellplastics.com [curbellplastics.com]
Personal protective equipment for handling 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride
Essential Safety and Handling Guide for 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available safety data for structurally related compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation or damage. |
| Skin Protection | Nitrile rubber (NBR) gloves (thickness >0.11 mm). A lab coat or chemical-resistant apron. | Prevents skin contact which may cause irritation. NBR gloves offer good chemical resistance. |
| Respiratory Protection | A NIOSH-approved particulate filter respirator (e.g., N95) or higher. | Necessary when handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure a calibrated analytical balance is available within a chemical fume hood.
-
Prepare all necessary glassware and utensils.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound inside a certified chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the material.
-
Close the container tightly after use.
-
-
Dissolution :
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure the process is conducted in a well-ventilated area, preferably within a fume hood.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Dispose of unused or waste material as hazardous chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Do not dispose of down the drain or in regular trash.[2]
-
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsed containers in accordance with local regulations. The rinsate should be collected and disposed of as hazardous waste.
-
Visualizing Safe Handling and Disposal
To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A logical diagram showing the proper disposal pathway for waste generated from this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
